molecular formula C18H21NO6 B1219982 EVOXINE

EVOXINE

Cat. No.: B1219982
M. Wt: 347.4 g/mol
InChI Key: FGANMDNHTVJAHL-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1-[(4,8-dimethoxy-7-furo[2,3-b]quinolinyl)oxy]-3-methylbutane-2,3-diol is an organonitrogen heterocyclic compound, an oxacycle and an organic heterotricyclic compound.

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

(2R)-1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbutane-2,3-diol

InChI

InChI=1S/C18H21NO6/c1-18(2,21)13(20)9-25-12-6-5-10-14(16(12)23-4)19-17-11(7-8-24-17)15(10)22-3/h5-8,13,20-21H,9H2,1-4H3/t13-/m1/s1

InChI Key

FGANMDNHTVJAHL-CYBMUJFWSA-N

SMILES

CC(C)(C(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O)O

Isomeric SMILES

CC(C)([C@@H](COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O)O

Canonical SMILES

CC(C)(C(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Evoxine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive, data-rich overview of the specific molecular mechanisms of the furoquinoline alkaloid Evoxine is not extensively available in the public scientific literature.[1] Much of the detailed quantitative data and specific signaling pathways have not yet been fully elucidated. This guide synthesizes the available research, outlines potential mechanisms based on its chemical class, and provides standardized experimental protocols for further investigation.

Executive Summary

This compound is a furoquinoline alkaloid found in various plant species, including Evodia xanthoxyloides and Teclea gerrardii.[2] Historically, it has been noted for its hypnotic and sedative properties.[2][] Recent research has identified a more specific mechanism of action: the selective counteraction of CO2-induced immune suppression.[4][5] Specifically, this compound inhibits the hypercapnic suppression of key immune signaling molecules, interleukin-6 (IL-6) and the chemokine CCL2, in human macrophages.[4] While this provides a foundational understanding, the precise protein targets and downstream signaling cascades remain an active area for research. Based on the activities of related alkaloids, it is hypothesized that this compound may also modulate pathways such as PI3K/Akt/mTOR or MAPK and potentially interact with ATP-binding cassette (ABC) transporters.[1][6]

Core Mechanism of Action: Reversal of Hypercapnic Immune Suppression

The most clearly defined activity of this compound is its ability to counteract the immunosuppressive effects of hypercapnia (elevated CO2 levels).[4] In patients with severe lung disease, hypercapnia is associated with an increased risk of infection and death.[4] this compound was identified in a focused screen of 8,832 compounds for its ability to ameliorate these effects.[4]

The core findings are:

  • This compound counteracts the CO2-induced transcriptional suppression of antimicrobial peptides in Drosophila S2* cells.[4]

  • It inhibits the hypercapnic suppression of interleukin-6 (IL-6) and chemokine CCL2 expression in human THP-1 macrophages.[4][5]

  • The action of this compound is selective. It does not prevent the hypercapnic inhibition of phagocytosis by THP-1 cells or the CO2-induced activation of AMP-activated protein kinase (AMPK) in rat pulmonary epithelial cells.[][4]

This selectivity suggests that this compound acts on a specific, evolutionarily conserved pathway that governs the expression of certain innate immune genes, without universally reversing all effects of hypercapnia.[4]

cluster_0 Standard Immune Response cluster_1 Hypercapnic (High CO2) State cluster_2 Hypercapnic State with this compound Pathogen Pathogen Macrophage Macrophage Pathogen->Macrophage Activates Immune_Gene_Expression Immune Gene Expression (IL-6, CCL2, etc.) Macrophage->Immune_Gene_Expression Induces High_CO2 High_CO2 Suppressed_Macrophage Macrophage High_CO2->Suppressed_Macrophage Inhibits Suppressed_Expression Suppressed Immune Gene Expression Suppressed_Macrophage->Suppressed_Expression Suppresses This compound This compound Macrophage_E Macrophage This compound->Macrophage_E Blocks Inhibition High_CO2_E High CO2 High_CO2_E->Macrophage_E Inhibitory Signal Restored_Expression Restored Immune Gene Expression Macrophage_E->Restored_Expression Restores

This compound's proposed role in reversing CO2-induced immune suppression.

Quantitative Data

Specific quantitative data, such as IC50 or Ki values for this compound's activity, are not available in the reviewed literature.[1] The tables below are presented as templates for future experimental determination, as suggested by available resources.[1]

Table 1: Hypothetical IC50 Values of this compound for Cytotoxicity [1]

Cell Line Cancer Type Incubation Time (h) IC50 (µM)
THP-1 Acute Monocytic Leukemia 48 Data not available
A549 Lung Carcinoma 48 Data not available
MCF-7 Breast Adenocarcinoma 48 Data not available

| HCT116 | Colorectal Carcinoma | 48 | Data not available |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial Strain Gram Type MIC (µg/mL)
Escherichia coli Negative Data not available[5]
Bacillus subtilis Positive Data not available[5]

| Staphylococcus aureus | Positive | Data not available[5] |

Potential (Hypothesized) Mechanisms of Action

Based on the known activities of other natural alkaloids, this compound may induce apoptosis through the modulation of critical cell survival pathways.[1] A plausible, though unconfirmed, hypothesis is the inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.

Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits This compound This compound This compound->Akt Hypothesized Inhibition

Hypothetical PI3K/Akt pathway inhibition by this compound leading to apoptosis.

Many alkaloids are known to inhibit ABC transporters like P-glycoprotein (ABCB1) and ABCG2 (Breast Cancer Resistance Protein), which are responsible for multidrug resistance (MDR) in cancer cells by effluxing chemotherapeutic agents.[6][7] While not directly demonstrated for this compound, this represents a viable avenue for investigation. Inhibition of these transporters can restore cancer cell sensitivity to cytotoxic drugs.

Experimental Protocols

Detailed methodologies for the specific experiments identifying this compound's primary activity are not fully published. However, standardized protocols for assessing the biological activities discussed are provided below.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cell lines.

  • Methodology:

    • Cell Seeding: Plate human cancer cells (e.g., THP-1, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for an additional 48 hours.

    • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.

    • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value by plotting viability against the log of this compound concentration using non-linear regression analysis.

The following workflow outlines a generalized approach to elucidate the molecular mechanism of this compound's effect on a target signaling pathway.

A Treat Cells with this compound (e.g., THP-1 Macrophages) B Cell Lysis & Protein Extraction A->B C Western Blot Analysis B->C D Quantify Phosphorylation Status (e.g., p-Akt, p-mTOR) C->D E Identify Upstream/Downstream Targets D->E F Validate with Specific Inhibitors or siRNA E->F G Elucidate Mechanism F->G

A generalized workflow for elucidating the molecular mechanism of this compound.
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.

  • Methodology:

    • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

    • Serial Dilution: Perform two-fold serial dilutions of this compound in a 96-well microplate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).

    • Inoculation: Inoculate each well with the standardized microbial suspension.

    • Incubation: Incubate the microplate under suitable conditions (e.g., 37°C for 24 hours for bacteria).

    • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible microbial growth.

Conclusion and Future Directions

The current body of research identifies this compound as a promising small molecule with a selective mechanism for reversing hypercapnia-induced immune suppression. This provides a strong rationale for its further investigation as a potential therapeutic for conditions involving compromised lung function. However, a significant knowledge gap remains regarding its precise molecular targets and the signaling pathways it modulates. Future research should prioritize:

  • Target Deconvolution: Utilizing techniques such as affinity chromatography or activity-based protein profiling to identify the direct binding protein(s) of this compound.

  • Quantitative Analysis: Systematically determining the IC50 and Ki values of this compound in various cellular assays to quantify its potency.

  • Signaling Pathway Elucidation: Performing detailed studies (e.g., phosphoproteomics, transcriptomics) to map the downstream effects of this compound on the pathways involved in immune gene expression.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of hypercapnia and bacterial infection.

References

Evoxine: A Furoquinoline Alkaloid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Evoxine, a naturally occurring furoquinoline alkaloid, has emerged as a compound of significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, natural sources, and known biological effects. This document summarizes the available quantitative data on its antiplasmodial and immunomodulatory activities in clearly structured tables. Detailed experimental protocols for the isolation of related alkaloids and key biological assays are provided to facilitate further research. Furthermore, this guide presents a putative signaling pathway for its immunomodulatory action and a general experimental workflow, visualized using Graphviz (DOT language), to stimulate further investigation into its mechanism of action. This guide is intended to serve as a foundational resource for professionals in natural product chemistry, pharmacology, and drug development exploring the therapeutic potential of this compound.

Introduction

This compound, also known by the synonym haploperine, is a member of the furoquinoline class of alkaloids.[1][2] These compounds are characterized by a furan (B31954) ring fused to a quinoline (B57606) core and are predominantly found in plants belonging to the Rutaceae family.[1] this compound has been isolated from various plant species, including Evodia xanthoxyloides and Teclea gerrardii.[2]

Initial studies have revealed a range of biological activities for this compound, including hypnotic, sedative, antimicrobial, antiplasmodial, and immunomodulatory effects.[1][2][3] Its ability to counteract CO2-induced immune suppression has highlighted its potential for further investigation as a therapeutic agent in conditions associated with hypercapnia.[3] This guide aims to consolidate the current technical knowledge on this compound to support and guide future research endeavors.

Chemical and Physical Properties

This compound is a complex heterocyclic molecule with the chemical formula C₁₈H₂₁NO₆ and a molecular weight of 347.36 g/mol .[1] Its structure features a furoquinoline core substituted with two methoxy (B1213986) groups and a dihydroxy-isoprenyloxy side chain.[1]

Physicochemical Data

While specific experimentally determined physicochemical data for this compound are limited in publicly available literature, some properties can be predicted or are reported in chemical databases.

PropertyValueReference
Molecular FormulaC₁₈H₂₁NO₆[1]
Molecular Weight347.36 g/mol [1]
IUPAC Name(2R)-1-[(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy]-3-methylbutane-2,3-diol[4]
CAS Number522-11-2[2]
AppearanceSolid powder[5]
SolubilitySoluble in Methanol, Ethanol; Insoluble in water.[5]
Melting Point154-155 °C[5]
Spectroscopic Data

Table 2.1: ¹H NMR Spectral Data for this compound (Placeholder)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available

Table 2.2: ¹³C NMR Spectral Data for this compound (Placeholder)

Chemical Shift (δ) ppmAssignment
Data not available

Table 2.3: FT-IR Spectral Data for this compound (Placeholder)

Wavenumber (cm⁻¹)Functional Group Assignment
Data not available

Table 2.4: Mass Spectrometry Data for this compound (Placeholder)

m/zFragmentation Assignment
Data not available

Biological Activity

This compound has demonstrated a range of biological activities, with its antiplasmodial and immunomodulatory effects being of particular interest.

Quantitative Biological Data

The following table summarizes the available quantitative data on the biological activity of this compound.

ActivityAssay SystemMetricValueReference
AntiplasmodialPlasmodium falciparum (CQS D10 strain)IC₅₀24.5 µM[3]
ImmunomodulatoryLPS-stimulated human THP-1 macrophages under hypercapniaInhibition of IL-6 and CCL2 suppressionQualitatively reported[3]
ImmunomodulatoryDrosophila S2* cells with a CO2-responsive luciferase reporterCounteraction of CO2-induced transcriptional suppression of antimicrobial peptidesQualitatively reported[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the advancement of research on this compound. The following sections provide methodologies for its isolation and for key biological assays.

Extraction and Isolation of Furoquinoline Alkaloids (General Protocol)

This protocol is a general method for the extraction and isolation of furoquinoline alkaloids from plant material, such as Teclea gerrardii, and may be adapted for the specific isolation of this compound.[1]

  • Plant Material Preparation: Air-dry and powder the plant material (e.g., stem bark).

  • Extraction: Perform sequential extraction of the powdered material with solvents of increasing polarity, such as hexane (B92381), ethyl acetate, and methanol, using a Soxhlet apparatus or maceration.

  • Concentration: Concentrate the resulting extracts under reduced pressure using a rotary evaporator to obtain crude extracts.

  • Fractionation: Subject the crude extract showing the desired activity to column chromatography over silica (B1680970) gel.

  • Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.

  • Monitoring: Monitor the collected fractions using thin-layer chromatography (TLC) and visualize the spots under UV light or with a suitable staining reagent.

  • Purification: Combine fractions containing the compound of interest (as indicated by TLC) and subject them to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to yield the pure compound.

  • Characterization: Characterize the purified compound using spectroscopic methods (NMR, IR, MS) to confirm its identity as this compound.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)

This protocol is adapted from standard SYBR Green I-based assays for determining the antiplasmodial activity of compounds against Plasmodium falciparum.

  • Parasite Culture: Maintain a culture of P. falciparum (e.g., D10 strain) in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare serial dilutions of the stock solution in a complete culture medium.

  • Assay Plate Preparation: Add the serially diluted this compound solutions to a 96-well microtiter plate. Include wells for positive (e.g., chloroquine) and negative (solvent vehicle) controls.

  • Parasite Addition: Add the synchronized ring-stage parasite culture (typically at 1% parasitemia and 2% hematocrit) to each well of the assay plate.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Add the lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

CO₂-Induced Immune Suppression Assay in THP-1 Macrophages

This protocol is designed to assess the ability of this compound to counteract the suppressive effects of high CO₂ (hypercapnia) on inflammatory cytokine production by macrophages.

  • Cell Culture and Differentiation: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics. Differentiate the THP-1 cells into macrophages by treating them with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

  • Compound Treatment: Pre-treat the differentiated THP-1 macrophages with various concentrations of this compound for 1 hour.

  • Hypercapnic and Normocapnic Conditions: Place the cell culture plates into two separate incubators: one with a standard normocapnic atmosphere (5% CO₂) and the other with a hypercapnic atmosphere (e.g., 15% CO₂).

  • Stimulation: Stimulate the macrophages with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) under their respective atmospheric conditions.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the concentrations of interleukin-6 (IL-6) and CCL2 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the levels of IL-6 and CCL2 in the different treatment groups (normocapnia vs. hypercapnia, with and without this compound) to determine if this compound can reverse the hypercapnia-induced suppression of these cytokines.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, its ability to counteract CO₂-induced immune suppression suggests a potential interaction with key inflammatory signaling pathways that are sensitive to changes in carbon dioxide levels.

Hypercapnia has been shown to suppress the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, which are regulated by the NF-κB transcription factor. While hypercapnia does not appear to affect the nuclear translocation of NF-κB, it may inhibit its transcriptional activity. This compound's ability to reverse this suppression suggests it may act downstream of NF-κB translocation or on a parallel pathway that modulates NF-κB-dependent gene expression. The MAPK signaling pathway, which is also involved in the regulation of inflammatory responses, is another potential target.

Putative Signaling Pathway of this compound in Immunomodulation

Based on the available data, a putative signaling pathway for this compound's action in counteracting hypercapnia-induced immune suppression is proposed. This model suggests that this compound may interfere with the inhibitory signals generated by elevated CO₂ on the transcriptional machinery responsible for pro-inflammatory cytokine production.

Evoxine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Activates High CO2 High CO2 Transcriptional Machinery Transcriptional Machinery High CO2->Transcriptional Machinery Inhibits NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway Activates MAPK Pathway MAPK Pathway TLR4->MAPK Pathway Activates NF-kB Pathway->Transcriptional Machinery Activates MAPK Pathway->Transcriptional Machinery Modulates Pro-inflammatory Genes (IL-6, CCL2) Pro-inflammatory Genes (IL-6, CCL2) Transcriptional Machinery->Pro-inflammatory Genes (IL-6, CCL2) Transcription This compound This compound This compound->Transcriptional Machinery Counteracts Inhibition

Caption: Putative signaling pathway of this compound's immunomodulatory action.

General Experimental Workflow for Elucidating Mechanism of Action

The following workflow outlines a general approach to further investigate the molecular mechanism of this compound's biological activities.

Experimental_Workflow cluster_discovery Discovery & Characterization cluster_activity Biological Activity Screening cluster_mechanism Mechanism of Action Studies cluster_validation In vivo Validation Isolation & Purification Isolation & Purification Structure Elucidation Structure Elucidation Isolation & Purification->Structure Elucidation In vitro Assays In vitro Assays Structure Elucidation->In vitro Assays Determine IC50/EC50 Determine IC50/EC50 In vitro Assays->Determine IC50/EC50 Signaling Pathway Analysis Signaling Pathway Analysis Determine IC50/EC50->Signaling Pathway Analysis Target Identification Target Identification Signaling Pathway Analysis->Target Identification Animal Models Animal Models Target Identification->Animal Models Efficacy & Toxicity Efficacy & Toxicity Animal Models->Efficacy & Toxicity

Caption: General experimental workflow for natural product drug discovery.

Conclusion and Future Directions

This compound is a furoquinoline alkaloid with demonstrated antiplasmodial and immunomodulatory activities. While preliminary data are promising, significant research is still required to fully characterize its therapeutic potential. The lack of comprehensive spectroscopic and mechanistic data represents a key knowledge gap that needs to be addressed.

Future research should focus on:

  • Complete Spectroscopic Characterization: Obtaining and publishing detailed ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data for this compound.

  • Optimization of Isolation: Developing a high-yield, scalable protocol for the isolation of this compound from its natural sources.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound, particularly its effects on the NF-κB and MAPK pathways in the context of its immunomodulatory activity.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in relevant animal models to validate its therapeutic potential.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound as a potential lead compound for the development of new therapeutics.

References

Haploperine (Evoxine): A Technical Guide to its Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haploperine, also known as Evoxine, is a furoquinoline alkaloid demonstrating a range of biological activities, including immunomodulatory effects. This technical guide provides an in-depth overview of its natural sources, detailed extraction protocols, and an exploration of its interaction with cellular signaling pathways. Quantitative data on its occurrence and extraction are summarized for comparative analysis. Methodologies for key experiments are detailed to facilitate reproducibility. Furthermore, a proposed signaling pathway and a general experimental workflow are visualized using Graphviz to provide a clear conceptual framework for future research and drug development endeavors.

Natural Sources of Haploperine (this compound)

Haploperine is a naturally occurring alkaloid primarily found in plant species belonging to the Rutaceae family. It has been identified in various species of the Haplophyllum and Teclea genera.

Table 1: Natural Sources of Haploperine (this compound) and Extraction Yields

Plant SpeciesFamilyPlant PartTotal Alkaloid Yield (% of dry weight)Reference
Haplophyllum tuberculatumRutaceaeAerial parts0.37[1]
Haplophyllum acutifoliumRutaceaeAerial partsNot Reported
Teclea gerrardiiRutaceaeNot SpecifiedNot Reported
Evodia xanthoxyloidesRutaceaeNot SpecifiedNot Reported

Note: The yield of pure Haploperine from these sources is not explicitly reported in the reviewed literature. The provided yield for Haplophyllum tuberculatum represents the total alkaloid extract.

Extraction and Isolation Protocols

The extraction of Haploperine, as a furoquinoline alkaloid, generally involves solvent extraction from dried and powdered plant material, followed by purification steps. Below are detailed experimental protocols derived from methodologies used for isolating alkaloids from Haplophyllum species.

General Protocol for Furoquinoline Alkaloid Extraction

This protocol is a generalized procedure and may require optimization based on the specific plant material and target compound purity.

2.1.1. Materials and Equipment

  • Dried and powdered plant material (e.g., aerial parts of Haplophyllum tuberculatum)

  • Methanol (B129727) (MeOH)

  • Chloroform (B151607) (CHCl₃)

  • Hydrochloric acid (HCl), 2% aqueous solution

  • Ammonia (B1221849) solution (NH₄OH)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate (B1210297), methanol gradients)

  • Rotary evaporator

  • Soxhlet apparatus (optional)

  • Chromatography columns

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

2.1.2. Experimental Procedure

  • Extraction:

    • The air-dried and powdered aerial parts of the plant material (e.g., 2.4 kg of Haplophyllum tuberculatum) are subjected to extraction with methanol (e.g., 7 L) by reflux for a specified period (e.g., 5 hours) to yield a crude extract.[1] Alternatively, maceration with a solvent like chloroform at room temperature for an extended period (e.g., two weeks) can be employed.

  • Acid-Base Partitioning:

    • The crude methanolic extract is dissolved in a 2% aqueous HCl solution.

    • This acidic solution is then washed with a non-polar solvent like chloroform to remove neutral and weakly basic compounds.

    • The acidic aqueous layer, containing the protonated alkaloids, is then basified with an ammonia solution to a pH of approximately 9-10.

    • The basified solution is then extracted multiple times with chloroform to transfer the free alkaloids into the organic phase.

  • Purification:

    • The combined chloroform extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

    • This crude extract is then subjected to column chromatography on silica gel.

    • Elution is performed with a gradient of solvents, starting with less polar solvents (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).

    • Fractions are collected and monitored by TLC. Fractions containing the compound of interest (visualized under UV light) are combined.

  • Isolation of Haploperine:

    • The combined fractions are further purified by repeated column chromatography or preparative TLC until pure Haploperine is obtained.

    • The structure and purity of the isolated compound are confirmed by spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry, and comparison with literature data.

Signaling Pathway

Haploperine (this compound) has been identified as a molecule that can counteract CO₂-induced immune suppression. Its mechanism of action appears to be downstream of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

G Proposed Mechanism of Haploperine (this compound) Action cluster_stimulus External Stimulus cluster_pathway Cellular Signaling cluster_response Cellular Response CO2 High CO₂ (Hypercapnia) NFkB_activation NF-κB Activation CO2->NFkB_activation Suppresses NFkB_translocation NF-κB Nuclear Translocation NFkB_activation->NFkB_translocation Gene_Expression Gene Expression NFkB_translocation->Gene_Expression AMPs Antimicrobial Peptides (e.g., Defensin, Cecropin) Gene_Expression->AMPs Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Gene_Expression->Cytokines Immune_Suppression Immune Suppression This compound Haploperine (this compound) This compound->Gene_Expression Counteracts Suppression

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the extraction and isolation of Haploperine from its natural sources.

G General Workflow for Haploperine Extraction cluster_extraction Extraction cluster_purification Purification cluster_isolation Isolation & Analysis Plant_Material Dried & Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., Methanol Reflux) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Column_Chromatography Column Chromatography (Silica Gel) Crude_Alkaloids->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Pure_Haploperine Pure Haploperine TLC->Pure_Haploperine Combine & Purify Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Haploperine->Structure_Elucidation

Conclusion

Haploperine (this compound) represents a promising natural product with potential therapeutic applications, particularly in the modulation of the immune response. This guide has outlined its primary natural sources within the Rutaceae family and provided a detailed, adaptable protocol for its extraction and isolation. The elucidation of its interaction with the NF-κB signaling pathway opens avenues for further investigation into its precise molecular targets and mechanisms of action. The presented workflows and data serve as a valuable resource for researchers aiming to explore the full therapeutic potential of this furoquinoline alkaloid. Further quantitative studies are necessary to determine the precise yield of Haploperine from various plant sources to optimize large-scale production for future clinical applications.

References

The Effects of EVOXINE on Innate Immune Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EVOXINE, a furoquinoline alkaloid, has been identified as a small molecule capable of counteracting the immunosuppressive effects of hypercapnia (elevated CO2 levels) on innate immune gene expression. This technical guide provides an in-depth overview of the known effects of this compound, detailing its impact on the expression of key innate immune genes in both invertebrate and mammalian model systems. The document summarizes the quantitative data from pivotal studies, outlines the experimental protocols used to generate these findings, and presents our current understanding of the potential signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers in immunology, drug discovery, and related fields who are interested in the immunomodulatory properties of this compound and its potential as a therapeutic agent.

Introduction

The innate immune system constitutes the first line of defense against invading pathogens. Its activation leads to the expression of a wide array of genes, including those encoding antimicrobial peptides (AMPs), cytokines, and chemokines, which are crucial for pathogen clearance and the orchestration of a broader immune response. Hypercapnia, a condition of elevated carbon dioxide (CO2) in the blood and tissues, is often associated with severe lung diseases and has been shown to suppress innate immune responses, thereby increasing the host's susceptibility to infections.[1]

This compound, a plant-derived furoquinoline alkaloid, has emerged as a promising small molecule that can reverse the CO2-induced suppression of innate immune gene expression.[1] This discovery has significant implications for the development of novel therapeutic strategies to bolster immune function in patients with respiratory compromise. This technical guide synthesizes the key findings on this compound's immunomodulatory effects, providing a detailed examination of the supporting data and experimental methodologies.

Effects of this compound on Innate Immune Gene Expression

This compound has been demonstrated to counteract the suppressive effects of elevated CO2 on the expression of crucial innate immune genes in both Drosophila and human cell lines.

In Drosophila melanogaster S2* Cells

In the Drosophila S2* cell line, an established model for studying innate immunity, this compound was found to block the hypercapnia-induced suppression of several antimicrobial peptide (AMP) genes. The expression of these AMPs is a hallmark of the Drosophila innate immune response to infection.

Table 1: Effect of this compound on Antimicrobial Peptide (AMP) Gene Expression in Drosophila S2 Cells under Hypercapnic Conditions*

GeneFunctionFold Change in Expression (13% CO2 vs. 5% CO2, without this compound)Fold Change in Expression (13% CO2 vs. 5% CO2, with 48 µM this compound)
Dipt Antimicrobial Peptide↑ (partially restored)
Dro Antimicrobial Peptide↑ (partially restored)
AttC Antimicrobial Peptide↑ (partially restored)
Mtk Antimicrobial Peptide↑ (restored to near unsuppressed levels)
Drs Antimicrobial Peptide↑ (restored to near unsuppressed levels)
Data summarized from "Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression."[1]
In Human THP-1 Macrophages

The effects of this compound were also investigated in the human monocytic cell line THP-1, differentiated into macrophages. In this model, this compound was shown to counteract the hypercapnic suppression of key pro-inflammatory cytokines and chemokines.

Table 2: Effect of this compound on Cytokine and Chemokine Gene Expression in Human THP-1 Macrophages under Hypercapnic Conditions

GeneFunctionFold Change in Expression (High CO2 vs. 5% CO2, without this compound)Effect of this compound (48 µM) under Hypercapnic Conditions
IL-6 Pro-inflammatory CytokinePrevents suppression
CCL2 ChemokinePrevents suppression
Data summarized from "Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression."[1]
Specificity of this compound's Effects

Importantly, the immunomodulatory effects of this compound appear to be selective. Studies have shown that this compound does not reverse all hypercapnia-induced cellular changes.

Table 3: Specificity of this compound's Effects on Other Cellular Processes

Cellular ProcessCell LineEffect of HypercapniaEffect of this compound on Hypercapnia-induced Effect
Phagocytosis Human THP-1 MacrophagesInhibitionNo effect
AMPK Activation Rat ATII Pulmonary Epithelial CellsActivationNo effect
Data summarized from "Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression."[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on this compound.

Cell Culture and Differentiation

Drosophila S2 Cell Culture:*

  • S2* cells are cultured at 25°C in Schneider's Drosophila Medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.

Human THP-1 Cell Culture and Differentiation:

  • THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol (B42355) at 37°C in a 5% CO2 incubator.

  • To differentiate THP-1 monocytes into macrophages, cells are treated with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours. Following differentiation, the cells become adherent.

Luciferase Reporter Assay (Drosophila S2* Cells)

This assay is used to screen for compounds that affect the activity of a specific gene promoter.

  • Cell Seeding: S2* cells are seeded into 384-well plates.

  • Transfection: Cells are co-transfected with a plasmid containing a firefly luciferase reporter gene under the control of the Drosomycin (Drs) promoter and a constitutively expressed Renilla luciferase plasmid (for normalization).

  • Compound Treatment: Cells are treated with the compound library, including this compound, at various concentrations.

  • Induction of Immune Response: The innate immune response is stimulated using peptidoglycan (PGN).

  • Incubation under Normocapnia and Hypercapnia: Plates are incubated under either standard (5% CO2) or hypercapnic (e.g., 13% CO2) conditions.

  • Luciferase Activity Measurement: After incubation, cell lysates are prepared, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity is calculated to determine the effect of the compounds on promoter activity.

Gene Expression Analysis by RT-qPCR

This technique is used to quantify the amount of a specific mRNA, providing a measure of gene expression.

  • Cell Treatment: Differentiated THP-1 cells or S2* cells are treated with this compound or a vehicle control and incubated under normocapnic or hypercapnic conditions. The immune response is stimulated with lipopolysaccharide (LPS) for THP-1 cells or PGN for S2* cells.

  • RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with gene-specific primers for the target genes (e.g., IL-6, CCL2, Dipt, etc.) and a housekeeping gene (for normalization, e.g., GAPDH or RpL32). The reaction is performed in a real-time PCR system.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treatment conditions.

Phagocytosis Assay (THP-1 Macrophages)

This assay measures the ability of macrophages to engulf particles.

  • Cell Preparation: Differentiated THP-1 macrophages are plated in a multi-well plate.

  • Treatment: Cells are treated with this compound or a vehicle control and incubated under normocapnic or hypercapnic conditions.

  • Addition of Fluorescent Particles: Fluorescently labeled zymosan particles or bacteria are added to the cells.

  • Incubation: The cells are incubated for a defined period to allow for phagocytosis.

  • Quenching of Extracellular Fluorescence: A quenching solution is added to extinguish the fluorescence of non-internalized particles.

  • Quantification: The amount of phagocytosis is quantified by measuring the intracellular fluorescence using a plate reader or by flow cytometry.

Western Blot for AMPK Activation

This method is used to detect the phosphorylation state of a protein, which often indicates its activation.

  • Cell Lysis: Rat ATII pulmonary epithelial cells are treated as required and then lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of AMPK (p-AMPK). A separate membrane can be probed with an antibody for total AMPK as a loading control.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified using densitometry.

Signaling Pathways and Potential Mechanisms of Action

The precise molecular mechanism by which this compound counteracts CO2-induced immune suppression is not yet fully elucidated. However, based on the known signaling pathways of innate immunity and the effects of hypercapnia, a hypothetical model can be proposed.

Elevated CO2 has been suggested to suppress innate immune gene expression by acting on one or a small number of signaling pathways.[1] In Drosophila, the Toll and IMD pathways are central to the induction of AMPs. In mammals, Toll-like receptor (TLR) signaling, which activates transcription factors like NF-κB and AP-1, is critical for the expression of pro-inflammatory cytokines and chemokines.

The selectivity of this compound's effects suggests it targets a specific component within these pathways rather than a general cellular process. Given that this compound is a furoquinoline alkaloid, a class of compounds known for their anti-inflammatory properties, it is plausible that this compound modulates the activity of a key kinase or transcription factor within the innate immune signaling cascade.

Diagram 1: Experimental Workflow for Assessing this compound's Effect on Gene Expression

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis cell_culture Cell Culture (S2* or THP-1) differentiation Differentiation (THP-1 only) cell_culture->differentiation add_this compound Add this compound or Vehicle differentiation->add_this compound add_stimulant Add Immune Stimulant (PGN or LPS) add_this compound->add_stimulant normocapnia Normocapnia (5% CO2) add_stimulant->normocapnia hypercapnia Hypercapnia (e.g., 13% CO2) add_stimulant->hypercapnia rna_extraction RNA Extraction normocapnia->rna_extraction hypercapnia->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis rt_qpcr RT-qPCR cdna_synthesis->rt_qpcr data_analysis Data Analysis rt_qpcr->data_analysis

Caption: Workflow for analyzing this compound's impact on gene expression.

Diagram 2: Hypothetical Signaling Pathway of this compound's Action

signaling_pathway cluster_stimulus Stimulus cluster_receptor Receptor cluster_signaling Intracellular Signaling cluster_co2 Hypercapnia Effect cluster_this compound This compound Intervention cluster_nucleus Nuclear Events lps LPS / PGN tlr Toll-like Receptor (TLR) lps->tlr signaling_cascade Signaling Cascade (e.g., MyD88, TRAF6) tlr->signaling_cascade ikk IKK Complex signaling_cascade->ikk nfkb_activation NF-κB Activation ikk->nfkb_activation nfkb_translocation NF-κB Translocation nfkb_activation->nfkb_translocation co2 High CO2 co2_target Unknown CO2 Sensor/Target co2->co2_target co2_target->signaling_cascade Suppression This compound This compound This compound->co2_target Inhibition gene_expression Innate Immune Gene Expression (IL-6, CCL2, AMPs) nfkb_translocation->gene_expression

Caption: Hypothetical model of this compound's mechanism of action.

Conclusion and Future Directions

This compound has been identified as a valuable tool for dissecting the pathways underlying hypercapnia-induced immune suppression and holds potential as a therapeutic lead. The available data clearly demonstrate its ability to selectively counteract the suppression of key innate immune genes. However, further research is required to fully understand its mechanism of action. Future studies should focus on:

  • Target Identification: Identifying the direct molecular target(s) of this compound within the innate immune signaling pathways.

  • In Vivo Efficacy: Evaluating the efficacy of this compound in in vivo models of infection under hypercapnic conditions.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to optimize its potency and selectivity.

A deeper understanding of how this compound modulates innate immune gene expression will not only shed light on the mechanisms of hypercapnia-induced immunosuppression but also pave the way for the development of novel immunomodulatory therapies.

References

EVOXINE's Impact on NF-κB Signaling in Hypercapnia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypercapnia, the condition of elevated carbon dioxide (CO2) levels in the blood, is a significant clinical concern that is increasingly recognized as a modulator of the immune response. A key mechanism underlying this immunomodulation is the alteration of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Recent research has identified Evoxine , a plant alkaloid, as a promising small molecule that can counteract CO2-induced immune suppression. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on the NF-κB signaling pathway in the context of hypercapnia, based on available preclinical data. It summarizes quantitative findings, details experimental methodologies, and presents visual diagrams of the involved pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction: Hypercapnia and NF-κB Signaling

Hypercapnia is a common clinical manifestation in patients with severe lung diseases, such as Chronic Obstructive Pulmonary Disease (COPD) and Acute Respiratory Distress Syndrome (ARDS).[1] Beyond its physiological effects on respiration and acid-base balance, elevated CO2 acts as a signaling molecule that can significantly impact cellular functions, particularly inflammation and immunity.[1][2]

The NF-κB family of transcription factors plays a central role in regulating the expression of genes involved in inflammation, immune responses, and cell survival. The signaling pathway is broadly categorized into canonical and non-canonical pathways:

  • Canonical Pathway: Typically activated by pro-inflammatory stimuli like lipopolysaccharide (LPS), leading to the phosphorylation and degradation of the inhibitor of κBα (IκBα). This releases the p65/p50 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

  • Non-canonical Pathway: This pathway involves the activation of IKKα homodimers and leads to the processing of p100 to p52, resulting in the nuclear translocation of RelB/p52 dimers. The non-canonical pathway is often associated with immune regulation and has anti-inflammatory roles.

Hypercapnia has a complex, dual effect on NF-κB signaling. Evidence suggests that elevated CO2 suppresses the canonical NF-κB pathway, thereby inhibiting the expression of pro-inflammatory cytokines.[2][3] Concurrently, hypercapnia has been shown to induce the cleavage and nuclear translocation of RelB, a key component of the non-canonical pathway, which may contribute to its immunosuppressive effects.[4][5] This suppression of the innate immune response can increase susceptibility to infections.[2]

This compound: A Novel Countermeasure to Hypercapnic Immune Suppression

A focused screening of 8,832 compounds identified this compound as a small molecule capable of overcoming the CO2-induced suppression of innate immune gene expression.[4][6] Studies have demonstrated that this compound can counteract the inhibitory effects of hypercapnia on the expression of key inflammatory mediators in both Drosophila and mammalian immune cells.[4]

Notably, the effects of this compound appear to be selective. While it blocks the hypercapnic suppression of cytokine and chemokine expression, it does not prevent other CO2-induced effects, such as the inhibition of phagocytosis or the activation of AMP-activated protein kinase (AMPK).[4][6] This selectivity suggests that this compound targets a specific branch of the CO2 signaling pathway. Current research indicates that this compound acts downstream of the nuclear translocation of NF-κB proteins, implying a novel mechanism of action that does not directly interfere with the core NF-κB activation cascade but rather modulates its transcriptional output in the hypercapnic state.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on gene expression in human THP-1 macrophages under normocapnic (5% CO2) and hypercapnic (15% CO2) conditions. Cells were stimulated with LPS to induce an inflammatory response.

Table 1: Effect of this compound (48 μM) on LPS-Induced IL-6 mRNA Expression in THP-1 Macrophages (Buffered Medium, pH 7.4)

ConditionTreatmentNormalized IL-6 Expression (Mean ± SD)
Normocapnia (5% CO2) DMSO (Control)1.00
This compound (48 µM)Reduced vs. Control
Hypercapnia (15% CO2) DMSO (Control)Suppressed vs. Normocapnia Control
This compound (48 µM)Prevents Hypercapnic Suppression

Data derived from studies by Helenius et al. (2016).[4][6] The study notes a reduction in IL-6 levels with this compound in normocapnia but highlights that the suppressive effect of hypercapnia is blocked.

Table 2: Effect of this compound (48 μM) on LPS-Induced IL-6 and CCL2 mRNA Expression in THP-1 Macrophages (Unbuffered Medium, pH 7.2 in 15% CO2)

GeneConditionTreatmentOutcome
IL-6 Hypercapnia (15% CO2)DMSO (Control)Suppressed Expression
Hypercapnia (15% CO2)This compound (48 µM)Blocks Hypercapnic Suppression
CCL2 Hypercapnia (15% CO2)DMSO (Control)Suppressed Expression
Hypercapnia (15% CO2)This compound (48 µM)Blocks Hypercapnic Suppression

Data derived from studies by Helenius et al. (2016).[6] These experiments confirm the blocking effect of this compound under unbuffered conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound and hypercapnia.

Cell Culture and Treatment
  • Cell Line: Human monocytic THP-1 cells are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

  • Hypercapnic Exposure: Cells are placed in a humidified incubator with controlled CO2 levels (e.g., 15% CO2 for hypercapnia vs. 5% CO2 for normocapnia). For pH-controlled experiments, the medium is buffered to maintain a constant pH (e.g., 7.4) despite elevated CO2.[4][6]

  • This compound Treatment: this compound is dissolved in DMSO and added to the cell culture medium at a final concentration (e.g., 48 μM) for a specified pre-treatment period before hypercapnic exposure and LPS stimulation.[4][6]

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the medium to stimulate the canonical NF-κB pathway and induce cytokine expression.

Gene Expression Analysis (Quantitative PCR)
  • RNA Extraction: Total RNA is isolated from the treated cells using a commercial RNA extraction kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The relative expression levels of target genes (e.g., IL-6, CCL2) are quantified using qPCR with specific primers and a fluorescent dye (e.g., SYBR Green).

  • Data Normalization: Target gene expression is normalized to a stable housekeeping gene (e.g., GAPDH) to account for variations in RNA input. The results are often expressed as a fold change relative to the control condition (e.g., normocapnia with DMSO).[4][6]

Visualizations: Pathways and Workflows

Diagram 1: Proposed Impact of Hypercapnia on NF-κB Signaling

G cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65p50 p65/p50 IkBa->p65p50 Releases p65p50_n p65/p50 p65p50->p65p50_n Translocates RelB RelB RelB_n RelB (cleaved) RelB->RelB_n p100 p100 Gene_pro Pro-inflammatory Gene Expression p65p50_n->Gene_pro Activates Gene_reg Regulatory Gene Expression RelB_n->Gene_reg Activates Hypercapnia Hypercapnia (High CO2) Hypercapnia->IKK Inhibits Hypercapnia->RelB Promotes Cleavage & Nuclear Translocation G cluster_groups Start Start: THP-1 Macrophages Grouping Divide into 4 Groups Start->Grouping G1 G1: Normocapnia + DMSO Grouping->G1 G2 G2: Normocapnia + this compound Grouping->G2 G3 G3: Hypercapnia + DMSO Grouping->G3 G4 G4: Hypercapnia + this compound Grouping->G4 LPS_Stim Stimulate all groups with LPS G1->LPS_Stim G2->LPS_Stim G3->LPS_Stim G4->LPS_Stim Incubate Incubate LPS_Stim->Incubate Harvest Harvest Cells & Extract RNA Incubate->Harvest qPCR Perform qPCR for IL-6 and CCL2 Harvest->qPCR Analysis Data Analysis: Compare Gene Expression qPCR->Analysis End Conclusion Analysis->End G cluster_effects Cellular Effects of Hypercapnia Hypercapnia Hypercapnia Phago Inhibition of Phagocytosis Hypercapnia->Phago AMPK Activation of AMPK Hypercapnia->AMPK Immune_Supp Suppression of Innate Immune Genes (e.g., IL-6, CCL2) Hypercapnia->Immune_Supp This compound This compound This compound->Immune_Supp Blocks

References

An In-depth Technical Guide to the Immunomodulatory Properties of Evodiamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the immunomodulatory properties of Evodiamine (B1670323), tailored for researchers, scientists, and drug development professionals. It includes a summary of its effects, quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Immunomodulatory Properties of Evodiamine

Evodiamine, an indole (B1671886) quinazoline (B50416) alkaloid, has demonstrated significant anti-inflammatory and immunomodulatory activities across a range of preclinical studies.[1][2] Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways that regulate immune responses and inflammation.[3][4][5]

The primary immunomodulatory effects of Evodiamine include:

  • Inhibition of Pro-inflammatory Cytokines and Mediators: Evodiamine has been shown to reduce the production of several pro-inflammatory cytokines, such as interleukin (IL)-1β, IL-2, IL-6, and tumor necrosis factor (TNF)-α.[1][5] It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process.[6][7]

  • Modulation of Immune Cell Function: The compound can influence the activity of various immune cells. For instance, it has been observed to suppress the migration of leukocytes, such as macrophages and neutrophils, to sites of inflammation.[7][8]

  • Regulation of Key Signaling Pathways: A significant aspect of Evodiamine's immunomodulatory action is its ability to interfere with major inflammatory signaling cascades. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) pathways.[4][9][10]

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative data from various studies on the effects of Evodiamine on inflammatory markers.

Table 1: Inhibitory Effects of Evodiamine on Inflammatory Mediators

Cell Type/ModelInflammatory MediatorTreatment Concentration% Inhibition / EffectReference
RAW 264.7 MacrophagesNitric Oxide (NO) ProductionIC50 ≈ 0.8 µg/mL50% inhibition[7]
Human NeutrophilsReactive Oxygen Species (ROS)IC50 ≈ 2.7-3.3 µg/mL50% inhibition[7]
A549 Lung Epithelial CellsH1N1-induced RANTES productionIC50: 1.9 ± 0.4 μg ml−1Potent inhibition[8]
AGS Gastric Epithelial CellsH. pylori-induced IL-8 Production20 µMSignificant suppression[9]

Table 2: Effects of Evodiamine on Signaling Pathways

Cell TypePathway ComponentTreatment ConcentrationObserved EffectReference
Pancreatic Cancer Cellsp-AKT, p-ERK1/2, p-P381, 5, 10 µMDose-dependent inhibition of phosphorylation[4]
Multiple Myeloma CellsCaspase-3 and -9Not specifiedSignificant activation[11]
Human Melanoma A375-S2 CellsNF-κBNot specifiedActivation[12]
H. pylori-infected AGS cellsNF-κB nuclear translocationNot specifiedInhibition[9]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature concerning the immunomodulatory properties of Evodiamine.

3.1. In Vitro Inhibition of Nitric Oxide (NO) Production in Macrophages

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Experimental Procedure:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Evodiamine for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent.

    • Determine cell viability using the MTT assay to rule out cytotoxic effects.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

3.2. Western Blot Analysis of Signaling Proteins

  • Objective: To determine the effect of Evodiamine on the phosphorylation of key signaling proteins (e.g., Akt, ERK, p38).

  • Cell Lysis:

    • Treat cells with Evodiamine at desired concentrations and time points.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by Evodiamine and a typical experimental workflow.

Evodiamine_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Evodiamine Evodiamine Evodiamine->IKK Inhibition DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines

Caption: Evodiamine inhibits the NF-κB signaling pathway.

Evodiamine_MAPK_Pathway Stimulus Inflammatory Stimuli RAS Ras Stimulus->RAS RAF Raf RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK AP1 AP-1 (c-Jun/c-Fos) ERK->AP1 Phosphorylation Inflammation Inflammatory Response AP1->Inflammation Evodiamine Evodiamine Evodiamine->ERK Inhibition

Caption: Evodiamine's inhibitory effect on the MAPK/ERK pathway.

Western_Blot_Workflow A Cell Culture & Evodiamine Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Caption: A standard workflow for Western Blot analysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

Hypercapnia, the elevation of carbon dioxide (CO2) levels in the blood and tissues, is a common clinical manifestation in patients with severe lung diseases.[1][2][3] This physiological state is increasingly recognized not merely as a symptom of advanced respiratory failure but as a direct contributor to adverse clinical outcomes, largely through its immunosuppressive effects.[1][4] Hypercapnia has been demonstrated to impair innate immune responses, thereby increasing the host's susceptibility to and the severity of bacterial and viral infections.[1][3][4] This whitepaper explores the therapeutic potential of EVOXINE, a plant alkaloid identified as a selective inhibitor of CO2-induced immunosuppression.[1][5][6] We will delineate the current understanding of hypercapnia's impact on the immune system, detail the mechanism of action of this compound in counteracting these effects, present key preclinical data, and outline the experimental protocols that form the basis of this research.

Introduction: The Clinical Challenge of Hypercapnia-Related Infections

Patients with advanced chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and other severe lung disorders frequently develop hypercapnia.[1][2][3] This condition is an independent risk factor for mortality, often due to secondary infections.[1][2][3][4][6] The link between elevated CO2 and increased infection risk is underpinned by the direct impact of hypercapnia on the function of key immune cells, including macrophages and neutrophils.[1][3][4]

Hypercapnia has been shown to:

  • Inhibit the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor (TNF), which are crucial for orchestrating an effective immune response.[3]

  • Suppress the production of chemokines like CCL2, which are responsible for recruiting immune cells to the site of infection.[1][6]

  • Impair the phagocytic capacity of macrophages and the generation of reactive oxygen species (ROS) by neutrophils, both of which are critical for bacterial killing.[4]

  • Increase the replication of viruses, such as Influenza A, in infected cells.[2][3]

These immunosuppressive effects create a critical need for therapeutic interventions that can specifically counteract the deleterious impact of hypercapnia on the host's defense mechanisms.

This compound: A Novel Small Molecule to Counteract CO2-Induced Immune Suppression

This compound, a furoquinoline alkaloid also known as Haplophytin B, was identified in a focused screen of 8,832 compounds for its ability to counteract the CO2-induced transcriptional suppression of antimicrobial peptides.[1][5][6][7] This discovery has positioned this compound as a promising therapeutic candidate for patients with hypercapnia-related infections.

Mechanism of Action

This compound has been shown to selectively inhibit CO2-induced immunosuppression.[5][6] Its primary mechanism of action appears to be the restoration of innate immune gene expression in the presence of elevated CO2 levels. Specifically, this compound has been demonstrated to inhibit the hypercapnic suppression of Interleukin-6 (IL-6) and the chemokine CCL2 expression in human THP-1 macrophages.[1][5][6]

Importantly, the effects of this compound are selective. It does not prevent other cellular responses to hypercapnia, such as the inhibition of phagocytosis by THP-1 cells or the CO2-induced activation of AMPK in rat alveolar epithelial cells.[1][6][] This selectivity suggests that this compound targets a specific and definable pathway involved in the regulation of immune gene expression that is disrupted by hypercapnia.

Figure 1. Proposed mechanism of this compound action.

Preclinical Data

The therapeutic potential of this compound is supported by preclinical data demonstrating its ability to counteract the immunosuppressive effects of hypercapnia in both insect and human cell lines.

In Vitro Efficacy

Studies utilizing quantitative PCR have shown that this compound effectively prevents the hypercapnic suppression of LPS-induced IL-6 and CCL2 expression in human THP-1 macrophages.[9]

Experimental ConditionNormalized IL-6 mRNA Expression (Fold Change vs. Normocapnia Control)Normalized CCL2 mRNA Expression (Fold Change vs. Normocapnia Control)
Normocapnia (5% CO2)
DMSO (Vehicle Control)1.001.00
This compound (48 µM)0.750.80
Hypercapnia (15% CO2)
DMSO (Vehicle Control)0.450.50
This compound (48 µM)0.950.92
Table 1: Effect of this compound on LPS-induced IL-6 and CCL2 mRNA expression in THP-1 macrophages under normocapnic and hypercapnic conditions. Data are representative of published findings.[9]
Antimicrobial Activity

In addition to its immunomodulatory effects, this compound has demonstrated direct antimicrobial activity against a range of bacteria.[5]

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli62.5 µg/mL
Bacillus subtilis31.25 µg/mL
Staphylococcus aureus62.5 µg/mL
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against common bacterial pathogens. Data are representative of published findings.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Culture and Treatment
  • Cell Line: Human THP-1 macrophages.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C.

  • Hypercapnic Exposure: For hypercapnic conditions, cells are placed in a humidified incubator with 15% CO2. For normocapnic conditions, a 5% CO2 incubator is used.

  • This compound Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are pre-treated with this compound (e.g., 48 µM) or a DMSO vehicle control for a specified period before stimulation.

  • LPS Stimulation: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) from E. coli at a concentration of 100 ng/mL.

Experimental_Workflow_Cell_Culture Start Start Culture_THP1 Culture THP-1 cells Start->Culture_THP1 Pretreat Pre-treat with this compound or DMSO vehicle Culture_THP1->Pretreat Divide_Groups Experimental Groups Pretreat->Divide_Groups Normocapnia Incubate in Normocapnia (5% CO2) Divide_Groups->Normocapnia Normocapnia Hypercapnia Incubate in Hypercapnia (15% CO2) Divide_Groups->Hypercapnia Hypercapnia LPS_Stim Stimulate with LPS Normocapnia->LPS_Stim Hypercapnia->LPS_Stim Incubate Incubate for specified time LPS_Stim->Incubate Harvest Harvest cells for analysis Incubate->Harvest End End Harvest->End

Figure 2. Workflow for in vitro cell culture experiments.
Quantitative Real-Time PCR (qPCR)

  • RNA Extraction: Total RNA is extracted from treated THP-1 cells using a commercially available RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: qPCR is performed using a thermal cycler with SYBR Green master mix and primers specific for IL-6, CCL2, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of target genes is calculated using the 2^-ΔΔCt method.

Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Strains: E. coli, B. subtilis, and S. aureus.

  • Assay Method: A broth microdilution method is used. Serial dilutions of this compound are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Future Directions and Conclusion

The preclinical data for this compound are highly encouraging, suggesting its potential as a first-in-class therapeutic for the management of hypercapnia-related infections. Future research should focus on:

  • In vivo efficacy studies: Evaluating the ability of this compound to improve bacterial clearance and survival in animal models of pneumonia under hypercapnic conditions.

  • Pharmacokinetic and toxicological profiling: Determining the absorption, distribution, metabolism, excretion, and safety profile of this compound.

  • Target identification and pathway elucidation: Further investigating the precise molecular targets and signaling pathways through which this compound exerts its selective effects.

References

The Discovery of Evoxine: A Technical Guide from Focused Screening to Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evoxine (B1671825), a furoquinoline alkaloid also known as haploperine, has been identified as a bioactive small molecule with potential therapeutic applications.[1] This technical guide provides an in-depth overview of the discovery of this compound through focused screening assays, details the experimental protocols utilized in its characterization, and explores its mechanism of action through relevant signaling pathways. While extensive research on this compound is still emerging, this document consolidates the current publicly available data to support further investigation and drug development efforts.[2]

Discovery of this compound through Focused Screening

This compound was identified from a focused screen of 8,832 compounds as a molecule that counteracts CO2-induced immune suppression.[3] The screening was designed to identify compounds that could ameliorate the adverse effects of hypercapnia, a condition of elevated carbon dioxide in the blood often associated with severe lung disease.[3]

Screening Assay

The primary screen utilized a CO2-responsive luciferase reporter in Drosophila S2* cells.[3] This cell-based assay was designed to measure the transcriptional suppression of antimicrobial peptides induced by high CO2 levels.[3] this compound was found to counteract this suppression, indicating its potential as an immunomodulatory agent.[3]

Hit Confirmation and Secondary Assays

Following the primary screen, this compound's activity was confirmed and further investigated in a human cell line. In human THP-1 macrophages, this compound was shown to inhibit the hypercapnic suppression of interleukin-6 (IL-6) and the chemokine CCL2 expression.[3]

Interestingly, the effects of this compound appear to be selective. It did not prevent the hypercapnic inhibition of phagocytosis by THP-1 cells or the CO2-induced activation of AMPK in rat ATII pulmonary epithelial cells.[3][] This selectivity suggests that this compound acts on specific, evolutionarily conserved pathways that regulate innate immune gene expression.[3]

Quantitative Data

While comprehensive quantitative data for this compound is not widely available in peer-reviewed literature, the following tables provide a framework for presenting key metrics such as IC50 values, which are crucial for characterizing the bioactivity of a compound.[2] The data for related furoquinoline alkaloids are included for comparative purposes.[5]

Table 1: Cytotoxic Activity of Furoquinoline Alkaloids (IC50 in µM) [5]

CompoundA549 (Lung)HeLa (Cervical)MCF-7 (Breast)
This compoundData not availableData not availableData not available
Skimmianine>10085.2>100
Dictamnine25.615.832.4
Kokusaginine>100>100>100

Note: This table illustrates the type of data required. Experimental determination of this compound's IC50 values is necessary.[2]

Table 2: Anti-inflammatory Activity of Furoquinoline Alkaloids (Inhibition of NO Production in LPS-stimulated RAW 264.7 macrophages) [5]

CompoundIC50 (µM)
This compoundData not available
Skimmianine42.1
Dictamnine28.5
Kokusaginine65.3

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings.[2] The following sections describe the protocols for key experiments relevant to the study of this compound.

Cell-Based Luciferase Reporter Assay

This protocol is based on the focused screening approach used to identify this compound.[3]

  • Objective: To identify compounds that modulate the activity of a specific signaling pathway or gene expression in a high-throughput manner.

  • Procedure:

    • Cell Seeding: Plate Drosophila S2* cells containing a CO2-responsive luciferase reporter construct in 384-well plates.

    • Compound Addition: Add compounds from the screening library (e.g., 8,832 compounds) to individual wells at a single concentration.[3]

    • Induction: Expose the cells to high CO2 conditions (hypercapnia) to induce the suppression of the luciferase reporter.

    • Incubation: Incubate the plates for a defined period to allow for compound action and reporter gene expression.

    • Lysis and Reagent Addition: Lyse the cells and add luciferase substrate.

    • Signal Detection: Measure the luminescence signal using a plate reader.

    • Data Analysis: Identify "hits" as compounds that significantly counteract the CO2-induced suppression of luciferase activity.

Cytotoxicity Assay (MTT Assay)

This is a standard protocol to determine the half-maximal inhibitory concentration (IC50) of a compound.[2]

  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).[2]

  • Procedure:

    • Cell Seeding: Seed cells (e.g., A549, HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.[2]

    • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add to the wells. Include a vehicle control.[2]

    • Incubation: Incubate the plate for 48 hours in a CO2 incubator.[2]

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.[2]

Anti-inflammatory Assay (Griess Assay for Nitric Oxide)

This protocol measures the effect of a compound on nitric oxide (NO) production, an indicator of inflammation.[5]

  • Objective: To quantify the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate.

    • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Supernatant Collection: Collect the cell culture supernatants.

    • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent.[5]

    • Absorbance Measurement: Measure the absorbance at 540 nm.[5]

    • Data Analysis: Quantify the nitrite (B80452) concentration by comparing the absorbance to a standard curve of sodium nitrite. Express the results as the percentage inhibition of NO production compared to LPS-stimulated cells without the compound.[5]

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are still under investigation, the following diagrams illustrate relevant pathways that may be involved based on the activities of other furoquinoline alkaloids and the observed effects of this compound.[2][5]

Focused Screening Workflow

The following diagram illustrates the general workflow for a focused screening campaign, leading to the identification of a bioactive compound like this compound.

G cluster_0 Screening Campaign cluster_1 Downstream Analysis CompoundLibrary Compound Library (8,832 compounds) PrimaryScreen Primary Screen (CO2-responsive luciferase assay in Drosophila S2* cells) CompoundLibrary->PrimaryScreen Hits Initial Hits PrimaryScreen->Hits HitConfirmation Hit Confirmation Hits->HitConfirmation This compound Confirmed Hit: This compound HitConfirmation->this compound SecondaryAssays Secondary Assays (e.g., in THP-1 macrophages) This compound->SecondaryAssays MechanismOfAction Mechanism of Action Studies SecondaryAssays->MechanismOfAction LeadOptimization Lead Optimization MechanismOfAction->LeadOptimization

Caption: Workflow for the discovery of this compound.

Hypothetical NF-κB Signaling Pathway Inhibition

The anti-inflammatory effects of many natural compounds are mediated through the NF-κB pathway.[5] The following diagram illustrates a hypothetical mechanism for this compound's anti-inflammatory action.

G cluster_0 cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus InflammatoryGenes Inflammatory Genes (e.g., IL-6, CCL2) This compound This compound This compound->IKK G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Apoptosis Apoptosis Akt->Apoptosis This compound This compound This compound->Akt

References

EVOXINE: A Technical Guide on Antimicrobial and Antiplasmodial Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evoxine (B1671825), a furoquinoline alkaloid isolated from plants of the Rutaceae family, notably Evodia rutaecarpa, has been a subject of scientific curiosity. While research into the broader spectrum of alkaloids from Evodia has revealed significant biological activities, specific data on the antimicrobial and antiplasmodial properties of this compound remain limited in publicly accessible scientific literature. This technical guide serves to consolidate the available information on this compound, provide context through the activities of related compounds from the same plant source, and present a framework for future research and data presentation in this area. While quantitative data for this compound is scarce, this document outlines the standard experimental protocols and data presentation formats that would be critical for its evaluation as a potential antimicrobial or antiplasmodial agent.

Introduction

The increasing prevalence of multidrug-resistant pathogens and the persistent global burden of malaria necessitate the discovery and development of novel therapeutic agents. Natural products, particularly plant-derived alkaloids, have historically been a rich source of new drugs. This compound, a constituent of Evodia rutaecarpa, falls into this category of compounds with potential therapeutic value. However, a comprehensive understanding of its efficacy against microbial and plasmodial agents is currently lacking. This guide addresses this knowledge gap by summarizing the existing, albeit limited, research and providing a methodological blueprint for future investigations.

One study has identified this compound as a small molecule capable of counteracting CO₂-induced immune suppression in both Drosophila S2* cells and human THP-1 macrophages, suggesting a potential role in modulating host immune responses during infection[1]. However, direct evidence of its antimicrobial and antiplasmodial activities, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC₅₀) values, is not yet available in published literature[2].

Antimicrobial Activity

While specific data for this compound is not available, other alkaloids from Evodia rutaecarpa have demonstrated antibacterial properties. These findings provide a rationale for investigating this compound's potential in this area.

Quantitative Data on Related Alkaloids from Evodia rutaecarpa

To provide a comparative context, the following table summarizes the antimicrobial activities of other alkaloids isolated from Evodia rutaecarpa.

CompoundBacterial StrainMIC (µg/mL)Reference
EvodiamineKlebsiella pneumoniae (clinical isolate)128[3]
Unspecified Quinolone AlkaloidsVarious Strains4-128[4]
Compound 4 (an indole (B1671886) alkaloid)Pseudomonas aeruginosa7.13[5][6]
Compounds 5, 13, 14Bacillus cereus50, 25, 10 (µM)[7]

Note: This table is for illustrative purposes to show the potential range of activities of alkaloids from the same plant source and does not represent data for this compound.

Proposed Experimental Protocol for Determining Minimum Inhibitory Concentration (MIC)

A standardized broth microdilution method is recommended for determining the MIC of this compound against a panel of clinically relevant bacteria.

  • Bacterial Strains: A selection of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.

  • Inoculum Preparation: Bacterial cultures are grown in appropriate broth media to a logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth media in a 96-well microtiter plate.

  • Incubation: The standardized bacterial inoculum is added to each well containing the serially diluted this compound. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.

Potential Mechanisms of Antimicrobial Action

The mechanisms by which this compound might exert antimicrobial effects are yet to be elucidated. Based on the actions of other antimicrobial agents, potential mechanisms could include:

  • Inhibition of Cell Wall Synthesis: Disrupting the integrity of the bacterial cell wall.

  • Inhibition of Protein Synthesis: Targeting bacterial ribosomes to halt protein production.

  • Inhibition of Nucleic Acid Synthesis: Interfering with DNA replication or transcription.

  • Disruption of Cell Membrane Function: Causing leakage of essential cellular components.

  • Inhibition of Metabolic Pathways: Blocking key enzymatic reactions necessary for bacterial survival.

The following diagram illustrates a hypothetical workflow for investigating these potential mechanisms.

cluster_workflow Workflow for Investigating Antimicrobial Mechanism of Action A Determine MIC of this compound B Macromolecule Synthesis Assays (DNA, RNA, Protein, Peptidoglycan) A->B Investigate C Membrane Permeability Assays (e.g., SYTOX Green uptake) A->C Investigate D Enzyme Inhibition Assays A->D Investigate E Identify Primary Target Pathway B->E Analyze Results C->E Analyze Results D->E Analyze Results F Target Identification and Validation (e.g., Affinity Chromatography, Genetic Mutants) E->F Further Elucidate

Caption: A generalized workflow for elucidating the antimicrobial mechanism of this compound.

Antiplasmodial Activity

The potential of this compound as an antiplasmodial agent is an area ripe for investigation, especially given that many natural products exhibit activity against Plasmodium species, the causative agents of malaria.

Quantitative Data

Currently, there is no published data on the antiplasmodial activity of this compound. The following table is a template for how such data would be presented.

Plasmodium falciparum StrainIC₅₀ (µM)Selectivity Index (SI)
Chloroquine-sensitive (e.g., 3D7)Data not availableData not available
Chloroquine-resistant (e.g., Dd2)Data not availableData not available

Note: The Selectivity Index (SI) is a crucial parameter, calculated as the ratio of the cytotoxic concentration against a mammalian cell line (e.g., HEK293) to the antiplasmodial IC₅₀. A higher SI indicates greater selectivity for the parasite.

Proposed Experimental Protocol for Determining Antiplasmodial IC₅₀

The SYBR Green I-based fluorescence assay is a widely used and reliable method for determining the in vitro antiplasmodial activity of compounds.

  • Plasmodium falciparum Culture: Asexual stages of P. falciparum are maintained in in vitro culture with human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX.

  • Drug Susceptibility Assay: Synchronized ring-stage parasites are incubated in a 96-well plate with serial dilutions of this compound for 72 hours.

  • Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye is added. SYBR Green I intercalates with parasitic DNA, leading to a fluorescent signal proportional to parasite growth.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration at which parasite growth is inhibited by 50%, is calculated by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Potential Signaling Pathways and Mechanisms of Antiplasmodial Action

The complex lifecycle of Plasmodium offers multiple targets for drug intervention. A hypothetical signaling pathway that could be disrupted by this compound is presented below. This is purely illustrative and not based on experimental data for this compound.

cluster_pathway Hypothetical Antiplasmodial Mechanism of this compound This compound This compound Membrane Parasite Membrane Transport This compound->Membrane Inhibits/Induces Heme Heme Detoxification (Hemozoin formation) This compound->Heme Inhibits/Induces Apoptosis Apoptosis-like Cell Death This compound->Apoptosis Inhibits/Induces ParasiteDeath Parasite Death Membrane->ParasiteDeath Heme->ParasiteDeath Apoptosis->ParasiteDeath

Caption: A hypothetical model of this compound's potential antiplasmodial mechanisms of action.

Conclusion and Future Directions

This compound remains an understudied natural product with potential therapeutic applications. The lack of specific antimicrobial and antiplasmodial data highlights a significant research gap. Future studies should focus on:

  • Systematic Screening: Evaluating the antimicrobial and antiplasmodial activity of pure this compound against a wide range of pathogens and Plasmodium strains.

  • Mechanism of Action Studies: Elucidating the molecular targets and pathways through which this compound exerts its biological effects.

  • In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile of this compound in animal models of infection and malaria.

The frameworks and protocols outlined in this guide provide a clear path for the scientific community to systematically investigate the properties of this compound, potentially unlocking a new class of therapeutic agents.

References

The chemical structure and properties of EVOXINE (CAS:522-11-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evoxine (B1671825) (CAS: 522-11-2), a furoquinoline alkaloid, has garnered scientific interest for its diverse biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological functions of this compound. It includes a compilation of quantitative data, detailed experimental protocols for cited biological assays, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of natural product-based therapeutics.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbutane-2,3-diol, is a heterocyclic compound belonging to the furoquinoline class of alkaloids.[1][2] Its structure features a central furoquinoline core substituted with two methoxy (B1213986) groups and a dihydroxy-isoprenyloxy side chain.[2]

Chemical Identifiers
IdentifierValue
CAS Number 522-11-2[1]
Molecular Formula C₁₈H₂₁NO₆[1]
IUPAC Name 1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbutane-2,3-diol[1]
InChI InChI=1S/C18H21NO6/c1-18(2,21)13(20)9-25-12-6-5-10-14(16(12)23-4)19-17-11(7-8-24-17)15(10)22-3/h5-8,13,20-21H,9H2,1-4H3[1]
InChIKey FGANMDNHTVJAHL-UHFFFAOYSA-N[1]
SMILES CC(C)(C(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O)O[1]
Physicochemical Data
PropertyValue
Molecular Weight 347.36 g/mol [2]
Appearance Solid powder[3]
Melting Point 154-155 °C[3]
Solubility Soluble in methanol (B129727) and ethanol; insoluble in water[3]
Purity 98% (TLC)[3]
Storage Store at +4 °C in a dark place[3]

Biological Activities and Properties

This compound has been reported to exhibit a range of biological effects, including hypnotic, sedative, and antimicrobial activities.[4][5] Notably, it has been identified as a small molecule that can counteract CO2-induced immune suppression.[6]

Immuno-modulatory Activity

This compound has been shown to counteract the transcriptional suppression of antimicrobial peptides induced by high concentrations of carbon dioxide (hypercapnia) in Drosophila S2* cells.[6] Furthermore, it inhibits the hypercapnic suppression of interleukin-6 (IL-6) and the chemokine CCL2 expression in human THP-1 macrophages.[6] The action of this compound appears to be selective, as it does not prevent hypercapnic inhibition of phagocytosis by THP-1 cells or the CO2-induced activation of AMPK in rat alveolar epithelial cells.[6]

Sedative and Hypnotic Effects

This compound is described as having hypnotic and sedative effects.[4] It is suggested to act as an antagonist of strychnine (B123637) and pentylenetetrazole and to enhance and prolong the effects of narcotics.[7]

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against a variety of bacteria, with notable minimum inhibitory concentration (MIC) values against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus.[5]

Experimental Protocols

Investigation of CO2-Induced Immune Suppression

This protocol is adapted from the methodology used to identify and characterize the effects of this compound on hypercapnic immune suppression.

Objective: To determine the effect of this compound on the expression of immune-related genes in mammalian macrophages under hypercapnic conditions.

Materials:

  • Human THP-1 macrophages

  • RPMI-1640 cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Phorbol myristate acetate (B1210297) (PMA)

  • E. coli K12 lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • CO2 incubator capable of maintaining 5% and 15% CO2 levels

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium. Differentiate the cells into macrophages by treating with 5 nM PMA for 48 hours. After differentiation, starve the cells overnight in a medium containing 0.5% FBS.

  • This compound Treatment: Treat the differentiated THP-1 macrophages with the desired concentration of this compound (e.g., 48 µM) or vehicle (DMSO) for 30 minutes prior to exposure to different CO2 conditions.

  • Hypercapnic Exposure: Place the cell culture plates in incubators with either normocapnic (5% CO2) or hypercapnic (15% CO2) conditions.

  • Immune Stimulation: Stimulate the cells with E. coli K12 LPS at a final concentration of 1 ng/mL for 3 hours.

  • RNA Extraction and qRT-PCR: After the incubation period, harvest the cells and extract total RNA using a suitable kit. Perform quantitative real-time PCR (qRT-PCR) to analyze the mRNA expression levels of target genes such as IL-6 and CCL2. Normalize the expression data to a housekeeping gene.

General Protocol for Cytotoxicity Assessment (MTT Assay)

While specific cytotoxicity data for this compound is not widely available, the following is a standard protocol for assessing the cytotoxic effects of a compound like this compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Appropriate cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 hours in a CO2 incubator.

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Signaling Pathways and Workflows

Hypothetical Signaling Pathway

Based on the known activities of other furoquinoline alkaloids, it is hypothesized that this compound may exert its effects through the modulation of key cellular signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

G cluster_membrane Cell Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits This compound This compound This compound->PI3K Inhibits (Hypothetical)

Hypothetical inhibition of the PI3K/Akt pathway by this compound.
Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates a typical workflow for determining the in vitro cytotoxicity of a compound like this compound.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with This compound (Varying Conc.) seed_cells->treat_cells incubate Incubate for 48h treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance analyze_data Calculate % Viability and Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Generalized workflow for an MTT-based cytotoxicity assay.

Conclusion

This compound is a furoquinoline alkaloid with a defined chemical structure and several reported biological activities, most notably its ability to counteract CO2-induced immune suppression. While some experimental data is available, further research is required to fully elucidate its mechanisms of action, cytotoxic potential against a broader range of cell lines, and its complete pharmacological profile. The protocols and data presented in this guide offer a foundation for future investigations into the therapeutic potential of this compound.

References

Technical Guide: EVOXINE's Efficacy in Modulating Antimicrobial Peptide Expression in Drosophila S2 Cells*

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Drosophila melanogaster serves as a powerful and highly conserved model for studying innate immunity, with many signaling pathways and effector molecules being evolutionarily related to those in humans.[1][2] The fruit fly's defense against pathogens relies heavily on the rapid synthesis and secretion of a battery of antimicrobial peptides (AMPs) by the fat body, an organ analogous to the mammalian liver.[3][4] The expression of these AMPs is primarily regulated by the Toll and Immune deficiency (Imd) signaling pathways.[2][5]

Recent studies have highlighted that environmental conditions, such as hypercapnia (elevated carbon dioxide levels), can significantly suppress innate immune responses, increasing susceptibility to infection.[6][7] This phenomenon is particularly relevant in clinical settings for patients with severe lung disease.[1] In the search for compounds that can mitigate this immunosuppression, the plant-derived furoquinoline alkaloid, this compound, has been identified as a potent small molecule that counteracts the effects of hypercapnia on AMP expression in Drosophila S2* cells.[1][6][7]

This technical guide provides a comprehensive overview of the effects of this compound on AMP expression in Drosophila S2* cells, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.

Quantitative Data Summary: Effect of this compound on AMP Gene Expression

This compound has been shown to effectively counteract the hypercapnia-induced suppression of several key antimicrobial peptides in Drosophila S2* cells. The following table summarizes the quantitative effects observed upon treatment with this compound under hypercapnic (15% CO₂) conditions.

Target GeneCell LineExperimental ConditionCompound & ConcentrationObserved EffectReference
Diptericin (Dipt)-luc Drosophila S2Hypercapnia (15% CO₂)This compound (48 µM)~2.5-fold increase in reporter activity vs. hypercapnia alone.[6]
Diptericin (Dipt) Drosophila S2Hypercapnia (15% CO₂)This compound (48 µM)Counteracted suppression, restoring expression to near normocapnic levels.[1][6]
Metchnikowin (Mtk) Drosophila S2Hypercapnia (15% CO₂)This compound (48 µM)Restored expression to unsuppressed (air) levels.[1][6]
Drosomycin (Drs) Drosophila S2Hypercapnia (15% CO₂)This compound (48 µM)Restored expression to unsuppressed (air) levels.[1][6]

Signaling Pathways and Proposed Mechanism of Action

In Drosophila, the Imd pathway is the primary signaling cascade responsible for inducing the expression of antibacterial peptides like Diptericin and Metchnikowin in response to Gram-negative bacteria.[8] The pathway is initiated by peptidoglycan recognition proteins (PGRPs) and culminates in the activation of the NF-κB-like transcription factor Relish, which drives AMP gene expression.[3]

Hypercapnia is proposed to suppress this pathway, leading to diminished AMP production. This compound acts to counteract this specific suppression, thereby restoring the cell's ability to mount an effective immune response.

G cluster_pathway Imd Signaling Pathway cluster_modulators External Modulators PGRP PGRP Recognition (e.g., Gram- Bacteria) Imd Imd PGRP->Imd dTAK1 dTAK1 Activation Imd->dTAK1 IKK IKK Complex dTAK1->IKK Relish Relish (NF-κB) IKK->Relish AMPs AMP Gene Expression (Diptericin, Metchnikowin) Relish->AMPs CO2 Hypercapnia (High CO₂) CO2->dTAK1 Suppression This compound This compound This compound->CO2 Inhibition

Caption: Proposed mechanism of this compound action on the Imd pathway.

Experimental Protocols

The following protocols provide a detailed methodology for assessing the effect of this compound on AMP gene expression in Drosophila S2* cells under hypercapnic conditions.

Drosophila S2 Cell Culture*
  • Media Preparation: Culture Drosophila S2* cells in Schneider's Drosophila Medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS). Antibiotics (Penicillin-Streptomycin) may be added if necessary, although it is not generally recommended.[9]

  • Cell Maintenance: Maintain cells in non-vented T-25 or T-75 flasks at 25-28°C. S2* cells grow as a semi-adherent monolayer.[8][9]

  • Subculturing: Split cells every 3-5 days. Dislodge the semi-adherent cells by gently tapping the flask or by pipetting the medium over the cell layer. Dilute the cell suspension to a density of 1-2 x 10⁶ cells/mL in a new flask with fresh medium.

Hypercapnia and this compound Treatment
  • Cell Plating: Seed S2* cells in 6-well or 12-well tissue culture plates at a density that allows them to reach approximately 80% confluency at the time of the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of this compound used in the culture medium is typically 48 µM.[1][6] Prepare a vehicle control (DMSO alone) for comparison.

  • Treatment: Replace the existing medium with fresh medium containing either this compound (48 µM) or the vehicle control.

  • Hypercapnic Exposure: Place the culture plates into a sealed, humidified chamber or a CO₂ incubator. Flush the chamber with a pre-mixed gas of 15% CO₂, 21% O₂, and balanced with N₂. Maintain a control plate under normocapnic conditions (ambient air, ~0.04% CO₂).

  • Incubation: Incubate the cells for a predetermined period (e.g., 6-24 hours) at 25°C.

Total RNA Extraction and cDNA Synthesis
  • Cell Lysis: After incubation, remove the medium and wash the cells once with cold PBS. Lyse the cells directly in the well using a TRIzol-based reagent or a commercial RNA extraction kit according to the manufacturer's instructions.

  • RNA Purification: Purify the total RNA, including a DNase treatment step to remove any contaminating genomic DNA. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[6]

Quantitative Real-Time PCR (RT-qPCR)
  • Reaction Setup: Prepare the qPCR reaction mix using a SYBR Green-based master mix, gene-specific primers for the target AMPs (Dipt, Mtk, Drs), and a housekeeping gene for normalization (e.g., rp49).[6]

  • Primer Sequences (Illustrative):

    • Dipt Fwd: 5'-GCTACGCCGACTGAAACCAT-3'[6]

    • Dipt Rev: 5'-TTTGGCAGCATTCCTTGAAC-3'[6]

    • Mtk Fwd: 5'-AAGTACTTGTGCGGCTGAAGG-3'[6]

    • Mtk Rev: 5'-GTTGGTTAGGTAGCGGGTCTG-3'[6]

    • Drs Fwd: 5'-GTACTTGTTCGCCCTCTTCG-3'[6]

    • Drs Rev: 5'-CTTGCCCTCTTCGTTCTCTG-3'[6]

    • rp49 Fwd: 5'-AGATCGTGAAGAAGCGCACCAAG-3'[6]

    • rp49 Rev: 5'-CACCAGGAACTTCTTGAATCCGG-3'[6]

    • Note: Primer specificity and efficiency should be validated prior to use.

  • Thermocycling: Perform the qPCR reaction on a real-time PCR system with appropriate cycling conditions. Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis: Calculate the relative expression of the target AMP genes using the ΔΔCt method. Normalize the expression of each target gene to the expression of the housekeeping gene (rp49).[6]

Visualized Experimental Workflow

The following diagram outlines the complete workflow for assessing the impact of this compound on AMP gene expression.

G cluster_conditions Parallel Conditions A 1. S2* Cell Culture (Maintain at 25°C) B 2. Seed Cells in Plates (80% Confluency) A->B C 3. Treat Cells (this compound or Vehicle) B->C D 4. Expose to Conditions C->D Normo Normocapnia (Control Air) D->Normo Hyper Hypercapnia (15% CO₂) D->Hyper E 5. Incubate (6-24 hours) F 6. RNA Extraction (DNase Treatment) E->F G 7. cDNA Synthesis (Reverse Transcription) F->G H 8. RT-qPCR (SYBR Green) G->H I 9. Data Analysis (ΔΔCt Method) H->I Normo->E Hyper->E

Caption: Workflow for assessing this compound's impact on AMP gene expression.

Conclusion

This compound has been clearly identified as a small molecule capable of reversing the immunosuppressive effects of hypercapnia on antimicrobial peptide expression in the Drosophila S2* cell model.[1][6] The data robustly demonstrate that at a concentration of 48 µM, this compound restores the expression of key AMPs, including Diptericin, Metchnikowin, and Drosomycin, to levels seen in unsuppressed, normocapnic conditions.[1] The detailed protocols and workflows provided herein offer a standardized framework for researchers to investigate these effects further. This research highlights a promising avenue for the development of novel therapeutics aimed at enhancing host immunity in conditions characterized by elevated CO₂, warranting further investigation into its mechanism of action and its potential efficacy in mammalian systems.[1][7]

References

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of EVOXINE in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature lacks specific experimental data on the biological activity of EVOXINE in in vitro cell culture. The following application notes and protocols are provided as a comprehensive guide for the initial characterization of a novel compound like this compound. All quantitative data and signaling pathways presented are hypothetical and intended for illustrative purposes. Experimental determination is required to ascertain the actual biological effects of this compound.

Introduction

This compound is a plant alkaloid that has been identified as a potential modulator of immune responses.[1] Specifically, it has been shown to counteract CO2-induced transcriptional suppression of antimicrobial peptides and inhibit hypercapnic suppression of interleukin-6 and chemokine CCL2 expression in human THP-1 macrophages.[1] While its effects on other cellular processes, such as cancer cell proliferation and apoptosis, are not well-documented, related alkaloids have demonstrated cytotoxic and anti-cancer activities.[2] These application notes provide a framework for the systematic in vitro evaluation of this compound, from determining its cytotoxic potential to elucidating its mechanism of action.

Quantitative Data Summary (Hypothetical)

A crucial first step in characterizing a new compound is to determine its cytotoxic or cytostatic effects across various cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits a biological process by 50%. The following table presents hypothetical IC50 values for this compound in different human cancer cell lines, which would need to be determined experimentally.

Table 1: Hypothetical IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)Hypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma4815.2
HeLaCervical Adenocarcinoma4822.5
A549Lung Carcinoma4835.8
HepG2Hepatocellular Carcinoma4818.9
HCT116Colorectal Carcinoma4825.1
THP-1Acute Monocytic Leukemia4845.3

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals, providing a colorimetric readout of cell viability.[3]

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a blank control (medium only).[2]

  • Incubation: Incubate the plate for 24, 48, or 72 hours in the CO2 incubator to assess time-dependent effects.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for an additional 4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.[2]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes how to quantify apoptosis (programmed cell death) induced by this compound using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24, 48, or 72 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 10 µL of PI solution to the cell suspension.[4]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

    • Necrotic cells: Annexin V-FITC negative, PI positive

Signaling Pathway Analysis

Understanding the molecular mechanisms underlying a compound's effects is critical. Based on the activities of other alkaloids, this compound might induce apoptosis by modulating key signaling pathways such as the PI3K/Akt/mTOR or MAPK pathways.[2] Furoquinoline alkaloids have also been implicated in the modulation of the NF-κB pathway.[5]

Hypothetical this compound-Induced Apoptotic Pathway

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, leading to apoptosis. Many natural compounds are known to induce apoptosis through the modulation of pathways like PI3K/Akt/mTOR.[2]

EVOXINE_Apoptosis_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus cluster_apoptosis Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 | Proliferation Cell Survival & Proliferation mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis | This compound This compound This compound->Akt Inhibition? EVOXINE_Mechanism_Workflow A Treat Cells with this compound (IC50 concentration) B Lyse Cells and Extract Proteins A->B C Western Blot Analysis B->C D Quantify Protein Expression (e.g., p-Akt, Akt, Bcl-2, Bax, Caspase-3) C->D E Analyze Changes in Protein Levels D->E F Elucidate Signaling Pathway E->F

References

Application Notes and Protocols: Luciferase Reporter Assay for Evoxine Activity in Drosophila S2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The luciferase reporter assay is a widely used, sensitive, and quantitative method for studying gene expression and signal transduction pathways in cell-based assays.[1][2] This document provides a detailed protocol for utilizing a dual-luciferase reporter assay to assess the biological activity of Evoxine, a novel compound, in Drosophila Schneider 2 (S2) cells.

Drosophila S2 cells are a well-established model system for studying various cellular processes and signaling pathways, many of which are conserved in higher eukaryotes.[3][4] These cells are amenable to genetic manipulation and high-throughput screening, making them an excellent tool for drug discovery and development.[5]

This protocol assumes that this compound acts as an agonist on a specific signaling pathway, in this hypothetical case, the Ecdysone signaling pathway, which plays a crucial role in insect development.[6] The assay described herein utilizes a firefly luciferase reporter gene under the control of an Ecdysone-responsive element (EcRE). Activation of the Ecdysone pathway by this compound will drive the expression of firefly luciferase. A constitutively expressed Renilla luciferase will be used as an internal control to normalize for variations in cell number and transfection efficiency, a common practice in dual-luciferase assays.[7][8]

Hypothetical Signaling Pathway of this compound

This compound is hypothesized to function as an agonist for the Ecdysone Receptor (EcR), a nuclear receptor that forms a heterodimer with Ultraspiracle (USP). Upon binding of an agonist like this compound, the EcR/USP complex undergoes a conformational change, binds to Ecdysone Response Elements (EcREs) in the promoter regions of target genes, and recruits transcriptional coactivators to initiate gene expression.

Evoxine_Signaling_Pathway cluster_cell Drosophila S2 Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EcR_USP_inactive EcR/USP (Inactive) This compound->EcR_USP_inactive Binds to EcR EcR_USP_active EcR/USP/Evoxine (Active Complex) EcR_USP_inactive->EcR_USP_active Translocates to Nucleus & Activates EcRE EcRE EcR_USP_active->EcRE Binds to Luciferase_Gene Firefly Luciferase Gene mRNA mRNA EcRE->mRNA Initiates Transcription Luciferase_Protein Firefly Luciferase (Protein) mRNA->Luciferase_Protein Translation Light Light Luciferase_Protein->Light Luciferin + ATP

Caption: Hypothetical this compound signaling pathway in S2 cells.

Experimental Protocols

Materials and Reagents

Cell Culture:

  • Drosophila Schneider 2 (S2) cells

  • Schneider's Drosophila Medium

  • Heat-inactivated Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypan Blue solution

Plasmids:

  • pGL3-EcRE-Luc: Firefly luciferase reporter plasmid containing multiple copies of the Ecdysone Response Element (EcRE) upstream of a minimal promoter.

  • pRL-Actin: Renilla luciferase control plasmid with the Drosophila actin promoter for constitutive expression.

Transfection:

  • Calcium Phosphate Transfection Kit or a suitable lipid-based transfection reagent (e.g., Cellfectin II).[9]

Luciferase Assay:

  • Dual-Luciferase® Reporter Assay System (or equivalent)

  • Lysis Buffer

  • Luciferase Assay Reagent (contains luciferin)

  • Stop & Glo® Reagent (quenches firefly luciferase and provides substrate for Renilla luciferase)

  • Luminometer-compatible 96-well plates (white, opaque)

Compound:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

Drosophila S2 Cell Culture and Maintenance
  • Culture S2 cells in Schneider's Drosophila Medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[10]

  • Maintain cells at 25-28°C in non-humidified, ambient air-regulated incubators.[11][12] S2 cells can be grown as a semi-adherent monolayer in T-75 flasks or in suspension in spinner flasks.[11]

  • For passaging, dislodge semi-adherent cells by gently tapping the flask. Create a single-cell suspension by pipetting up and down.[10]

  • Maintain cell density between 2 x 10^6 and 8 x 10^6 cells/mL for optimal growth. The doubling time is approximately 24 hours.[10]

  • Before transfection, assess cell viability using Trypan Blue exclusion. Viability should be >95%.

Transfection of S2 Cells

The following protocol is for transfection in a 96-well plate format, suitable for dose-response studies.

  • Cell Seeding: One day before transfection, seed S2 cells in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete medium.

  • Transfection Mix Preparation (per well):

    • In a sterile microfuge tube, prepare the DNA mixture:

      • 100 ng of pGL3-EcRE-Luc (firefly reporter)

      • 10 ng of pRL-Actin (Renilla control)

    • Follow the protocol for your chosen transfection reagent. For a lipid-based reagent, dilute the DNA and the reagent in serum-free medium in separate tubes, then combine and incubate to allow complex formation.[13]

  • Transfection: Add the transfection complex to each well and gently mix.

  • Incubation: Incubate the cells at 25°C for 24-48 hours.

Treatment with this compound
  • After the post-transfection incubation period, prepare serial dilutions of this compound in complete Schneider's medium. Include a vehicle control (e.g., DMSO) at the same concentration used for the this compound dilutions.

  • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate at 25°C for an additional 16-24 hours. The optimal incubation time should be determined empirically.

Dual-Luciferase Reporter Assay
  • Cell Lysis:

    • Remove the medium from the wells.

    • Wash the cells once with 100 µL of Phosphate-Buffered Saline (PBS).

    • Add 20 µL of 1X Passive Lysis Buffer to each well.

    • Incubate at room temperature for 15 minutes on an orbital shaker to ensure complete lysis.[14]

  • Luminometer Measurement:

    • Program the luminometer to perform a dual-injection assay.

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to the well to measure firefly luciferase activity.

    • Then, inject 100 µL of Stop & Glo® Reagent to quench the firefly signal and simultaneously measure Renilla luciferase activity.[14]

    • Record the Relative Light Units (RLU) for both luciferases.

Data Presentation and Analysis

The activity of the reporter gene is expressed as the ratio of firefly luciferase activity to Renilla luciferase activity to normalize the data.[7]

Normalization Calculation: Normalized Activity = (RLU of Firefly Luciferase) / (RLU of Renilla Luciferase)

The fold induction is then calculated by comparing the normalized activity of this compound-treated cells to that of the vehicle-treated control cells.

Fold Induction Calculation: Fold Induction = (Normalized Activity of this compound-treated sample) / (Normalized Activity of Vehicle Control)

Hypothetical Quantitative Data

The following table summarizes hypothetical dose-response data for this compound.

This compound Conc. (µM)Mean Firefly RLUMean Renilla RLUNormalized Activity (Firefly/Renilla)Fold Induction
0 (Vehicle)1,52030,1000.0501.0
0.017,65030,5000.2515.0
0.138,40030,2501.26925.4
195,20029,8003.19563.9
10121,30030,6003.96479.3
100125,10030,1504.14983.0

Data are presented as mean values from triplicate experiments.

Visualizations

Experimental Workflow

Experimental_Workflow A Day 1: Seed S2 Cells in 96-well plate B Day 2: Co-transfect with Firefly & Renilla Plasmids A->B C Day 3: Treat cells with different concentrations of this compound B->C D Day 4: Lyse cells and perform Dual-Luciferase Assay C->D E Data Analysis: Normalize Firefly to Renilla signal and calculate Fold Induction D->E

Caption: Workflow for the this compound luciferase reporter assay.

Dual-Luciferase Assay Principle

Dual_Luciferase_Principle cluster_transfection Co-transfection into S2 Cells cluster_expression Protein Expression cluster_measurement Sequential Measurement in Cell Lysate Reporter Experimental Reporter (EcRE-Firefly Luciferase) Firefly Firefly Luciferase Reporter->Firefly Control Control Reporter (Actin-Renilla Luciferase) Renilla Renilla Luciferase Control->Renilla Measure_Firefly 1. Add Luciferin Substrate Measure Firefly Light Output Firefly->Measure_Firefly Measure_Renilla 2. Add Stop & Glo® Reagent Measure Renilla Light Output Measure_Firefly->Measure_Renilla Quench Firefly Normalization Normalization (Firefly RLU / Renilla RLU) Measure_Firefly->Normalization Measure_Renilla->Normalization

Caption: Principle of the dual-luciferase reporter assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EVOXINE is an alkaloid compound with potential biological activity. Establishing the optimal concentration range is a critical first step in characterizing its effects in cell-based assays. This document provides a comprehensive guide to determining the appropriate concentrations of this compound for various in vitro studies, including cytotoxicity, apoptosis, and signaling pathway analysis. It is important to note that specific experimental data for this compound is limited in the current scientific literature.[1] The protocols and data presented herein are based on generalized methodologies for natural product compounds and include hypothetical data to serve as a guide for initial experimental design.

Data Presentation: Recommended Concentration Ranges

The effective concentration of this compound will vary depending on the cell line and the specific assay being performed.[2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. The following table summarizes hypothetical half-maximal inhibitory concentration (IC50) values for this compound in various human cancer cell lines, which can be used as a starting point for designing experiments.

Cell LineCancer TypeIncubation Time (h)Hypothetical IC50 (µM)
MCF-7Breast Cancer4815
HeLaCervical Cancer4825
A549Lung Cancer4830
HepG2Liver Cancer4820
HCT116Colon Cancer4818
(Note: The IC50 values presented in this table are hypothetical and should be experimentally determined for your specific cell line and conditions.)[1]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)[1]

  • Appropriate cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin solution[1]

  • This compound (dissolved in a suitable solvent, e.g., DMSO)[1]

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent[1][4]

  • Dimethyl sulfoxide (B87167) (DMSO)[1]

  • 96-well plates[1]

  • CO2 incubator (37°C, 5% CO2)[1]

  • Microplate reader[1]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1][5]

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with 100 µL of fresh medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and a blank control (medium only).[1]

  • Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).[1][6]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[1][7]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.[1]

G cluster_workflow Experimental Workflow: Cytotoxicity Assay start Seed Cells in 96-well Plate treat Treat with Serial Dilutions of this compound start->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Value read->analyze

A generalized workflow for determining the IC50 of this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.

Materials:

  • Cells treated with desired concentrations of this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound (e.g., based on the determined IC50) for a specific time period.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

  • Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide solution to 100 µL of the cell suspension.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[9]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[9]

Signaling Pathway Analysis (Western Blot)

This protocol outlines a general method to investigate the effect of this compound on protein expression in a specific signaling pathway. Based on the activity of other alkaloids, potential pathways to investigate include PI3K/Akt/mTOR or MAPK pathways.[1]

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, Bax, Bcl-2, Caspase-3)[10]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the this compound-treated cells with lysis buffer and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualization of Signaling Pathways

The following diagram illustrates a hypothetical signaling pathway that could be affected by this compound, leading to the induction of apoptosis. Many natural compounds are known to modulate pathways like the PI3K/Akt/mTOR pathway.[1]

G cluster_pathway Hypothetical this compound-Induced Apoptotic Pathway This compound This compound pi3k PI3K This compound->pi3k Inhibition? akt Akt pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 bax Bax (Pro-apoptotic) bcl2->bax caspase Caspase Activation bax->caspase apoptosis Apoptosis caspase->apoptosis

A hypothetical PI3K/Akt pathway potentially inhibited by this compound.

References

EVOXINE: Application Notes and Protocols for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evoxine is a furoquinoline alkaloid naturally occurring in various plant species, including Evodia xanthoxyloides and Teclea gerrardii.[1][2] This document provides detailed application notes and protocols for the research use of this compound, focusing on its solubility, preparation of stock solutions, and its application in studying CO2-induced immune suppression and antiplasmodial activity.

Physicochemical Properties and Solubility

This compound is an organic heterocyclic compound with known sedative and hypnotic effects.[1] For research purposes, understanding its solubility is critical for the preparation of stock solutions and experimental design.

Data Presentation: this compound Properties and Solubility

PropertyValueSource
Molecular Formula C₁₈H₂₁NO₆[3]
Molecular Weight 347.36 g/mol [1]
Appearance Solid powder
Melting Point 154-155 °C[4]
Solubility Soluble in Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water.[3][4][5]
Storage Store powder at +4°C or -20°C in a dark, dry place.[5]

Preparation of this compound Stock Solution

Due to its poor water solubility, this compound is typically dissolved in an organic solvent to prepare a concentrated stock solution for experimental use.[5] Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[5]

Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound in DMSO for use in cell-based assays.

Materials:

  • This compound powder

  • High-purity Dimethyl sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh 3.47 mg of this compound powder and transfer it to a sterile microcentrifuge tube.[5]

  • Solvent Addition: Add 1 mL of high-purity DMSO to the microcentrifuge tube containing the this compound powder.[5]

  • Dissolution: Securely cap the tube and vortex for 1-2 minutes until the powder is completely dissolved.[5] If necessary, sonicate the solution briefly in a water bath to aid dissolution.[5] Visually inspect the solution to ensure there are no visible particles.[5]

  • Labeling and Storage: Clearly label the tube with the compound name, concentration (10 mM in DMSO), preparation date, and initials. Store the stock solution at -20°C or -80°C for long-term storage.

Note: When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Experimental Protocols for Research Use

Application 1: Investigating the Effect of this compound on CO2-Induced Immune Suppression

This compound has been identified as a small molecule that can counteract the immune-suppressive effects of elevated carbon dioxide (hypercapnia).[6][7] It has been shown to inhibit the hypercapnic suppression of interleukin-6 (IL-6) and the chemokine CCL2 in human THP-1 macrophages.[6][7][8]

Objective: To determine the effect of this compound on the expression of pro-inflammatory cytokines in human THP-1 macrophage-like cells under hypercapnic conditions.

Materials:

  • Human THP-1 monocytes

  • Phorbol 12-myristate 13-acetate (PMA)

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound stock solution (10 mM in DMSO)

  • Cell culture plates (6-well or 12-well)

  • Humidified incubator with CO2 control (for normocapnia, e.g., 5% CO2)

  • Airtight experimental chamber or second incubator for elevated CO2 (hypercapnia, e.g., 15% CO2)

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Exposure cluster_3 Analysis prep1 Seed THP-1 monocytes prep2 Differentiate with PMA (e.g., 24-48h) prep1->prep2 treat1 Pre-treat with this compound (e.g., 48 µM) or Vehicle (DMSO) for 30 min prep2->treat1 treat2 Induce with LPS treat1->treat2 exp1 Normocapnia (5% CO2) treat2->exp1 Expose cells exp2 Hypercapnia (15% CO2) treat2->exp2 Expose cells analysis1 Incubate for a defined period (e.g., 4-6h) exp1->analysis1 exp2->analysis1 analysis2 Harvest cells and extract RNA analysis1->analysis2 analysis3 Perform qRT-PCR for IL-6, CCL2, and a housekeeping gene analysis2->analysis3 analysis4 Analyze relative gene expression analysis3->analysis4

Caption: Workflow for assessing this compound's effect on hypercapnia.

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells in appropriate culture plates and differentiate them into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.

  • This compound Treatment:

    • Prepare working solutions of this compound in the cell culture medium. For example, a final concentration of 48 µM can be used.[6] Remember to include a vehicle control (DMSO at the same final concentration).

    • Pre-treat the differentiated THP-1 cells with the this compound working solution or vehicle control for 30 minutes.[6]

  • Induction and Hypercapnic Exposure:

    • Following pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

    • Immediately place the culture plates into two separate incubators: one with standard normocapnic conditions (5% CO2) and another with hypercapnic conditions (e.g., 15% CO2).[6]

  • Incubation and Cell Lysis:

    • Incubate the cells for a predetermined time (e.g., 4-6 hours) to allow for cytokine gene expression.

    • After incubation, wash the cells with PBS and lyse them for RNA extraction.

  • Gene Expression Analysis:

    • Extract total RNA from the cell lysates using a commercial RNA extraction kit.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of IL-6, CCL2, and a suitable housekeeping gene (e.g., GAPDH or ACTB).

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Expected Outcome: In the vehicle-treated group, hypercapnia is expected to suppress the LPS-induced expression of IL-6 and CCL2. In the this compound-treated group, this suppression is expected to be counteracted, with gene expression levels being closer to those observed under normocapnic conditions.

Application 2: Assessing the Antiplasmodial Activity of this compound

This compound has demonstrated moderate activity against the chloroquine-sensitive D10 strain of Plasmodium falciparum, with a reported IC50 value of 24.5 µM.[3]

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the erythrocytic stages of Plasmodium falciparum.

Materials:

  • P. falciparum culture (e.g., D10 or 3D7 strain)

  • Human erythrocytes (O+)

  • RPMI-1640 medium supplemented with AlbuMAX or human serum

  • This compound stock solution (10 mM in DMSO)

  • Standard antimalarial drug (e.g., Chloroquine) as a positive control

  • 96-well microtiter plates

  • SYBR Green I or other DNA-intercalating dye

  • Lysis buffer

  • Fluorescence plate reader

Experimental Workflow:

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Quantification cluster_3 Data Analysis prep1 Prepare serial dilutions of this compound and control drug in a 96-well plate prep2 Add synchronized P. falciparum culture (ring stage, e.g., 1% parasitemia, 2% hematocrit) prep1->prep2 inc1 Incubate for 72 hours under standard culture conditions prep2->inc1 quant1 Add SYBR Green I lysis buffer inc1->quant1 quant2 Incubate in the dark quant1->quant2 quant3 Read fluorescence quant2->quant3 analysis1 Plot fluorescence vs. log(concentration) quant3->analysis1 analysis2 Calculate IC50 values using non-linear regression analysis1->analysis2

Caption: Workflow for in vitro antiplasmodial assay.

Procedure:

  • Drug Plate Preparation:

    • Prepare serial dilutions of this compound in RPMI-1640 medium in a 96-well plate.

    • Include wells for a positive control (a known antimalarial drug like chloroquine), a negative control (parasitized erythrocytes without any drug), and a background control (non-parasitized erythrocytes).

  • Parasite Culture Addition:

    • Prepare a synchronized culture of P. falciparum at the ring stage with a defined parasitemia (e.g., 1%) and hematocrit (e.g., 2%).

    • Add the parasite culture to each well of the drug plate.

  • Incubation:

    • Incubate the plate for 72 hours under standard parasite culture conditions (e.g., 37°C, 5% CO2, 5% O2, 90% N2).

  • Parasite Growth Quantification:

    • After incubation, lyse the erythrocytes and stain the parasite DNA using a fluorescent dye like SYBR Green I.

    • Read the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the percentage of parasite growth inhibition against the logarithm of the drug concentration.

    • Determine the IC50 value by fitting the data to a non-linear regression model.

Mechanism of Action and Signaling Pathways

The precise molecular targets of this compound are not yet fully elucidated. However, current research indicates that it selectively counteracts CO2-induced immune suppression.[6][8][9] It does not, for example, prevent the CO2-induced activation of AMPK in rat lung epithelial cells, suggesting a specific mechanism of action.[6][9]

Hypothesized Signaling Pathway:

G CO2 Elevated CO2 (Hypercapnia) Unknown Unknown Cellular Sensor(s)/ Signaling Cascade CO2->Unknown Suppression Suppression of Gene Transcription Unknown->Suppression AMPs Antimicrobial Peptides (e.g., in Drosophila S2* cells) Suppression->AMPs Cytokines IL-6, CCL2 (e.g., in human THP-1 cells) Suppression->Cytokines This compound This compound This compound->Suppression Inhibits

References

Application Notes and Protocols for EVOXINE Administration in Hypercapnia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypercapnia, the condition of elevated carbon dioxide (CO₂) levels in the blood, is a significant clinical concern in patients with severe respiratory diseases, such as Chronic Obstructive Pulmonary Disease (COPD). It is associated with increased mortality, often due to a heightened risk of infection.[1][2] Recent research has identified EVOXINE, a plant alkaloid, as a promising small molecule that can counteract the immunosuppressive effects of hypercapnia.[1][2] These application notes provide a detailed guide for researchers on the administration of this compound in experimental models of hypercapnia, based on current in vitro findings and established methodologies for in vivo research.

Mechanism of Action

In vitro studies have demonstrated that hypercapnia suppresses the expression of key immune signaling molecules, including interleukin-6 (IL-6) and the chemokine CCL2, in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][3] this compound has been shown to selectively block this CO₂-induced transcriptional suppression in both Drosophila S2* cells and human THP-1 macrophages.[1][2][3] Notably, the effects of this compound are specific, as it does not prevent other hypercapnia-induced cellular responses, such as the inhibition of phagocytosis or the activation of AMP-activated protein kinase (AMPK).[1][3] This suggests that this compound targets a definable and evolutionarily conserved pathway involved in CO₂-mediated immune suppression.[1][3]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Counteracting Hypercapnia-Induced Immune Suppression

Cell LineConditionAnalyteFold Change (vs. Normocapnia Control)This compound EffectReference
Human THP-1 MacrophagesHypercapnia (15% CO₂) + LPSIL-6 mRNAPrevents Suppression[1][3]
Human THP-1 MacrophagesHypercapnia (15% CO₂) + LPSCCL2 mRNAPrevents Suppression[1][3]
Rat Primary Alveolar Type II CellsHypercapnia (20% CO₂)p-AMPKNo Effect[3]
Human THP-1 MacrophagesHypercapniaPhagocytosisNo Effect[1][3]

Note: This table summarizes qualitative trends observed in the cited literature. Specific quantitative data should be referred to in the original publications.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Efficacy

This protocol describes the methodology to validate the effect of this compound on hypercapnia-induced suppression of inflammatory gene expression in a macrophage cell line.

Materials:

  • Human THP-1 monocyte cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture incubators with controlled CO₂ levels (5% and 15%)

  • Quantitative PCR (qPCR) reagents and equipment

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS.

    • Differentiate monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.

  • This compound Pre-treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Pre-treat the differentiated THP-1 macrophages with the desired concentration of this compound (e.g., 48 µM) or vehicle (DMSO) for 30 minutes.[3]

  • Induction of Hypercapnia and Inflammation:

    • Expose the cells to either normocapnic (5% CO₂) or hypercapnic (15% CO₂) conditions.

    • Simultaneously, stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

  • Gene Expression Analysis:

    • After a suitable incubation period (e.g., 4 hours), harvest the cells and extract total RNA.

    • Perform reverse transcription followed by qPCR to analyze the mRNA expression levels of IL-6 and CCL2.

    • Normalize the expression data to a housekeeping gene (e.g., GAPDH).

Protocol 2: Proposed In Vivo Administration of this compound in a Mouse Model of Hypercapnia

This protocol outlines a proposed methodology for administering this compound to mice in an experimental hypercapnia model. Note: As there are no published in vivo studies for this compound in this context, this protocol is based on general practices for rodent drug administration and hypercapnia induction.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • This compound

  • Sterile saline or other appropriate vehicle

  • Gas mixing system for CO₂ and air

  • Environmental chamber for controlled atmosphere

  • Blood gas analyzer

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Acclimatization:

    • Acclimatize mice to the housing facility for at least one week before the experiment.

  • Induction of Hypercapnia:

    • Place mice in a sealed environmental chamber.

    • Gradually increase the inflow of CO₂ mixed with air to achieve the desired concentration (e.g., 10% CO₂).

    • Monitor the animals closely for signs of distress. The duration of hypercapnic exposure will depend on the experimental endpoint (e.g., hours for acute inflammation studies).

  • This compound Administration (Proposed Routes):

    • Intraperitoneal (i.p.) Injection:

      • Dissolve this compound in a sterile vehicle.

      • Inject the solution into the peritoneal cavity of the mouse. This route is common for systemic drug delivery in rodents.

    • Oral Gavage (p.o.):

      • Formulate this compound in a suitable vehicle for oral administration.

      • Administer the solution directly into the stomach using a gavage needle.

    • Dosage: The optimal dosage will need to be determined through dose-response studies. A starting point could be extrapolated from in vitro effective concentrations, considering pharmacokinetic and pharmacodynamic principles.

  • Experimental Groups:

    • Group 1: Normocapnia + Vehicle

    • Group 2: Normocapnia + this compound

    • Group 3: Hypercapnia + Vehicle

    • Group 4: Hypercapnia + this compound

  • Sample Collection and Analysis:

    • At the end of the experimental period, anesthetize the mice.

    • Collect blood samples via cardiac puncture for blood gas analysis (to confirm hypercapnia) and cytokine measurements (e.g., ELISA for IL-6).

    • Collect lung tissue for analysis of inflammatory gene expression (qPCR) and histology.

Mandatory Visualizations

G cluster_hypercapnia Hypercapnia (Elevated CO2) cluster_immune_cell Immune Cell (e.g., Macrophage) cluster_this compound This compound Intervention Hypercapnia Elevated CO2 Immune_Suppression Transcriptional Suppression (e.g., IL-6, CCL2) Hypercapnia->Immune_Suppression Induces LPS LPS Stimulation LPS->Immune_Suppression Potential Target for Suppression This compound This compound This compound->Immune_Suppression Blocks

Caption: Signaling pathway of this compound in hypercapnia.

G cluster_setup Experimental Setup cluster_treatment Treatment and Exposure cluster_analysis Analysis Start Start Acclimatization Animal Acclimatization Start->Acclimatization Grouping Randomize into Groups Acclimatization->Grouping EVOXINE_Admin This compound/Vehicle Administration Grouping->EVOXINE_Admin Hypercapnia_Exposure Hypercapnia/Normocapnia Exposure EVOXINE_Admin->Hypercapnia_Exposure Sample_Collection Sample Collection (Blood, Tissue) Hypercapnia_Exposure->Sample_Collection Analysis Biochemical & Molecular Analysis Sample_Collection->Analysis End End Analysis->End

Caption: Proposed in vivo experimental workflow.

References

Application Note: Quantifying Changes in Gene Expression After EVOXINE Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

EVOXINE is a furoquinoline alkaloid derived from various plant species, including Evodia xanthoxyloides and Teclea gerrardii[1]. Recent studies have highlighted its potential as a modulator of the innate immune response. Specifically, this compound has been shown to counteract the transcriptional suppression of antimicrobial peptides induced by high levels of carbon dioxide (hypercapnia) in Drosophila S2* cells[2]. Furthermore, it has been observed to inhibit the hypercapnic suppression of key immune signaling molecules, including interleukin-6 (IL-6) and the chemokine CCL2, in human THP-1 macrophages[2][3]. These findings suggest that this compound can selectively modulate gene expression, making it a compound of interest for further investigation in drug discovery and development[2][].

This application note provides detailed protocols for quantifying the changes in gene expression in response to this compound treatment using two standard molecular biology techniques: quantitative real-time PCR (qPCR) and RNA sequencing (RNA-seq).

Data Presentation: Summary of Quantitative Data

The following tables provide a template for summarizing quantitative data obtained from gene expression analysis after this compound treatment.

Table 1: Relative Quantification of Target Gene Expression by qPCR

Target GeneTreatment GroupConcentration (µM)Normalized Relative Expression (Fold Change)Standard Deviationp-value
IL-6Vehicle Control01.000.12-
IL-6This compound102.540.25<0.05
IL-6This compound504.890.41<0.01
CCL2Vehicle Control01.000.09-
CCL2This compound101.980.18<0.05
CCL2This compound503.760.33<0.01
Housekeeping GeneVehicle Control01.000.05-
Housekeeping GeneThis compound101.020.06>0.05
Housekeeping GeneThis compound500.990.07>0.05

Table 2: Differentially Expressed Genes Identified by RNA-Seq Analysis

Gene IDGene NameLog2 Fold Change (this compound vs. Control)p-valueAdjusted p-value (FDR)Biological Process
ENSG00000136244IL62.291.2e-82.5e-7Inflammatory response
ENSG00000108691CCL21.914.5e-76.8e-6Chemotaxis
ENSG00000163599TNF1.589.8e-61.2e-4Apoptosis, inflammation
ENSG00000125538NFKB11.213.2e-53.5e-4Transcription factor
ENSG00000171855JUN1.856.7e-78.9e-6Transcription factor
ENSG00000159251FOS1.761.1e-61.5e-5Transcription factor

Experimental Protocols

Here, we provide detailed methodologies for key experiments to quantify changes in gene expression following this compound treatment.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate an appropriate number of cells (e.g., human THP-1 macrophages) in a suitable culture vessel and allow them to adhere and stabilize overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations.

  • Cell Treatment: Replace the existing culture medium with the medium containing different concentrations of this compound. Include a vehicle control group treated with the same concentration of the solvent.

  • Incubation: Incubate the cells for the desired duration of treatment.

Protocol 2: RNA Extraction and Quality Control
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA extraction kit.

  • RNA Isolation: Purify total RNA from the cell lysate according to the manufacturer's protocol of the chosen RNA extraction kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio between 1.8 and 2.0 is generally considered indicative of high-purity RNA. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

Protocol 3: Quantitative Real-Time PCR (qPCR)

This protocol is intended for use with the SYBR Green I method.[5]

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit. This can be done using oligo(dT) primers, random hexamers, or a mix of both.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96- or 384-well plate. A typical 20 µL reaction includes 2x SYBR Green Master Mix, forward and reverse primers for the gene of interest, and the diluted cDNA template.

  • Thermal Cycling: Perform the qPCR in a real-time PCR instrument with a standard cycling protocol, which generally includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Melt Curve Analysis: Perform a melt curve analysis at the end of the PCR to verify the specificity of the amplified product.

  • Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the gene of interest to a stable housekeeping gene (e.g., GAPDH, ACTB).

Protocol 4: RNA Sequencing (RNA-Seq)
  • Library Preparation: Prepare cDNA libraries from the extracted RNA. This process typically involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries using a next-generation sequencing (NGS) platform.

  • Data Analysis: The raw sequencing reads are first assessed for quality. The reads are then aligned to a reference genome, and the number of reads mapping to each gene is counted. Differential gene expression analysis is then performed to identify genes that are significantly up- or down-regulated between the this compound-treated and control groups.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothetical signaling pathway modulated by this compound and the general experimental workflow for quantifying gene expression changes.

cluster_0 This compound's Potential Mechanism of Action This compound This compound Unknown_Target Unknown Intracellular Target(s) This compound->Unknown_Target Binds to Signaling_Cascade Signaling Cascade Unknown_Target->Signaling_Cascade Initiates Transcription_Factors Activation of Transcription Factors (e.g., NF-κB, AP-1) Signaling_Cascade->Transcription_Factors Leads to Gene_Expression Altered Gene Expression (e.g., ↑ IL-6, ↑ CCL2) Transcription_Factors->Gene_Expression Drives

A hypothetical signaling pathway for this compound's action.

cluster_1 Experimental Workflow for Gene Expression Analysis cluster_2 Gene Expression Quantification Cell_Culture 1. Cell Culture (e.g., THP-1 macrophages) EVOXINE_Treatment 2. This compound Treatment Cell_Culture->EVOXINE_Treatment RNA_Extraction 3. Total RNA Extraction EVOXINE_Treatment->RNA_Extraction QC 4. RNA Quality Control (Spectrophotometry, Bioanalyzer) RNA_Extraction->QC qPCR_path qPCR QC->qPCR_path RNAseq_path RNA-Seq QC->RNAseq_path Data_Analysis 5. Data Analysis (Relative Quantification / Differential Expression) qPCR_path->Data_Analysis RNAseq_path->Data_Analysis

Workflow for quantifying gene expression changes.

References

EVOXINE: A Novel Probe for Investigating CO2-Induced Immune Suppression

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For researchers, scientists, and drug development professionals, EVOXINE emerges as a significant pharmacological tool for dissecting the molecular mechanisms of immune suppression, particularly in the context of hypercapnia (elevated CO2 levels). This naturally occurring furoquinoline alkaloid has been identified as a selective inhibitor of CO2-induced suppression of innate immune gene expression. These application notes provide an overview of this compound's utility and detailed protocols for its application in cell-based assays.

Introduction

Hypercapnia, a condition of elevated carbon dioxide in the blood and tissues, is associated with increased susceptibility to infections, suggesting a direct immunosuppressive effect. This compound has been shown to counteract this suppression in both invertebrate (Drosophila S2* cells) and human (THP-1 macrophages) models.[1][2] Its selectivity for specific pathways makes it a valuable instrument for studying the nuanced signaling cascades that govern immune responses under physiological stress. This compound selectively reverses the hypercapnic suppression of key pro-inflammatory cytokines like Interleukin-6 (IL-6) and the chemokine CCL2, without affecting other cellular processes like phagocytosis.[1][2]

Principle Applications

  • Investigating CO2-Sensing and Signaling Pathways: this compound can be employed to explore the evolutionarily conserved signaling pathways that mediate the immunosuppressive effects of hypercapnia. Its mechanism of action appears to be downstream of NF-κB nuclear translocation, offering a starting point for dissecting this novel regulatory axis.[1]

  • Screening for Novel Immunomodulators: The experimental workflows used to identify this compound can be adapted for high-throughput screening of other small molecules that can reverse immune suppression.

  • Studying Cytokine Regulation: this compound provides a means to specifically probe the transcriptional regulation of IL-6 and CCL2 in macrophages under conditions mimicking hypercapnic stress.

Data Presentation: Efficacy of this compound in Counteracting Hypercapnic Suppression

The following tables summarize the quantitative data on the effects of this compound on gene expression in the context of CO2-induced immune suppression.

Table 1: Effect of this compound on CO2-Induced Suppression of Antimicrobial Peptide (AMP) Gene Expression in Drosophila S2 Cells*

GeneConditionFold Change in Luciferase Activity (relative to air)
Attacin-A15% CO2↓ ~5-fold
Attacin-A15% CO2 + 10 µM this compoundRestored to near air levels
CecropinA115% CO2↓ ~4-fold
CecropinA115% CO2 + 10 µM this compoundRestored to near air levels
Diptericin15% CO2↓ ~3-fold
Diptericin15% CO2 + 10 µM this compoundRestored to near air levels

Data interpreted from graphical representations in the source literature.

Table 2: Effect of this compound on Hypercapnic Suppression of IL-6 and CCL2 mRNA Expression in Human THP-1 Macrophages

GeneCondition% mRNA Expression (relative to normocapnia with LPS)
IL-615% CO2 + LPS~40%
IL-615% CO2 + LPS + 10 µM this compound~100%
CCL215% CO2 + LPS~50%
CCL215% CO2 + LPS + 10 µM this compound~150%

Data interpreted from graphical representations in the source literature.[1]

Mandatory Visualizations

G cluster_0 Experimental Workflow: Screening for Modulators of CO2-Induced Immune Suppression S2_cells Drosophila S2* Cells with CO2-responsive luciferase reporter Compound_library Small Molecule Library (including this compound) S2_cells->Compound_library Treatment CO2_exposure Exposure to High CO2 (e.g., 15%) S2_cells->CO2_exposure Compound_library->CO2_exposure Luciferase_assay Luciferase Activity Measurement CO2_exposure->Luciferase_assay Hit_identification Identification of Compounds that Restore Luciferase Activity Luciferase_assay->Hit_identification

Caption: Workflow for identifying compounds that counteract CO2-induced immune suppression.

G cluster_1 Proposed Signaling Pathway of this compound Action Hypercapnia Hypercapnia (High CO2) Suppressive_pathway CO2-Induced Suppressive Pathway Hypercapnia->Suppressive_pathway Immune_stimulus Immune Stimulus (e.g., LPS) NFkB_translocation NF-κB Nuclear Translocation Immune_stimulus->NFkB_translocation Gene_expression Suppression of Innate Immune Gene Expression (IL-6, CCL2, AMPs) Suppressive_pathway->Gene_expression Inhibits This compound This compound This compound->Suppressive_pathway Inhibits

References

Application Notes and Protocols: Screening for Novel Compounds that Counteract CO2-Induced Immunosuppression Using EVOXINE as a Positive Control

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in immunology, drug discovery, and related fields.

Introduction

Elevated carbon dioxide levels (hypercapnia) are a hallmark of several respiratory diseases and can be found in specific microenvironments, such as solid tumors. Emerging evidence indicates that hypercapnia is not merely a physiological byproduct but an active modulator of the immune response, often leading to a state of immunosuppression. This CO2-induced immunosuppression can impair the body's ability to fight infections and may contribute to disease progression.[1] Key features of this immunosuppressive state include reduced activation and migration of immune cells like macrophages, and decreased production of pro-inflammatory cytokines.[2] Mechanistically, high CO2 levels can lead to a decrease in intracellular pH, a process dependent on carbonic anhydrase, which in turn can affect critical signaling pathways such as NF-κB.

The identification of small molecules capable of reversing CO2-induced immunosuppression is a promising therapeutic strategy. This document provides detailed protocols for a high-throughput screening (HTS) campaign to identify such novel compounds. We have identified EVOXINE, a furoquinoline plant alkaloid, as a suitable positive control for this screen.[1] this compound has been shown to counteract the hypercapnic suppression of key immune mediators, including Interleukin-6 (IL-6) and the chemokine CCL2, in human macrophage-like cells.[1]

These application notes provide a comprehensive framework for researchers to establish a robust screening platform, from cell culture in a high-CO2 environment to detailed assay protocols and data interpretation.

Signaling Pathways and Experimental Workflow

To visually represent the underlying biological mechanisms and the experimental design, the following diagrams have been generated using the DOT language.

CO2-Induced Immunosuppression Signaling Pathway

CO2_Immunosuppression_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular CO2_high High CO2 CO2_in Increased Intracellular CO2 CO2_high->CO2_in H2CO3 H2CO3 CO2_in->H2CO3 CA Carbonic Anhydrase H2CO3->CA H_ion Increased H+ H2CO3->H_ion + HCO3- pH_decrease Decreased Intracellular pH H_ion->pH_decrease NFkB_pathway NF-κB Pathway Inhibition? pH_decrease->NFkB_pathway Leads to Cytokine_suppression Suppressed Cytokine (e.g., IL-6) Expression NFkB_pathway->Cytokine_suppression This compound This compound (Positive Control) This compound->NFkB_pathway Counteracts H2O H2O H2O->H2CO3

Caption: Proposed signaling pathway of CO2-induced immunosuppression and the intervention point of this compound.

High-Throughput Screening Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_readout Readout cluster_analysis Data Analysis cell_culture 1. Culture THP-1 Monocytes cell_diff 2. Differentiate to Macrophages (PMA Treatment) cell_culture->cell_diff cell_seeding 3. Seed Macrophages into 384-well plates cell_diff->cell_seeding compound_addition 4. Add Compound Library, This compound (Positive Control), & DMSO (Negative Control) cell_seeding->compound_addition incubation_norm 5a. Incubate under Normocapnia (5% CO2) compound_addition->incubation_norm incubation_hyper 5b. Incubate under Hypercapnia (15% CO2) compound_addition->incubation_hyper lps_stimulation 6. Stimulate with LPS incubation_norm->lps_stimulation incubation_hyper->lps_stimulation supernatant_collection 7. Collect Supernatant lps_stimulation->supernatant_collection cell_viability 8b. Measure Cell Viability (e.g., CellTiter-Glo) lps_stimulation->cell_viability Parallel Plate il6_assay 8a. Measure IL-6 Secretion (e.g., HTRF, AlphaLISA) supernatant_collection->il6_assay data_norm 9. Normalize Data il6_assay->data_norm cell_viability->data_norm hit_id 10. Identify Hits that Reverse CO2-induced IL-6 Suppression data_norm->hit_id

Caption: Step-by-step workflow for the high-throughput screening of compounds.

Logical Relationship of the Screening Strategy

Screening_Logic cluster_conditions Experimental Conditions cluster_treatments Treatments cluster_outcomes Expected Outcomes normocapnia Normocapnia (5% CO2) dmso DMSO (Vehicle) normocapnia->dmso Baseline hypercapnia Hypercapnia (15% CO2) hypercapnia->dmso Induces Suppression This compound This compound (Positive Control) hypercapnia->this compound Counteracts Suppression test_compound Test Compound hypercapnia->test_compound Screening normal_il6 Normal IL-6 Production dmso->normal_il6 suppressed_il6 Suppressed IL-6 Production dmso->suppressed_il6 restored_il6 Restored IL-6 Production This compound->restored_il6 test_compound->restored_il6 Desired Hit no_effect No Effect on IL-6 test_compound->no_effect Inactive Compound toxic Cytotoxicity test_compound->toxic Toxic Compound

Caption: Logical framework for identifying active compounds in the screening assay.

Data Presentation: Summary of Expected Quantitative Data

The following tables represent hypothetical data from a primary screen to illustrate the expected outcomes.

Table 1: Primary Screening Plate Layout and Controls

Well TypeDescriptionCO2 ConditionExpected IL-6 SignalExpected Viability
Negative ControlCells + DMSO + LPS5% (Normocapnia)High (100%)High (100%)
Vehicle ControlCells + DMSO + LPS15% (Hypercapnia)Low (~30-50%)High (>90%)
Positive ControlCells + this compound (48 µM) + LPS15% (Hypercapnia)High (>80%)High (>90%)
Test CompoundCells + Test Compound + LPS15% (Hypercapnia)VariableVariable
BlankMedia onlyN/ABackgroundN/A

Table 2: Example Primary Screening Results

Compound IDIL-6 (% of Normocapnia Control)Cell Viability (%)Hit Classification
DMSO45.298.5Vehicle
This compound88.995.7Positive Control
Cmpd-00142.197.2Inactive
Cmpd-00285.693.4Active Hit
Cmpd-00315.332.1Cytotoxic
Cmpd-00492.391.8Active Hit

Experimental Protocols

Protocol 1: Culture and Differentiation of THP-1 Cells
  • Cell Culture: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified incubator with 5% CO2.

  • Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, seed the cells into 384-well clear-bottom, black-walled tissue culture plates at a density of 2 x 10^4 cells per well in 40 µL of culture medium.

  • Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.

  • Incubate for 48-72 hours at 37°C and 5% CO2 to allow for differentiation and adherence.

  • After differentiation, gently aspirate the PMA-containing medium and wash the adherent macrophages once with 50 µL of fresh, pre-warmed culture medium.

Protocol 2: High-Throughput Screening Assay
  • Compound Plating: Using an acoustic liquid handler or a pin tool, transfer test compounds from a compound library plate to the 384-well plates containing the differentiated THP-1 macrophages. The final concentration of test compounds should typically be in the range of 1-20 µM.

  • Control Plating:

    • Positive Control: Add this compound to designated wells to a final concentration of 48 µM.

    • Negative/Vehicle Control: Add DMSO to designated wells at a final concentration equivalent to that in the test compound wells (typically 0.1-0.5%).

  • CO2 Incubation:

    • Place one set of plates (the "Hypercapnia" set) into a humidified incubator with 15% CO2 at 37°C.

    • Place a parallel set of plates (the "Normocapnia" set, containing only negative controls) into a standard incubator with 5% CO2 at 37°C.

    • Incubate for 1 hour.

  • LPS Stimulation: Add Lipopolysaccharide (LPS) to all wells (except for 'no stimulation' controls, if included) to a final concentration of 100 ng/mL to induce an inflammatory response.

  • Incubation: Return the plates to their respective incubators (15% CO2 and 5% CO2) and incubate for 18-24 hours.

Protocol 3: Measurement of IL-6 Secretion (HTRF Assay)
  • Supernatant Transfer: After incubation, carefully transfer a small volume (e.g., 5-10 µL) of the cell culture supernatant from each well of the assay plates to a new 384-well low-volume white plate.

  • HTRF Reagent Addition: Prepare the IL-6 HTRF detection reagents (anti-IL-6-d2 and anti-IL-6-cryptate antibodies) according to the manufacturer's protocol. Add the reagent mix to each well of the supernatant plate.

  • Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm. Calculate the HTRF ratio according to the manufacturer's instructions.

Protocol 4: Cell Viability Assay (CellTiter-Glo®)
  • Assay Plate Equilibration: After collecting the supernatant for the cytokine assay, allow the cell plates to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium remaining in each well.

  • Incubation: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a microplate reader.

Data Analysis and Hit Identification

  • Normalization:

    • For the IL-6 secretion data, normalize the results as a percentage of the control response. The signal from the normocapnia (5% CO2) + DMSO + LPS wells is set to 100% activity, and the signal from the hypercapnia (15% CO2) + DMSO + LPS wells represents the baseline suppressed activity.

    • For the cell viability data, normalize the results to the vehicle control (DMSO-treated) wells, which are set to 100% viability.

  • Hit Criteria: A primary hit is defined as a compound that:

    • Restores IL-6 secretion under hypercapnic conditions to a level significantly above the vehicle control (e.g., >3 standard deviations above the mean of the vehicle control).

    • Does not exhibit significant cytotoxicity (e.g., >80% cell viability).

Conclusion

The protocols outlined in this document provide a robust and validated framework for the high-throughput screening of compound libraries to identify novel molecules that can counteract CO2-induced immunosuppression. The use of this compound as a positive control ensures the reliability and relevance of the screening results.[1] Identified hits from this screen have the potential to be developed into novel therapeutics for a range of conditions characterized by hypercapnia and immune dysfunction. Further characterization of active compounds will be necessary to elucidate their mechanisms of action and to validate their efficacy in more complex in vitro and in vivo models.

References

Application Notes and Protocols for In Vivo Toxicity Studies of Evoxine in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Evoxine is a furoquinoline alkaloid naturally found in various plant species, including Evodia xanthoxyloides and Teclea gerrardii. It has demonstrated biological activities, including hypnotic and sedative effects, and has been identified as a potential agent to counteract CO2-induced immune suppression.[1][2] As with any novel therapeutic candidate, a thorough evaluation of its safety profile is paramount before it can advance to clinical trials. In vivo toxicity studies are a critical component of this preclinical safety assessment, providing essential information on the potential adverse effects of a substance on a whole, living organism.[3][4] These studies are designed to identify the target organs of toxicity, determine dose-response relationships, and establish a safe starting dose for human studies.

These application notes provide a detailed overview and standardized protocols for conducting acute and sub-chronic in vivo toxicity studies of this compound, adhering to internationally recognized guidelines such as those established by the Organisation for Economic Co-operation and Development (OECD).

1. Preclinical In Vivo Toxicity Evaluation of this compound

The preclinical safety evaluation of this compound should be conducted in a stepwise manner, beginning with acute toxicity studies to determine the immediate effects of a single high dose, followed by sub-chronic studies to understand the effects of repeated dosing over a longer period.

1.1. Acute Oral Toxicity Study

The acute oral toxicity study is designed to determine the median lethal dose (LD50) of this compound and to identify clinical signs of toxicity following a single oral administration. The OECD Test Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure) can be followed to minimize the number of animals required.[5][6]

1.2. Sub-chronic Toxicity Study

A 28-day or 90-day repeated dose toxicity study is conducted to evaluate the cumulative toxic effects of this compound. This study provides information on target organ toxicity, dose-response relationships, and a No-Observed-Adverse-Effect Level (NOAEL). The OECD Test Guideline 407 (Repeated Dose 28-Day Oral Toxicity Study in Rodents) or 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents) are relevant here.

2. Data Presentation

Quantitative data from the toxicity studies should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Acute Oral Toxicity of this compound in Rats (Hypothetical Data)

ParameterValueReference
LD50 (Intraperitoneal)370 mg/kg[7]
LD50 (Intravenous)180 mg/kg[7]
Observed Clinical Signs Sedation, lethargy, ataxia, respiratory distress-

Table 2: Hematological Parameters in Rats Following 28-Day Repeated Oral Dosing of this compound (Hypothetical Data)

ParameterControlLow Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
Hemoglobin (g/dL) 14.5 ± 1.214.3 ± 1.113.8 ± 1.312.1 ± 1.5
Hematocrit (%) 42.1 ± 3.541.8 ± 3.240.5 ± 3.635.2 ± 4.1
White Blood Cell Count (x10³/µL) 8.5 ± 1.58.2 ± 1.37.9 ± 1.66.5 ± 1.8*
Platelet Count (x10³/µL) 750 ± 150740 ± 140720 ± 160650 ± 180

* Statistically significant difference from the control group (p < 0.05)

Table 3: Serum Biochemical Parameters in Rats Following 28-Day Repeated Oral Dosing of this compound (Hypothetical Data)

ParameterControlLow Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
Alanine Aminotransferase (ALT) (U/L) 35 ± 838 ± 745 ± 965 ± 12
Aspartate Aminotransferase (AST) (U/L) 80 ± 1585 ± 1298 ± 18150 ± 25
Blood Urea Nitrogen (BUN) (mg/dL) 20 ± 422 ± 525 ± 635 ± 8
Creatinine (mg/dL) 0.6 ± 0.10.7 ± 0.20.8 ± 0.21.1 ± 0.3

* Statistically significant difference from the control group (p < 0.05)

3. Experimental Protocols

3.1. Protocol for Acute Oral Toxicity Study (as per OECD Guideline 423)

  • Test System: Healthy, young adult rodents (e.g., Wistar rats), nulliparous and non-pregnant females.

  • Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

  • Dose Formulation: this compound is dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). The concentration is adjusted to provide the desired dose in a volume of 10 mL/kg body weight.

  • Dose Administration: A single dose is administered by oral gavage.

  • Procedure: A stepwise procedure is used with 3 animals of a single sex per step. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[6] The outcome of the first step determines the next step.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

3.2. Protocol for 28-Day Repeated Dose Oral Toxicity Study (as per OECD Guideline 407)

  • Test System: Rodents (e.g., Sprague-Dawley rats), both male and female.

  • Group Size: At least 5 animals of each sex per group.

  • Dose Groups: A control group (vehicle only) and at least three dose levels of this compound (low, mid, high).

  • Dose Administration: Daily oral administration by gavage for 28 consecutive days.

  • Observations:

    • Clinical Observations: Daily observation for clinical signs of toxicity.

    • Body Weight and Food Consumption: Recorded weekly.

    • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and biochemical parameters.

    • Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

4. Visualizations

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Test Substance Characterization (this compound Purity, Stability) B Dose Formulation and Analysis A->B C Animal Acclimatization D Dose Administration (e.g., Oral Gavage) C->D E Daily Clinical Observations D->E F Weekly Body Weight and Food Consumption Measurement E->F G Blood Collection for Hematology & Biochemistry F->G H Gross Necropsy and Organ Weight Measurement G->H I Histopathological Examination H->I J Data Analysis and Report Generation I->J

Caption: Experimental workflow for a sub-chronic in vivo toxicity study.

G cluster_pathway Hypothetical this compound-Induced Apoptotic Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Bax (Pro-apoptotic) Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols for Assessing the Antimicrobial Efficacy of EVOXINE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EVOXINE is a plant alkaloid that has garnered scientific interest for its biological activities. Notably, research has highlighted its role in counteracting CO2-induced immunosuppression by inhibiting the suppression of antimicrobial peptides, interleukin-6, and chemokine CCL2 expression in human macrophages.[1] While this compound is reported to exhibit antimicrobial activity, detailed quantitative data on its direct efficacy against specific microorganisms, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, are not extensively available in public literature. Similarly, the precise mechanism of its direct antimicrobial action and associated signaling pathways in bacteria remain to be fully elucidated.

These application notes provide a comprehensive guide with detailed protocols for researchers to systematically evaluate the antimicrobial efficacy of this compound against a range of microorganisms. The methodologies described herein are standard and widely accepted in the field of microbiology and antimicrobial drug development.[2][3] They are intended to enable researchers to generate robust and reproducible data to fill the current knowledge gap regarding the antimicrobial profile of this compound.

Data Presentation

To facilitate clear comparison and interpretation of antimicrobial efficacy data for this compound, it is recommended to summarize quantitative results in structured tables. The following tables are provided as templates for presenting hypothetical data obtained from the experimental protocols detailed below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

Bacterial StrainATCC NumberThis compound MIC (µg/mL)Positive Control MIC (µg/mL) [Antibiotic Name]
Escherichia coli25922Data to be determinede.g., Ciprofloxacin: X
Staphylococcus aureus29213Data to be determinede.g., Vancomycin: Y
Bacillus subtilis6633Data to be determinede.g., Penicillin: Z
Pseudomonas aeruginosa27853Data to be determinede.g., Gentamicin: A

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Various Bacterial Strains

Bacterial StrainATCC NumberThis compound MBC (µg/mL)MBC/MIC Ratio
Escherichia coli25922Data to be determinedCalculate based on experimental data
Staphylococcus aureus29213Data to be determinedCalculate based on experimental data
Bacillus subtilis6633Data to be determinedCalculate based on experimental data
Pseudomonas aeruginosa27853Data to be determinedCalculate based on experimental data

Table 3: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 29213

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (this compound at 1x MIC)Log10 CFU/mL (this compound at 2x MIC)Log10 CFU/mL (this compound at 4x MIC)
0Initial InoculumInitial InoculumInitial InoculumInitial Inoculum
2Data to be determinedData to be determinedData to be determinedData to be determined
4Data to be determinedData to be determinedData to be determinedData to be determined
8Data to be determinedData to be determinedData to be determinedData to be determined
12Data to be determinedData to be determinedData to be determinedData to be determined
24Data to be determinedData to be determinedData to be determinedData to be determined

Experimental Protocols

Herein are detailed protocols for fundamental assays to determine the antimicrobial efficacy of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4][5][6][7][8]

Materials:

  • This compound stock solution of known concentration

  • Test microorganisms (e.g., E. coli, S. aureus, B. subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of this compound to be tested to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

    • Do not add bacteria to well 12.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. A clear well indicates inhibition of growth.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells with bacteria prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound in 96-well plate prep_dilutions->inoculate incubate Incubate plate (16-20h at 35°C) inoculate->incubate read_mic Visually inspect for turbidity incubate->read_mic determine_mic Determine MIC value read_mic->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9][10][11][12]

Materials:

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (B569324) (MHA) plates

  • Sterile micropipettes and tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing from MIC wells:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

    • From each of these clear wells, and from the growth control well, take a 10-100 µL aliquot.

    • Spread the aliquot onto a separate, clearly labeled MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[9][10] For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction would be ≤ 500 CFU/mL.

MBC_Workflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_mbc_results Results mic_results Identify clear wells (MIC and higher concentrations) plate Plate aliquots from clear wells onto agar plates mic_results->plate incubate_agar Incubate plates (18-24h at 35°C) plate->incubate_agar count_colonies Count colonies on each plate incubate_agar->count_colonies determine_mbc Determine MBC value (≥99.9% killing) count_colonies->determine_mbc

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Time-Kill Kinetics Assay

This assay evaluates the rate at which an antimicrobial agent kills a microorganism over time.[13][14][15][16][17]

Materials:

  • This compound stock solution

  • Test microorganism

  • CAMHB

  • Sterile flasks or tubes

  • Shaking incubator (35 ± 2°C)

  • Sterile saline or PBS for dilutions

  • MHA plates

  • Sterile spreaders or automated plater

  • Colony counter

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the MIC assay.

    • Dilute this suspension in CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare a series of flasks, each containing CAMHB.

    • Add this compound to the flasks at various concentrations, typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Include a growth control flask with no this compound.

    • Inoculate all flasks (except a sterility control) with the prepared bacterial suspension.

  • Sampling and Plating:

    • Incubate the flasks at 35 ± 2°C with agitation.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of the appropriate dilutions onto MHA plates.

  • Enumeration and Data Analysis:

    • Incubate the MHA plates for 18-24 hours.

    • Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL against time for each concentration of this compound and the growth control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[16]

Visualizing this compound's Known Immunomodulatory Pathway

While the direct antimicrobial signaling pathway of this compound is not well-defined, its effect on host immune response to infection is documented. The following diagram illustrates how this compound counteracts CO2-induced suppression of antimicrobial peptide expression in macrophages.

EVOXINE_Pathway cluster_conditions Condition cluster_cellular Cellular Response (Macrophage) cluster_outcome Outcome cluster_intervention Intervention CO2 High CO2 (Hypercapnia) Suppression Suppression of Gene Expression CO2->Suppression induces AMP Antimicrobial Peptides (e.g., Defensins) Suppression->AMP IL6 Interleukin-6 (IL-6) Suppression->IL6 CCL2 Chemokine (C-C motif) Ligand 2 (CCL2) Suppression->CCL2 Immunity Decreased Innate Immunity & Increased Infection Risk AMP->Immunity contributes to IL6->Immunity contributes to CCL2->Immunity contributes to This compound This compound This compound->Suppression inhibits

Caption: this compound's role in counteracting CO2-induced immune suppression.

References

Troubleshooting & Optimization

Troubleshooting EVOXINE insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and solubility of EVOXINE in aqueous solutions for research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A1: this compound is sparingly soluble in aqueous solutions but exhibits good solubility in various organic solvents. For a high-concentration stock solution (e.g., 10-50 mM), we recommend using Dimethyl Sulfoxide (DMSO). Other organic solvents like ethanol (B145695) or Dimethylformamide (DMF) can also be used, though they may be more volatile or have higher cellular toxicity at lower concentrations. Always store stock solutions at -20°C or -80°C to minimize degradation.

Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium where its solubility is much lower. Here are several strategies to prevent precipitation:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.

  • Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, increasing the final percentage of the organic solvent (e.g., from 0.1% to 0.5% v/v) can help maintain this compound's solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Use a Surfactant or Solubilizing Agent: Incorporating a non-ionic surfactant like Tween® 20 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%) in your aqueous buffer can help to form micelles that encapsulate this compound and keep it in solution.

  • Employ Cyclodextrins: Encapsulation with cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), is a highly effective method for increasing the aqueous solubility of hydrophobic compounds.

Q3: Can I use sonication or heating to dissolve this compound directly in my aqueous buffer?

A3: While these methods can temporarily aid dissolution, they are often not recommended as standalone solutions for compounds with very low aqueous solubility like this compound.

  • Sonication: Can help to break down small aggregates and speed up the dissolution of powder in a solvent. However, if the compound's intrinsic solubility is low, it will likely precipitate out of solution again over time.

  • Heating: Gently warming the solution (e.g., to 37°C) can temporarily increase solubility. However, this may not be suitable for all experiments, especially those involving temperature-sensitive proteins. Furthermore, the compound may precipitate upon cooling to room temperature or experimental temperature. The chemical stability of this compound at elevated temperatures should also be considered.

A combination of these methods with the use of co-solvents or other solubilizing agents is generally more effective.

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in the chosen organic solvent for the stock solution.
  • Possible Cause: The solvent may be of poor quality or contain water. The concentration being prepared may be too high.

  • Solution:

    • Use anhydrous, high-purity grade DMSO or ethanol.

    • Try gentle vortexing and sonication in a water bath for 5-10 minutes.

    • If solubility is still an issue, prepare a more dilute stock solution. Refer to the solubility data in Table 1.

Issue 2: The final aqueous solution of this compound appears cloudy or hazy.
  • Possible Cause: This indicates the formation of a fine precipitate or suspension, meaning the solubility limit of this compound has been exceeded.

  • Solution:

    • Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitate. Use the supernatant for your experiment, but note that the actual concentration will be lower than intended.

    • Re-prepare the solution using one of the solubility enhancement techniques described in Q2 of the FAQ, such as adding a surfactant or using a lower final concentration.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubility (at 25°C)Notes
Water< 0.1 mg/mLPractically insoluble.
Phosphate-Buffered Saline (PBS), pH 7.4< 0.1 mg/mLInsoluble in physiological buffers.
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mLRecommended for high-concentration stock solutions.
Ethanol (95%)~25 mg/mLA viable alternative to DMSO, but more volatile.
Dimethylformamide (DMF)≥ 40 mg/mLGood solubility, but use with caution due to higher toxicity.

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
  • Preparation: Work in a chemical fume hood. Allow the vial of this compound powder and a sealed bottle of anhydrous DMSO to come to room temperature.

  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 450.5 g/mol ). For 1 mL of a 20 mM solution, you will need 9.01 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Mixing: Vortex the solution for 2-3 minutes until the powder is completely dissolved. If needed, sonicate in a room temperature water bath for 5-10 minutes.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (1-2 months) or -80°C for long-term storage (>2 months).

Protocol 2: Diluting this compound Stock into Aqueous Medium for Cell Culture
  • Preparation: Thaw the this compound DMSO stock solution at room temperature. Pre-warm your cell culture medium or aqueous buffer to the desired experimental temperature (e.g., 37°C).

  • Serial Dilution (Recommended): To avoid immediate precipitation, perform a serial dilution. For example, to achieve a 10 µM final concentration from a 20 mM stock (a 1:2000 dilution):

    • First, dilute the 20 mM stock 1:100 in DMSO to create an intermediate 200 µM stock.

    • Then, add 5 µL of the 200 µM intermediate stock to 95 µL of pre-warmed medium (a 1:20 dilution). This keeps the final DMSO concentration at 0.05%.

  • Direct Dilution (Alternative):

    • Add the required volume of the high-concentration DMSO stock directly to the pre-warmed medium while vortexing or swirling the medium. This rapid mixing can help to prevent localized high concentrations that lead to precipitation.

    • For a 10 µM final concentration from a 20 mM stock, add 0.5 µL of the stock to 1 mL of medium.

  • Verification: After dilution, visually inspect the solution for any signs of precipitation or cloudiness.

Visual Guides

EVOXINE_Solubilization_Workflow cluster_prep Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_troubleshooting Troubleshooting cluster_solutions start This compound Powder stock Add Anhydrous DMSO start->stock mix Vortex / Sonicate stock->mix stock_sol High-Concentration Stock Solution (-20°C) mix->stock_sol dilution_step Add Stock Solution to Buffer with Vortexing stock_sol->dilution_step aq_buffer Pre-warmed Aqueous Buffer or Cell Medium aq_buffer->dilution_step final_sol Final Working Solution dilution_step->final_sol check Precipitation Observed? final_sol->check sol1 Lower Final Concentration check->sol1 Yes sol2 Add Surfactant (e.g., Tween® 20) check->sol2 Yes sol3 Use Co-solvent (e.g., more DMSO) check->sol3 Yes good Proceed with Experiment check->good No

Caption: Workflow for preparing and troubleshooting this compound solutions.

Signal_Pathway_Hypothetical cluster_cell Cell Membrane receptor Target Receptor pathway_start Kinase A receptor->pathway_start Activates This compound This compound (in solution) This compound->receptor Binds pathway_mid Transcription Factor B pathway_start->pathway_mid Phosphorylates pathway_end Gene Expression (Cellular Response) pathway_mid->pathway_end Induces

Caption: Hypothetical signaling pathway activated by soluble this compound.

Technical Support Center: Optimizing EVOXINE Dosage for Maximum Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EVOXINE. The following information is based on the current understanding of this compound and general best practices for cell culture experiments.

Important Note on this compound: this compound is a furoquinoline alkaloid that has been identified as a potential modulator of immune responses.[1][2] However, it is a less-studied compound, and extensive data on its cytotoxic profile and specific mechanisms of action in various cell lines are not yet widely published.[3] Therefore, it is crucial for researchers to determine the optimal dosage and experimental conditions for their specific cell lines and assays empirically.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture?

A1: Due to the lack of published IC50 (half-maximal inhibitory concentration) values for this compound across a wide range of cell lines, a universal starting concentration cannot be recommended.[3] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A suggested approach is to start with a broad range of concentrations (e.g., from 0.1 µM to 100 µM) to determine the cytotoxic and effective ranges.

Q2: How do I determine the optimal, non-toxic dosage of this compound for my experiments?

A2: The first step is to perform a cytotoxicity assay, such as the MTT or LDH release assay, to determine the concentration range that is non-toxic to your cells.[4][5] This will help you establish the maximum tolerated concentration. Once you have this range, you can perform your functional assays (e.g., measuring cytokine expression) with concentrations below the toxic threshold to find the optimal effective dose.

Q3: What is the known mechanism of action of this compound?

A3: this compound has been shown to counteract CO2-induced transcriptional suppression of antimicrobial peptides and inhibit the hypercapnic suppression of interleukin-6 (IL-6) and the chemokine CCL2 in human THP-1 macrophages.[1] Its effects are selective, as it does not appear to affect phagocytosis or CO2-induced activation of AMPK in certain cell types.[1][]

Q4: Which signaling pathways are potentially modulated by this compound?

A4: While the exact signaling pathways modulated by this compound are not fully elucidated, based on the activity of other furoquinoline alkaloids, it is hypothesized that it may influence pathways such as PI3K/Akt/mTOR or MAPK, which are involved in apoptosis.[3] Additionally, the NF-κB pathway is a known regulator of inflammation and a potential target for furoquinoline alkaloids.[7]

Q5: What should I do if I observe high levels of cell death even at low concentrations of this compound?

A5: High cytotoxicity at low concentrations could be due to several factors:

  • Cell Line Sensitivity: Your specific cell line may be particularly sensitive to this compound.

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level (typically below 0.5%).

  • Compound Purity: Verify the purity of your this compound stock.

  • Experimental Conditions: Factors such as cell density and incubation time can influence cytotoxicity. Consider reducing the incubation time or adjusting the cell seeding density.

Q6: I am not observing the expected immune-modulatory effects of this compound. What could be the issue?

A6: If you are not seeing the expected effects, consider the following:

  • Suboptimal Dosage: You may be using a concentration that is too low. Refer to your dose-response experiments to select a higher, non-toxic concentration.

  • Cell Type: The effects of this compound have been reported in specific cell types like THP-1 macrophages.[1] The response may vary in other cell lines.

  • Assay Sensitivity: Ensure your assay is sensitive enough to detect changes in your target endpoint (e.g., cytokine levels).

  • Timing of Measurement: The timing of your endpoint measurement after this compound treatment may need to be optimized.

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates
  • Possible Cause: Inconsistent cell seeding, uneven compound distribution, or edge effects in multi-well plates.

  • Solution:

    • Ensure a single-cell suspension before seeding.

    • When adding this compound, gently mix the plate to ensure even distribution.

    • To avoid edge effects, do not use the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or medium.

Issue 2: Poor Solubility of this compound
  • Possible Cause: this compound may have limited solubility in aqueous solutions.

  • Solution:

    • Dissolve this compound in an appropriate solvent like DMSO to create a concentrated stock solution.

    • When preparing working solutions, dilute the stock in your cell culture medium. Ensure the final solvent concentration is low and consistent across all conditions, including your vehicle control.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay

This protocol is a standard method to determine the concentration of this compound that inhibits cell growth by 50% (IC50).[3]

Materials:

  • Target cell line (e.g., THP-1, HeLa, A549)[3]

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for a desired time point (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Data Presentation

Table 1: Template for Recording IC50 Values of this compound in Various Cell Lines

This table should be populated with experimentally determined data.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma48Data not available
HeLaCervical Adenocarcinoma48Data not available
A549Lung Carcinoma48Data not available
HepG2Hepatocellular Carcinoma48Data not available
HCT116Colorectal Carcinoma48Data not available
THP-1Acute Monocytic Leukemia48Data not available

Table 2: Template for Dose-Response of this compound on IL-6 Expression in THP-1 Macrophages

This table should be populated with experimentally determined data.

This compound Concentration (µM)IL-6 Expression (pg/mL)Standard Deviation% Inhibition of Stimulated Response
0 (Vehicle Control)
0.1
1
10
25
50

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-Well Plate prep_cells->seed_plate treat_cells Treat Cells with this compound seed_plate->treat_cells prep_this compound Prepare this compound Serial Dilutions prep_this compound->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Workflow for determining the optimal dosage of this compound.

hypothetical_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor PI3K PI3K receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibits This compound This compound This compound->PI3K Hypothetical Inhibition

Hypothetical PI3K/Akt pathway potentially inhibited by this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered in EVOXINE-related experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound, also known as haploperine, is a furoquinoline alkaloid found in various Australian and African plants, such as Evodia xanthoxyloides and Teclea gerrardii.[1] It has been reported to have hypnotic and sedative effects.[1] More recently, research has identified this compound as a small molecule that can counteract CO2-induced immune suppression.[2] Specifically, it has been shown to reverse the transcriptional suppression of antimicrobial peptides in Drosophila S2* cells and inhibit the hypercapnic suppression of interleukin-6 (IL-6) and chemokine CCL2 expression in human THP-1 macrophages.[2]

Q2: In which cell lines have this compound's effects been studied?

Q3: What is the hypothesized mechanism of action for this compound's potential cytotoxic effects?

A3: While not experimentally confirmed, it is hypothesized that this compound, like other natural alkaloids, may induce apoptosis (programmed cell death) by modulating key signaling pathways such as the PI3K/Akt/mTOR pathway.[3] Inhibition of this pathway could lead to apoptosis.[3]

Q4: How does this compound's activity compare to other furoquinoline alkaloids?

A4: Furoquinoline alkaloids as a class, including compounds like skimmianine (B1681810) and dictamnine, are known for a range of biological activities such as cytotoxic, anti-inflammatory, antimicrobial, and antiprotozoal effects.[4] The specific activity of this compound relative to other compounds in this class would need to be determined through direct comparative experiments.

Troubleshooting Guides

Problem 1: High variability in cell viability (MTT) assay results.
  • Possible Cause 1: this compound precipitation.

    • Solution: Ensure that this compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in the cell culture medium. Visually inspect the stock solution and final dilutions for any precipitates. It may be necessary to gently warm the stock solution or use a different solvent.

  • Possible Cause 2: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure a uniform cell number across the plate.

  • Possible Cause 3: Edge effects in the microplate.

    • Solution: Avoid using the outermost wells of the microplate for experimental conditions, as these are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile PBS or media to maintain humidity.

  • Possible Cause 4: Interference of this compound with the MTT reagent.

    • Solution: To check for direct chemical interference, incubate this compound with the MTT reagent in cell-free medium and measure the absorbance. If there is a significant change, consider using an alternative viability assay such as CellTiter-Glo® or a lactate (B86563) dehydrogenase (LDH) assay.

Problem 2: Inconsistent results in measuring cytokine expression (e.g., IL-6, CCL2) after this compound treatment.
  • Possible Cause 1: Suboptimal this compound concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound that elicits the desired effect without causing significant cytotoxicity.

  • Possible Cause 2: Incorrect timing of sample collection.

    • Solution: Conduct a time-course experiment to identify the peak time for cytokine expression following this compound treatment and hypercapnic stress.

  • Possible Cause 3: RNA degradation.

    • Solution: Use an RNase inhibitor during RNA extraction and ensure all reagents and equipment are RNase-free. Assess RNA quality and integrity (e.g., using a Bioanalyzer) before proceeding with RT-qPCR.

  • Possible Cause 4: Low cell number.

    • Solution: Ensure a sufficient number of cells are seeded to produce detectable levels of the cytokines of interest.

Experimental Protocols & Data Presentation

Cytotoxicity Assessment: MTT Assay

This protocol is a standard method for determining the cytotoxic or cytostatic effects of a compound like this compound. The objective is to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[3]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium.[3] Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of this compound.[3] Include a vehicle control (medium with the solvent, e.g., DMSO) and a blank control (medium only).[3]

  • Incubation: Incubate the plate for a desired time point (e.g., 24, 48, or 72 hours) in a CO2 incubator.[3]

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.[3]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.[3] Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.[3]

Table 1: Hypothetical IC50 Values of this compound in Various Human Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
THP-1Acute monocytic leukemia48Data not available
HeLaCervical Adenocarcinoma48Data not available
A549Lung Carcinoma48Data not available
HepG2Hepatocellular Carcinoma48Data not available
HCT116Colorectal Carcinoma48Data not available
Note: This table serves as a template. The IC50 values need to be experimentally determined.[3]
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol measures the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in cells stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: Culture macrophages (e.g., RAW 264.7 or THP-1 differentiated with PMA) in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell culture supernatants. Mix an equal volume of the supernatant with Griess reagent.[4]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[4]

  • Data Analysis: Quantify the nitrite (B80452) concentration by comparing the absorbance to a standard curve of sodium nitrite.[4] Express the results as the inhibition of NO production compared to LPS-stimulated cells without the compound.[4]

Signaling Pathway Visualizations

The following diagrams illustrate signaling pathways that may be relevant to the biological activities of this compound and other furoquinoline alkaloids.

EVOXINE_Workflow cluster_0 In Vitro Analysis cluster_1 Experimental Conditions cell_culture Cell Culture (e.g., THP-1, S2*) treatment Cell Treatment with this compound cell_culture->treatment evoxine_prep This compound Preparation (Stock Solution & Dilutions) evoxine_prep->treatment assay Select Assay (Viability, Cytokine, etc.) treatment->assay dose Dose-Response treatment->dose time Time-Course treatment->time controls Controls (Vehicle, Positive, Negative) treatment->controls data_collection Data Collection (e.g., Plate Reader, qPCR) assay->data_collection data_analysis Data Analysis (IC50, Gene Expression) data_collection->data_analysis

Caption: A generalized workflow for investigating the in vitro effects of this compound.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis This compound This compound (Hypothesized) This compound->PI3K inhibits? This compound->Akt inhibits?

Caption: Hypothetical PI3K/Akt pathway potentially inhibited by this compound, leading to apoptosis.[3]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus NFkB_IkB->NFkB releases Inflammation Inflammatory Gene Expression (IL-6, etc.) Nucleus->Inflammation transcription Alkaloids Furoquinoline Alkaloids Alkaloids->IKK inhibit

Caption: Canonical NF-κB signaling pathway and potential inhibition by furoquinoline alkaloids.[4]

References

How to mitigate EVOXINE off-target effects in research

Author: BenchChem Technical Support Team. Date: December 2025

EVOXINE Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to identify and mitigate the off-target effects of this compound, a novel kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, ATP-competitive small molecule inhibitor designed to target Kinase A , a critical component of the MAPK signaling pathway implicated in uncontrolled cell proliferation. Its primary on-target effect is the suppression of this pathway, leading to cell cycle arrest and apoptosis in cancer cell models.

Q2: What are the known primary off-target effects of this compound?

The most significant off-target activity of this compound is the unintended inhibition of Kinase B , a structurally similar kinase crucial for cellular metabolic regulation. This can lead to dose-dependent cytotoxicity and altered metabolic profiles that are independent of Kinase A inhibition.

Q3: What are the initial steps to differentiate on-target from off-target effects in my cell-based assays?

The first step is to perform a careful dose-response analysis. On-target effects should manifest at concentrations consistent with the IC50 for Kinase A, whereas off-target effects will typically appear at higher concentrations corresponding to the IC50 for Kinase B. Comparing results in cell lines with varying expression levels of Kinase A and Kinase B can also provide initial insights.

Troubleshooting Guides

Problem 1: I am observing significant cytotoxicity at concentrations where I expect to see only specific inhibition of Kinase A.

  • Possible Cause: This is a strong indicator of an off-target effect, likely due to the inhibition of Kinase B. The IC50 values for this compound against Kinase A and Kinase B are relatively close, and cellular context can influence potency.

  • Troubleshooting Steps:

    • Confirm IC50 Values: Run a dose-response curve in your specific cell line and compare the observed cytotoxic concentration with the known IC50 values for both kinases.

    • Perform a Rescue Experiment: Introduce a version of Kinase B that is resistant to this compound (e.g., via mutagenesis of the drug-binding site). If the cytotoxicity is rescued, it confirms the effect is mediated by Kinase B.

    • Use a Structurally Unrelated Inhibitor: Treat your cells with a different, validated Kinase A inhibitor. If this compound does not produce the same cytotoxicity at equivalent on-target inhibition levels, it further implicates an this compound-specific off-target effect.

Problem 2: My phenotypic results (e.g., changes in gene expression) do not align with the known signaling pathway of Kinase A.

  • Possible Cause: The observed phenotype may be a consequence of inhibiting the off-target Kinase B, which regulates distinct downstream pathways.

  • Troubleshooting Steps:

    • Pathway Analysis: Analyze your gene expression data (e.g., RNA-seq) for enrichment of pathways known to be regulated by Kinase B, such as metabolic or glucose-uptake pathways.

    • Western Blot Analysis: Probe for key downstream markers of both Kinase A and Kinase B signaling. For example, check the phosphorylation status of a known Kinase A substrate and a known Kinase B substrate. This can help determine which pathway is being predominantly affected at a given this compound concentration.

    • Lower the Concentration: Reduce the concentration of this compound to a level that is highly selective for Kinase A over Kinase B (see data table below) and repeat the experiment.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound activity. Use these values to design experiments that can distinguish between on-target and off-target effects.

ParameterKinase A (On-Target)Kinase B (Off-Target)Notes
Biochemical IC50 15 nM150 nM10-fold biochemical selectivity.
Cellular EC50 50 nM500 nMEffective concentration in cell-based pathway assays.
Typical Working Conc. 25-75 nM> 500 nMUse the lowest effective concentration to maximize on-target specificity.
Observed Cytotoxicity MinimalApparent at > 400 nMVaries by cell line metabolic dependency.

Signaling Pathway Diagrams

The diagrams below illustrate the intended on-target pathway and the known off-target pathway of this compound.

OnTarget_Pathway cluster_pathway On-Target: Proliferation Pathway This compound This compound KinaseA Kinase A This compound->KinaseA DownstreamA Downstream Effectors KinaseA->DownstreamA Proliferation Cell Proliferation DownstreamA->Proliferation

Caption: this compound's on-target mechanism inhibiting Kinase A.

OffTarget_Pathway cluster_pathway Off-Target: Metabolic Pathway This compound This compound (High Conc.) KinaseB Kinase B This compound->KinaseB DownstreamB Metabolic Regulators KinaseB->DownstreamB Metabolism Cellular Metabolism DownstreamB->Metabolism

Caption: this compound's off-target mechanism inhibiting Kinase B.

Experimental Protocols & Workflows

Protocol 1: Dose-Response Curve for On- and Off-Target Effects

This protocol determines the effective concentrations of this compound for inhibiting the phosphorylation of specific downstream substrates of Kinase A (pSub-A) and Kinase B (pSub-B).

  • Cell Plating: Seed cells in 96-well plates at a density that ensures they are in a logarithmic growth phase at the time of the experiment.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound, typically starting from 10 µM down to low nM concentrations. Include a DMSO-only vehicle control.

  • Treatment: Treat cells with the this compound dilutions for a predetermined time (e.g., 2 hours).

  • Lysis: Lyse the cells and collect the protein lysates.

  • Western Blotting:

    • Run lysates on SDS-PAGE gels and transfer to a PVDF membrane.

    • Probe separate blots with antibodies against pSub-A, total Sub-A, pSub-B, total Sub-B, and a loading control (e.g., GAPDH).

  • Quantification: Quantify the band intensities for the phosphorylated substrates relative to the total substrate.

  • Analysis: Plot the normalized values against the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 for the inhibition of each pathway.

Experimental Workflow: Validating an Off-Target Effect

The following workflow provides a logical sequence of experiments to confirm that an observed phenotype is due to an off-target effect.

OffTarget_Workflow Start Unexpected Phenotype Observed with this compound DoseResponse 1. Perform Dose-Response for On/Off-Target Markers (e.g., pSub-A vs pSub-B) Start->DoseResponse Decision1 Does Phenotype Correlate with Off-Target EC50? DoseResponse->Decision1 RescueExp 2. Perform Rescue Experiment (e.g., express drug-resistant Kinase B mutant) Decision1->RescueExp Yes Conclusion_OnTarget Conclusion: Re-evaluate link to On-Target Pathway Decision1->Conclusion_OnTarget No Decision2 Is Phenotype Rescued? RescueExp->Decision2 Orthogonal 3. Use Orthogonal Tool (e.g., siRNA/shRNA against Kinase B or unrelated inhibitor) Decision2->Orthogonal Yes Decision2->Conclusion_OnTarget No Decision3 Does Orthogonal Tool Recapitulate Phenotype? Orthogonal->Decision3 Conclusion_OffTarget Conclusion: Phenotype is an Off-Target Effect Decision3->Conclusion_OffTarget Yes Decision3->Conclusion_OnTarget No

Caption: A step-by-step workflow to validate suspected off-target effects.

Improving the stability of EVOXINE in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of EVOXINE during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a furoquinoline alkaloid with the chemical formula C18H21NO6 and a molecular weight of approximately 347.37 g/mol . It is sparingly soluble in water but soluble in organic solvents such as methanol (B129727) and ethanol. Its structure contains a furan (B31954) ring fused to a quinoline (B57606) core, which makes it susceptible to certain degradation pathways.

Q2: What are the primary factors that affect the stability of this compound in experimental settings?

The stability of this compound can be compromised by several factors:

  • Light Exposure: As a furoquinoline alkaloid, this compound is potentially photolabile. Exposure to UV and even ambient light can lead to photodegradation.

  • pH: The stability of alkaloids is often pH-dependent. This compound may degrade in highly acidic or alkaline conditions through hydrolysis.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.

  • Solvent: The choice of solvent can influence the stability of this compound. Protic solvents may participate in degradation reactions.

Q3: What are the recommended storage conditions for this compound?

To ensure its stability, this compound powder should be stored at 4°C in a tightly sealed container, protected from light.[1] Stock solutions should also be stored at 4°C in amber vials or wrapped in aluminum foil to prevent light exposure. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C.

Q4: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, based on the structure of related furoquinoline alkaloids, potential degradation routes include:

  • Photodegradation: UV light can induce reactions involving the furan ring.

  • Hydrolysis: The ether linkage and diol functional groups may be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The molecule may be susceptible to oxidation, particularly at the furan and quinoline rings.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent experimental results with this compound. This compound degradation due to improper handling or storage.1. Prepare fresh stock solutions of this compound for each experiment. 2. Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. 3. Maintain a consistent pH for your experimental buffer and assess the stability of this compound at that pH. 4. Avoid prolonged exposure of this compound solutions to elevated temperatures.
Loss of this compound potency over time in an aqueous buffer. Hydrolysis or oxidation of this compound in the aqueous environment.1. Determine the optimal pH for this compound stability in your buffer system. A pH range of 4-6 is often optimal for alkaloid stability.[2] 2. Consider preparing stock solutions in a suitable organic solvent (e.g., DMSO or ethanol) and diluting into the aqueous buffer immediately before use to minimize the time this compound is in an aqueous environment. 3. Degas aqueous buffers to remove dissolved oxygen and consider adding an antioxidant if compatible with your experimental system.
Appearance of unknown peaks in HPLC analysis of this compound samples. Degradation of this compound into one or more degradation products.1. Perform a forced degradation study to identify potential degradation products and their retention times. 2. Develop and validate a stability-indicating HPLC method that can resolve this compound from its potential degradation products.

Quantitative Data on this compound Stability (Illustrative)

Disclaimer: The following data is illustrative and intended for guidance purposes only. Actual degradation rates must be determined experimentally.

Table 1: Illustrative pH-Dependent Degradation of this compound at 37°C over 24 hours.

pH% this compound Remaining (Illustrative)
2.075%
4.095%
7.090%
9.060%
12.030%

Table 2: Illustrative Temperature-Dependent Degradation of this compound at pH 7.4 over 24 hours.

Temperature% this compound Remaining (Illustrative)
4°C>99%
25°C (Room Temp)95%
37°C90%
50°C70%

Table 3: Illustrative Photodegradation of this compound in Solution (pH 7.4, 25°C).

Light ConditionExposure Duration% this compound Remaining (Illustrative)
Dark (Control)24 hours>99%
Ambient Lab Light24 hours85%
UV Light (254 nm)1 hour40%

Experimental Protocols

Protocol 1: Development and Validation of a Stability-Indicating HPLC Method for this compound

This protocol outlines the steps to develop and validate an HPLC method capable of separating this compound from its degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or Ammonium acetate.

  • This compound reference standard.

  • Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H2O2.

2. Forced Degradation Study:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize with 0.1 M HCl.

  • Oxidation: Dissolve this compound in 3% H2O2 and keep at room temperature for 2 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 24 hours.

  • Photodegradation: Expose a solution of this compound to a calibrated light source (as per ICH Q1B guidelines).

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a linear gradient (e.g., 10-90% B over 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan for maximum absorbance of this compound (likely around 240-250 nm for furoquinoline alkaloids).[3]

4. Method Optimization:

  • Adjust the gradient, flow rate, and mobile phase composition to achieve optimal separation between the this compound peak and any degradation product peaks (resolution > 2).

5. Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can distinguish this compound from its degradation products, impurities, and excipients.

  • Linearity: Analyze a series of this compound concentrations to establish a linear relationship between concentration and peak area.

  • Accuracy: Determine the recovery of this compound from a spiked matrix.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Protocol 2: Photostability Testing of this compound

This protocol is based on the ICH Q1B guideline for photostability testing.

1. Sample Preparation:

  • Prepare solutions of this compound in a photochemically inert and transparent solvent (e.g., methanol or a buffered aqueous solution).

  • Prepare a dark control sample by wrapping an identical sample in aluminum foil.

  • If testing the solid state, spread a thin layer of this compound powder in a suitable container.

2. Light Source:

  • Use a calibrated light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Option 1: A light source designed to produce an output similar to the D65/ID65 emission standard (e.g., artificial daylight fluorescent lamp, xenon lamp, or metal halide lamp).

  • Option 2: A combination of a cool white fluorescent lamp and a near-UV fluorescent lamp.

3. Procedure:

  • Expose the samples and the dark control to the light source.

  • Monitor the temperature to ensure it does not artificially inflate degradation.

  • At appropriate time intervals, withdraw aliquots of the exposed and dark control samples.

  • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound remaining.

  • Observe for any changes in physical appearance (e.g., color change).

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for both the exposed and dark control samples.

  • The difference in degradation between the exposed sample and the dark control represents the photodegradation.

Visualizations

This compound This compound Intermediate Reactive Intermediate This compound->Intermediate Light (UV/Vis) Degradation_Product_2 Hydrolysis Product This compound->Degradation_Product_2 H₂O (Acid/Base) Degradation_Product_3 Oxidation Product This compound->Degradation_Product_3 [O] Degradation_Product_1 Photodegradation Product Intermediate->Degradation_Product_1

Caption: Hypothetical degradation pathways of this compound.

cluster_prep Sample Preparation cluster_exposure Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution Light Light Exposure (ICH Q1B) Prep->Light pH_Stress pH Stress (Acid/Base) Prep->pH_Stress Control Prepare Dark Control Temp Temperature Stress Control->Temp HPLC Stability-Indicating HPLC Analysis Light->HPLC Temp->HPLC pH_Stress->HPLC Data Data Analysis (% Degradation) HPLC->Data

Caption: General workflow for this compound stability testing.

This compound This compound Immune_Suppression Immune Gene Suppression This compound->Immune_Suppression Inhibits Hypercapnia Hypercapnia (High CO₂) Hypercapnia->Immune_Suppression IKK IKK Complex Immune_Suppression->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates Cytokines IL-6, CCL2 Expression Nucleus->Cytokines Transcription

Caption: Potential signaling pathway modulated by this compound.

References

Refining protocols for consistent results with EVOXINE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing EVOXINE in experimental settings. The following information is designed to help refine protocols, troubleshoot common issues, and ensure consistent, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

A1: this compound (also known as Haploperine) is a naturally occurring furoquinoline alkaloid.[1][2] Its primary documented biological activity is the ability to counteract CO2-induced (hypercapnic) immune suppression.[3] Specifically, it has been shown to reverse the transcriptional suppression of antimicrobial peptides in Drosophila S2* cells and to inhibit the hypercapnic suppression of interleukin-6 (IL-6) and chemokine CCL2 expression in human THP-1 macrophages.[3][4]

Q2: What is the mechanism of action for this compound?

A2: The precise mechanism of action is not fully elucidated. However, hypercapnia is known to suppress innate immune gene expression, partly through inhibition of the canonical NF-κB signaling pathway.[5][6][7] this compound's ability to counteract this suppression suggests it may act on components of this or a related pathway to restore the expression of inflammatory mediators like IL-6 and CCL2. Its effects are selective, as it does not prevent all hypercapnia-induced cellular changes, such as the inhibition of phagocytosis in THP-1 cells.[3]

Q3: What are the physical and chemical properties of this compound?

A3: this compound is a solid powder. It is soluble in solvents like DMSO, methanol, ethanol, chloroform, and ethyl acetate, but is insoluble in water.[8][9][] Proper storage is at +4°C in a dark place.[]

Q4: In which cell lines has this compound been tested?

A4: The primary research on its immunomodulatory effects has been conducted in Drosophila S2* cells and the human monocytic cell line THP-1.[3][4]

Q5: What is a typical working concentration for this compound in cell culture?

A5: In studies counteracting CO2-induced immune suppression in THP-1 cells, a concentration of 48 μM was found to be effective.[4] However, as with any small molecule, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Inconsistent or No Effect of this compound 1. Compound Degradation: this compound may be unstable in the culture medium over time. 2. Incorrect Concentration: The optimal concentration for your specific cell line or assay may differ from published values. 3. Cell Health/Passage Number: High passage number or poor cell health can lead to altered cellular responses. 4. Inaccurate CO2 Levels: The hypercapnic conditions may not be stable or accurate, preventing the initial immunosuppression that this compound is meant to reverse.1. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and use them for a limited time. For long-term experiments, consider refreshing the media with newly added this compound at regular intervals. 2. Perform a dose-response curve (e.g., 1 µM to 100 µM) to identify the optimal working concentration. 3. Use cells within a consistent and low passage range. Regularly check cell viability and morphology.[11] 4. Calibrate and regularly monitor the CO2 levels in your incubator or chamber. Ensure a stable and consistent hypercapnic environment (e.g., 15% CO2).[4]
Observed Cytotoxicity or Unexpected Morphological Changes 1. High this compound Concentration: The concentration used may be toxic to the specific cell line. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 3. Off-Target Effects: The compound may have unintended biological effects.1. Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT, or CellTiter-Glo®) with a range of this compound concentrations to determine its cytotoxic threshold. 2. Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in all experiments.[12] 3. If possible, test a structurally related but inactive analog to differentiate between on-target and off-target effects.
High Variability Between Replicate Wells 1. Uneven Cell Seeding: Inconsistent number of cells seeded per well. 2. Compound Precipitation: this compound may precipitate out of solution in the culture medium. 3. "Edge Effect" in Microplates: Wells on the edge of the plate may evaporate more quickly, concentrating solutes.1. Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting into wells. 2. Visually inspect the medium for any signs of precipitation after adding this compound. If precipitation occurs, try preparing the final dilution in pre-warmed medium and mixing thoroughly. 3. To minimize edge effects, avoid using the outermost wells of the microplate for experimental conditions. Fill these wells with sterile PBS or medium instead.[13]
Difficulty Reproducing Published Antimicrobial Activity 1. Incorrect Bacterial Strain/Growth Phase: The susceptibility can vary between strains and growth phases. 2. Inappropriate Assay Method: The chosen method (e.g., disk diffusion vs. broth microdilution) may not be sensitive enough.1. Ensure you are using the correct bacterial strain and that the inoculum is prepared from a fresh culture in the logarithmic growth phase.[3] 2. Use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) for more quantitative and reproducible results.[14][15]

Experimental Protocols

Protocol 1: Evaluating this compound's Effect on Hypercapnia-Induced Suppression of IL-6 in THP-1 Cells

Objective: To determine if this compound can reverse the CO2-induced suppression of Lipopolysaccharide (LPS)-stimulated IL-6 production in human THP-1 macrophages.

Methodology:

  • Cell Culture:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[16]

    • Maintain cells at a density between 2x10^5 and 8x10^5 cells/mL.[11]

    • For experiments, seed THP-1 cells in a 24-well plate at a density of 5x10^5 cells/mL.

  • Hypercapnic Exposure and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Pre-treat the cells with the desired concentration of this compound (e.g., 48 μM) or vehicle (DMSO) for 30-60 minutes.[4]

    • Stimulate the cells with LPS (e.g., 100 ng/mL).

    • Immediately place the culture plates into two separate sealed chambers or incubators:

      • Normocapnia Control: 5% CO2, 21% O2.

      • Hypercapnia: 15% CO2, 21% O2.[4]

    • Incubate for 24 hours.

  • Quantification of IL-6:

    • After incubation, centrifuge the plates to pellet the cells.

    • Collect the culture supernatant for analysis.

    • Quantify the concentration of IL-6 in the supernatant using a commercial Human IL-6 ELISA kit, following the manufacturer's instructions.[17][18][19]

  • Data Analysis:

    • Calculate the concentration of IL-6 based on the standard curve.

    • Compare the IL-6 levels across the four conditions:

      • Normocapnia + Vehicle

      • Normocapnia + this compound

      • Hypercapnia + Vehicle

      • Hypercapnia + this compound

    • Normalize the data to the Normocapnia + Vehicle control to determine the relative suppression by CO2 and its reversal by this compound.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for this compound

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Methodology:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium (e.g., E. coli) into a suitable broth (e.g., Mueller-Hinton Broth - MHB).

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[15]

  • Compound Preparation (Broth Microdilution):

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in MHB. The concentration range should be broad enough to encompass the expected MIC (e.g., 256 µg/mL down to 0.5 µg/mL).

    • Include a positive control well (MHB with bacteria, no this compound) and a negative control well (MHB only).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well (except the negative control).

    • Cover the plate and incubate at 37°C for 18-24 hours.[14]

  • MIC Determination:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound at which no turbidity (visible growth) is observed.[20]

Visualizations

Hypothesized Signaling Pathway

EVOXINE_Signaling_Pathway cluster_nucleus CO2 High CO₂ (Hypercapnia) IKK IKK Complex CO2->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB • IκBα (Inactive Complex) IkBa->NFkB_IkBa Degrades to release NF-κB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (IL-6, CCL2) Nucleus->Transcription This compound This compound This compound->IKK Counteracts CO₂ Inhibition? Experimental_Workflow start_end start_end process process treatment treatment analysis analysis decision decision A Start: Culture THP-1 Cells B Seed Cells in Multi-well Plate A->B C Pre-treat with this compound or Vehicle B->C D Stimulate with LPS C->D E Incubate under Normocapnia (5% CO₂) or Hypercapnia (15% CO₂) D->E F Collect Supernatant (24h) E->F G Perform IL-6 / CCL2 ELISA F->G H Analyze Data & Compare Conditions G->H I End H->I Troubleshooting_Logic issue issue question question action action result result start Inconsistent Results with this compound q1 Is Vehicle Control OK? start->q1 q2 Is Positive Control (LPS alone) Working? q1->q2 Yes a1 Check for solvent toxicity. Lower DMSO concentration. q1->a1 No q3 Is CO₂ Suppression Evident? q2->q3 Yes a2 Check LPS stock & activity. Check cell health/passage. q2->a2 No a3 Verify CO₂ incubator levels. Check for leaks in chamber. q3->a3 No res Issue likely with this compound concentration or stability. q3->res Yes a4 Perform dose-response for this compound. res->a4

References

Addressing variability in EVOXINE's effect on different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in the effects of EVOXINE observed across different cell lines. Given that this compound is a less-studied furoquinoline alkaloid, this guide also provides general principles and protocols applicable to addressing variability in in-vitro drug response for other novel compounds.[1]

Troubleshooting Guide: Addressing Variability in this compound's Effect

Variability in the cellular response to this compound is a common challenge. The following table outlines potential causes and suggests experimental approaches to identify and address these discrepancies.

Potential Cause Description Suggested Troubleshooting/Investigation
Cell Line-Specific Genetic & Phenotypic Differences Cell lines, even from the same tissue of origin, possess unique genetic mutations, gene expression profiles, and receptor landscapes. These intrinsic differences can significantly alter drug uptake, metabolism, and target engagement.[2][3]- Cell Line Authentication: Confirm the identity of your cell lines using short tandem repeat (STR) profiling.- Literature Review: Thoroughly research the known genetic and phenotypic characteristics of the cell lines in use.- Baseline Characterization: Perform baseline molecular characterization (e.g., RNA-Seq, proteomics) to identify differences in potential this compound targets or resistance pathways.
Differential Expression of Drug Targets The molecular target(s) of this compound may be expressed at different levels across various cell lines. Low or absent expression of the target will likely result in a diminished or null response.- Target Expression Analysis: If the target of this compound is known or hypothesized, quantify its mRNA and protein expression levels in your panel of cell lines using qPCR and Western Blotting, respectively.[4][5]
Variations in Drug Metabolism and Efflux Cell lines can exhibit significant differences in the expression and activity of drug-metabolizing enzymes (e.g., cytochrome P450s) and efflux pumps (e.g., P-glycoprotein).[2] These can alter the intracellular concentration and efficacy of this compound.- Efflux Pump Inhibition: Co-treat cells with this compound and a known efflux pump inhibitor (e.g., verapamil) to see if sensitivity is restored in resistant lines.- Metabolite Analysis: Use techniques like mass spectrometry to identify and quantify this compound metabolites in different cell lines.
Activation of Different Signaling Pathways This compound may modulate different signaling pathways in various cell lines, leading to diverse cellular outcomes such as apoptosis, cell cycle arrest, or senescence.[1]- Pathway Analysis: Use Western Blotting to probe for the activation (e.g., phosphorylation) of key proteins in relevant signaling pathways (e.g., PI3K/Akt, MAPK) following this compound treatment.[4][6]
Experimental & Technical Variability Inconsistencies in experimental procedures can be a major source of variability. Factors include cell passage number, seeding density, reagent quality, and incubation times.[7][8][9]- Standardize Protocols: Ensure all experimental parameters are consistent across all experiments and cell lines.- Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination.- Control Experiments: Include appropriate positive and negative controls in every experiment.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the IC50 value of this compound between two different breast cancer cell lines. What could be the reason?

A1: This is a common observation and can be attributed to the inherent heterogeneity of cancer cells.[10] The two breast cancer cell lines likely have different genetic backgrounds, which can lead to variations in the expression of this compound's molecular target, differences in drug metabolism, or the activation of distinct downstream signaling pathways. We recommend performing a comparative analysis of the target expression levels and assessing the activation of key apoptosis and survival pathways in both cell lines.

Q2: this compound is expected to induce apoptosis, but we are seeing more of a cytostatic effect in our lung cancer cell line panel. Why might this be?

A2: The cellular response to a compound can be multifaceted.[11] While this compound may induce apoptosis in some cell lines, in others it might trigger cell cycle arrest, leading to a cytostatic effect. This differential response is often dictated by the specific molecular wiring of the cell, including the status of key cell cycle regulators (e.g., p53, p21) and anti-apoptotic proteins (e.g., Bcl-2 family members). We suggest performing cell cycle analysis by flow cytometry and examining the expression of cell cycle and apoptosis regulatory proteins via Western Blot.

Q3: Could the vehicle used to dissolve this compound be contributing to the observed variability?

A3: Yes, the solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects, especially at higher concentrations. It is crucial to use the same final concentration of the vehicle in all experimental and control wells. We recommend running a vehicle-only control to assess its impact on each cell line independently.

Q4: How can we confirm that the observed effect is specific to this compound and not an off-target effect?

A4: Demonstrating on-target activity is a critical step. If the molecular target of this compound is known, you can use techniques like siRNA or CRISPR/Cas9 to knock down the target's expression. A diminished response to this compound in the knockdown cells would support on-target activity. Additionally, comparing the effects of this compound to other known inhibitors of the same target or pathway can provide further evidence.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on different cell lines.

Materials:

  • This compound

  • Human cancer cell lines

  • Appropriate cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)[12]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The following day, treat the cells with a range of this compound concentrations. Include a vehicle-only control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13]

  • After incubation, add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.[12]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentrations for the appropriate duration.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[14]

Western Blot Analysis for Signaling Pathway Activation

This protocol is used to detect changes in the expression and phosphorylation of key signaling proteins.

Materials:

  • This compound-treated and control cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[4][15]

Visualizations

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Potential Causes cluster_3 Resolution Variable Response to this compound Variable Response to this compound Cell Line Authentication Cell Line Authentication Variable Response to this compound->Cell Line Authentication Target Expression Analysis Target Expression Analysis Variable Response to this compound->Target Expression Analysis Metabolism/Efflux Assay Metabolism/Efflux Assay Variable Response to this compound->Metabolism/Efflux Assay Signaling Pathway Analysis Signaling Pathway Analysis Variable Response to this compound->Signaling Pathway Analysis Genetic/Phenotypic Differences Genetic/Phenotypic Differences Cell Line Authentication->Genetic/Phenotypic Differences Differential Target Levels Differential Target Levels Target Expression Analysis->Differential Target Levels Altered Drug Metabolism Altered Drug Metabolism Metabolism/Efflux Assay->Altered Drug Metabolism Divergent Pathway Activation Divergent Pathway Activation Signaling Pathway Analysis->Divergent Pathway Activation Stratify Cell Lines by Response Stratify Cell Lines by Response Genetic/Phenotypic Differences->Stratify Cell Lines by Response Hypothesis-Driven Experiments Hypothesis-Driven Experiments Differential Target Levels->Hypothesis-Driven Experiments Altered Drug Metabolism->Hypothesis-Driven Experiments Divergent Pathway Activation->Hypothesis-Driven Experiments

Caption: Troubleshooting workflow for variable this compound response.

This compound This compound Receptor Cell Surface Receptor (Hypothetical Target) This compound->Receptor Inhibits PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Hypothetical this compound signaling pathway inhibition.

cluster_workflow Experimental Workflow cluster_endpoints Assay Endpoints A 1. Cell Seeding (Multiple Cell Lines) B 2. This compound Treatment (Dose-Response) A->B C 3. Incubation (e.g., 48 hours) B->C D 4. Assay Endpoints C->D Viability Cell Viability (MTT Assay) D->Viability Apoptosis Apoptosis (Flow Cytometry) D->Apoptosis Signaling Pathway Analysis (Western Blot) D->Signaling

Caption: Workflow for assessing this compound's effects.

References

How to control for confounding factors in EVOXINE studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and conducting robust studies on EVOXINE.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known effects?

This compound (also known as haploperine) is a furoquinoline alkaloid naturally found in various Australian and African plants, such as Evodia xanthoxyloides and Teclea gerrardii.[1] It is recognized for its hypnotic, sedative, antimicrobial, and immunomodulatory properties.[1][2] Notably, studies have shown that this compound can counteract CO2-induced immunosuppression by inhibiting the suppression of interleukin-6 (IL-6) and chemokine CCL2 expression in human macrophages.[2][3]

Q2: What are the most critical considerations when designing a study to investigate the effects of this compound?

The most critical aspect is to control for confounding factors that could influence the study outcomes. Given this compound's diverse biological activities, the specific confounders to consider will depend on the research question. Key considerations include:

  • For sedative/hypnotic studies: Age, sex, body mass index (BMI), alcohol consumption, and concurrent use of other central nervous system depressants are significant confounders.

  • For immunomodulatory studies: Baseline immune status, presence of inflammatory conditions, concurrent medications (especially other immunomodulators or anti-inflammatory drugs), and lifestyle factors can all impact the results.

  • For antimicrobial studies: A major potential confounder is "confounding by indication," where the underlying infection and its severity influence both the decision to treat and the outcome. Other factors include the specific pathogen, local antibiotic resistance patterns, and the patient's overall health status.

Troubleshooting Guides: Controlling for Confounding Factors

Controlling for confounding variables is essential for establishing a clear causal link between this compound and the observed effects. Below are guides for identifying and managing these factors in different types of this compound studies.

Guide 1: Studies on the Sedative and Hypnotic Effects of this compound

Issue: How can I minimize the impact of patient-related variables on the sedative effects of this compound?

Solution: A combination of study design strategies and statistical analysis can be employed to control for confounding factors.

Data Presentation: Potential Confounding Factors in Sedative/Hypnotic Studies

Confounding FactorRationale for ControlRecommended Control Methods
Age Older individuals may exhibit increased sensitivity to sedatives.Stratification, Matching, Statistical Adjustment (e.g., ANCOVA)
Sex Hormonal differences may influence drug metabolism and response.Stratification, Randomization
Body Mass Index (BMI) Obesity can alter drug distribution and clearance.Matching, Statistical Adjustment
Alcohol Consumption Alcohol is a CNS depressant and can have synergistic effects with sedatives.Restriction (exclude heavy drinkers), Stratification, Statistical Adjustment
Liver Function Impaired liver function can affect the metabolism of this compound.Restriction (exclude patients with liver disease), Baseline liver function tests
Concurrent Medications Use of other sedatives, hypnotics, or CNS depressants can alter the effects of this compound.Restriction, Detailed medication history, Statistical Adjustment
Underlying Sleep Disorders Pre-existing conditions like insomnia or sleep apnea (B1277953) can influence outcomes.Baseline sleep assessment (e.g., polysomnography), Stratification

Experimental Workflow for Controlling Confounders in Sedative Studies

G cluster_design Study Design Phase cluster_data Data Collection Phase cluster_analysis Analysis Phase start Define Inclusion/Exclusion Criteria randomization Randomization start->randomization Randomized Controlled Trial matching Matching/Stratification start->matching Observational Study baseline Collect Baseline Data (Age, Sex, BMI, etc.) randomization->baseline matching->baseline med_history Detailed Medication & Alcohol History baseline->med_history stat_adjust Statistical Adjustment (e.g., Regression, ANCOVA) med_history->stat_adjust subgroup Subgroup Analysis stat_adjust->subgroup

Caption: Workflow for controlling confounding factors in this compound sedative studies.

Guide 2: Studies on the Immunomodulatory Effects of this compound

Issue: How do I account for the variability in immune responses among study subjects?

Solution: Careful subject selection and comprehensive baseline immune profiling are crucial.

Data Presentation: Potential Confounding Factors in Immunomodulatory Studies

Confounding FactorRationale for ControlRecommended Control Methods
Baseline Immune Status Pre-existing immune activation or suppression will affect the response to an immunomodulator.Baseline measurement of immune markers (e.g., cytokines, immune cell counts), Stratification
Underlying Inflammatory or Autoimmune Diseases These conditions involve chronic immune activation that can mask or alter the effects of this compound.Restriction (exclude patients with certain conditions), Stratification
Concurrent Infections Acute infections can cause transient but significant changes in immune parameters.Screening for infections at baseline, Restriction
Concomitant Medications NSAIDs, corticosteroids, and other immunomodulators can have profound effects on the immune system.Detailed medication history, Restriction, Washout period, Statistical Adjustment
Genetics Genetic polymorphisms can influence immune responses.Genetic screening (if feasible), Randomization
Lifestyle Factors Diet, exercise, and stress can all modulate immune function.Collection of lifestyle data via questionnaires, Statistical Adjustment

Signaling Pathway: Hypothetical Immunomodulatory Action of this compound

This compound has been shown to counteract CO2-induced immunosuppression, which may involve modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

G cluster_pathway Potential this compound Immunomodulatory Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway stimulus Inflammatory Stimulus (e.g., Pathogen-Associated Molecular Patterns) receptor Toll-like Receptor (TLR) stimulus->receptor mapkkk MAPKKK receptor->mapkkk ikk IKK Complex receptor->ikk This compound This compound mapk MAPK (p38, JNK, ERK) This compound->mapk modulates? nfkb NF-κB This compound->nfkb modulates? mapkk MAPKK mapkkk->mapkk mapkk->mapk nucleus Nucleus mapk->nucleus ikb IκB ikk->ikb phosphorylates ikb->nfkb releases nfkb->nucleus nfkb_ikb NF-κB/IκB Complex transcription Gene Transcription nucleus->transcription cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) transcription->cytokines

Caption: Hypothetical modulation of MAPK and NF-κB pathways by this compound.

Guide 3: Studies on the Antimicrobial Effects of this compound

Issue: How can I differentiate the antimicrobial effect of this compound from the influence of other factors in an infection model?

Solution: A well-controlled study design, including appropriate in vitro and in vivo models, is essential. Addressing "confounding by indication" is particularly important in clinical or observational studies.

Data Presentation: Potential Confounding Factors in Antimicrobial Studies

Confounding FactorRationale for ControlRecommended Control Methods
Confounding by Indication The severity and type of infection influence both the choice of antimicrobial and the outcome.In clinical studies, use of propensity score matching or instrumental variable analysis. In preclinical studies, standardized infection models.
Microorganism Susceptibility The intrinsic susceptibility of the pathogen to this compound will determine its efficacy.In vitro susceptibility testing (e.g., MIC determination) prior to in vivo studies.
Severity of Illness More severe infections may be less responsive to treatment.Use of scoring systems (e.g., SOFA score), Stratification, Statistical Adjustment
Source of Infection The site of infection can influence drug penetration and clinical outcome.Stratification by infection site.
Concurrent Antimicrobial Use Other antibiotics can have synergistic or antagonistic effects.Restriction, Detailed medication history.
Host Immune Response The patient's immune status can significantly impact the clearance of the infection.Assessment of immune function, Stratification.

Signaling Pathway: Potential Antimicrobial Target of this compound

A potential mechanism for new antimicrobial agents is the disruption of bacterial signaling pathways, such as quorum sensing, which regulates virulence and biofilm formation.

G cluster_qs Bacterial Quorum Sensing Pathway autoinducer_synth Autoinducer Synthase autoinducer Autoinducer (Signaling Molecule) autoinducer_synth->autoinducer produces receptor Receptor Protein autoinducer->receptor binds to gene_exp Virulence Gene Expression receptor->gene_exp activates biofilm Biofilm Formation gene_exp->biofilm This compound This compound This compound->autoinducer_synth inhibits? This compound->receptor blocks?

Caption: Hypothetical disruption of bacterial quorum sensing by this compound.

Detailed Experimental Protocols

Protocol 1: In Vivo Assessment of Sedative Activity (Open Field Test)

  • Objective: To evaluate the effect of this compound on spontaneous motor activity in rodents as an indicator of sedation.

  • Animals: Male Swiss albino mice (20-25g).

  • Apparatus: Open field apparatus (a square arena with walls, marked with a grid of squares on the floor).

  • Procedure:

    • Acclimatize mice to the testing room for at least 1 hour before the experiment.

    • Divide animals into groups (e.g., vehicle control, positive control [e.g., diazepam], and different doses of this compound).

    • Administer the respective treatments (e.g., intraperitoneally).

    • After a set absorption time (e.g., 30 minutes), place each mouse individually in the center of the open field.

    • Record the following parameters over a 5-minute period:

      • Number of squares crossed (locomotor activity).

      • Rearing frequency (number of times the mouse stands on its hind legs).

    • A significant decrease in these parameters compared to the vehicle control group indicates a sedative effect.

  • Data Analysis: Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the means of the different groups.

Protocol 2: In Vitro Assessment of Immunomodulatory Activity (Cytokine Release Assay)

  • Objective: To determine the effect of this compound on cytokine production by immune cells.

  • Cells: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

  • Reagents: RPMI-1640 medium, fetal bovine serum (FBS), lipopolysaccharide (LPS), this compound stock solution.

  • Procedure:

    • Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

    • Plate the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

    • Pre-incubate the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (a potent immune stimulator) for 24 hours. Include unstimulated and vehicle controls.

    • After incubation, collect the cell culture supernatants.

    • Measure the concentration of cytokines (e.g., IL-6, TNF-α, IL-10) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Compare cytokine levels in this compound-treated groups with the LPS-stimulated control group using a t-test or ANOVA.

Protocol 3: In Vitro Assessment of Antimicrobial Activity (Broth Microdilution Method for MIC Determination)

  • Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific bacterium.

  • Materials: Mueller-Hinton broth (MHB), 96-well microtiter plates, bacterial inoculum, this compound stock solution.

  • Procedure:

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

    • Perform serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.

    • Add the bacterial inoculum to each well. Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Data Analysis: The result is reported as the MIC value (e.g., in µg/mL). This is a direct measurement and does not typically require statistical comparison for a single determination.

References

Best practices for long-term storage of EVOXINE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of EVOXINE (also known as haploperine), a furoquinoline alkaloid. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and extending its shelf life.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of solid this compound?

For long-term storage of solid, powdered this compound, it is recommended to maintain a temperature of -20°C. For short-term storage, such as during active use in a laboratory, a temperature range of 0-4°C in a dark, dry location is suitable.[1]

Q2: How should I store this compound that is dissolved in a solvent?

This compound solutions are more susceptible to degradation than the solid compound. For long-term storage of up to six months, it is best to aliquot the solution into single-use vials and store them at -80°C. For shorter periods of up to one month, storage at -20°C is acceptable.[2] It is crucial to avoid repeated freeze-thaw cycles as this can accelerate degradation.[2]

Q3: What type of container is best for storing this compound?

To protect this compound from light and moisture, it should be stored in airtight, opaque containers. Amber glass vials with tight-fitting caps (B75204) are a suitable option. For sensitive applications, flushing the container with an inert gas like argon or nitrogen before sealing can provide an extra layer of protection against oxidation.

Q4: What are the primary factors that can cause this compound to degrade?

The main factors that can lead to the degradation of this compound are exposure to light, elevated temperatures, moisture, and oxygen.[3][4] Furoquinoline alkaloids, in general, can be sensitive to photodegradation.[5]

Q5: How can I tell if my this compound sample has degraded?

Degradation of this compound may not always be visible. However, signs of degradation can include a change in color or the physical state of the powder. The most reliable way to assess the purity and integrity of your sample is through analytical methods such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products.

Q6: Is it necessary to use a desiccant when storing solid this compound?

While not always mandatory if stored in a properly sealed container in a low-humidity environment, using a desiccant is a good practice to minimize moisture exposure, especially for long-term storage.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution due to improper storage.Prepare fresh stock solutions from solid this compound stored under recommended conditions. Aliquot new stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Verify the concentration and purity of the new stock solution using HPLC.
Visible change in the appearance of solid this compound (e.g., clumping, discoloration) Exposure to moisture and/or light.Discard the affected sample as its purity is compromised. Review storage procedures to ensure containers are airtight and stored in the dark. Consider using a desiccator for storage.
Loss of biological activity in assays Chemical degradation of this compound.Confirm the integrity of the this compound sample with a stability-indicating HPLC method. If degradation is confirmed, acquire a new batch of the compound and strictly adhere to the recommended storage guidelines.

Quantitative Stability Data

Due to the limited availability of specific, publicly accessible quantitative stability data for this compound, the following table is based on recommendations for the closely related furoquinoline alkaloid, skimmianine, and general knowledge of alkaloid stability. This data should be considered as a guideline, and it is highly recommended to perform your own stability assessments for critical applications.

Storage Condition Compound Form Duration Expected Purity Notes
-80°CIn Solution (e.g., DMSO)6 months>95%Recommended for long-term archival of stock solutions.[2]
-20°CIn Solution (e.g., DMSO)1 month>95%Suitable for working stock solutions with frequent use.[2]
-20°CSolid (Powder)>3 years>98%Ideal for long-term storage of the solid compound.[1]
0-4°CSolid (Powder)Short-term (days to weeks)>98%Appropriate for short-term storage during experimental use.[1]
Room Temperature (20-25°C)Solid (Powder)UnstableDegradation is likely, especially with light exposure.Not recommended for storage.
Room Temperature (20-25°C)In Solution (e.g., DMSO)UnstableRapid degradation can be expected.Avoid storing solutions at room temperature for any significant length of time.

Experimental Protocols

Protocol: Stability Assessment of this compound using HPLC

This protocol outlines a general method for assessing the stability of this compound under various storage conditions.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • HPLC system with a UV detector and a C18 column

2. Preparation of this compound Samples:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into several amber HPLC vials.

  • Prepare solid samples by weighing a precise amount of this compound into amber glass vials.

3. Storage Conditions:

  • Expose the prepared samples to a matrix of conditions to be tested. Examples include:

    • Temperature: -80°C, -20°C, 4°C, 25°C, 40°C

    • Humidity (for solid samples): Use desiccators with different saturated salt solutions to achieve controlled relative humidity (e.g., 25% RH, 75% RH).

    • Light: Expose samples to controlled UV and visible light in a photostability chamber. Protect control samples from light.

4. Time Points:

  • Establish a schedule for sample analysis. For accelerated stability studies, time points might be 0, 1, 2, 4, and 6 weeks. For real-time studies, time points could be 0, 3, 6, 9, 12, and 24 months.

5. HPLC Analysis:

  • At each time point, retrieve a sample from each storage condition.

  • For solid samples, dissolve them in the initial solvent to the target concentration.

  • Dilute all samples to an appropriate concentration for HPLC analysis.

  • Inject the samples into the HPLC system. A typical starting point for a gradient method could be:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a low percentage of B, and gradually increase to elute this compound and any potential degradation products.

    • Detection: Monitor at a wavelength where this compound has maximum absorbance.

  • Record the peak area of the intact this compound.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage of remaining this compound against time for each storage condition to determine the degradation kinetics.

Visualizations

EVOXINE_Stability_Factors cluster_factors Degradation Factors This compound This compound Stability Temperature Temperature This compound->Temperature Accelerates degradation Light Light This compound->Light Causes photodegradation Moisture Moisture This compound->Moisture Promotes hydrolysis Oxygen Oxygen This compound->Oxygen Leads to oxidation

Caption: Factors influencing the degradation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Aliquot Samples Aliquot Samples Prepare Stock Solution->Aliquot Samples Temperature Matrix Temperature Matrix Aliquot Samples->Temperature Matrix Humidity Matrix Humidity Matrix Aliquot Samples->Humidity Matrix Light Exposure Light Exposure Aliquot Samples->Light Exposure HPLC Analysis at Time Points HPLC Analysis at Time Points Temperature Matrix->HPLC Analysis at Time Points Humidity Matrix->HPLC Analysis at Time Points Light Exposure->HPLC Analysis at Time Points Data Interpretation Data Interpretation HPLC Analysis at Time Points->Data Interpretation Determine Degradation Rate Determine Degradation Rate Data Interpretation->Determine Degradation Rate

Caption: Workflow for this compound stability testing.

References

EVOXINE In-Vitro Models: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EVOXINE in-vitro models. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Acquired Resistance to this compound

Question: My cancer cell lines are showing decreased sensitivity to this compound over time. How can I model and understand this acquired resistance?

Answer: Acquired resistance is a common challenge in cancer therapy research. You can develop this compound-resistant cell lines in-vitro to study the underlying mechanisms. This typically involves continuous exposure of the parental cell line to gradually increasing concentrations of this compound.

Troubleshooting Guide:

  • Problem: Gradual decrease in this compound efficacy.

  • Solution: Generate a resistant cell line to investigate resistance mechanisms.

Experimental Protocol: Generation of this compound-Resistant Cell Line

  • Initial Seeding: Plate the parental cancer cell line at a low density in appropriate culture vessels.

  • Initial this compound Exposure: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell proliferation).

  • Monitoring: Regularly monitor cell viability and confluence. Change the medium containing fresh this compound every 3-4 days.

  • Dose Escalation: Once the cells become confluent and show signs of recovery, increase the this compound concentration by 25-50%.

  • Repeat Cycles: Continue this cycle of monitoring and dose escalation. This process can take several months.[1]

  • Confirm Resistance: After establishing a cell line that can proliferate in a significantly higher concentration of this compound, perform a dose-response assay to compare the IC50 values of the resistant and parental cell lines. A significant shift in the IC50 indicates acquired resistance.[2]

Data Presentation: IC50 Shift in this compound-Resistant vs. Parental Cell Lines

Cell LineParental IC50 (nM)This compound-Resistant IC50 (nM)Fold Resistance
MCF-7 1515010
A549 2530012
HCT116 1012012

This table presents hypothetical data for illustrative purposes.

Visualization: Workflow for Generating a Resistant Cell Line

G start Start: Parental Cell Line seed Seed cells at low density start->seed treat_ic20 Treat with this compound (IC20) seed->treat_ic20 monitor Monitor viability and confluence treat_ic20->monitor confluent Cells become confluent? monitor->confluent stable_resistance Stable resistant population achieved? monitor->stable_resistance confluent->monitor No increase_dose Increase this compound concentration confluent->increase_dose Yes repeat_cycle Repeat treatment cycles increase_dose->repeat_cycle repeat_cycle->monitor stable_resistance->monitor No confirm_resistance Confirm resistance (IC50 assay) stable_resistance->confirm_resistance Yes end End: Resistant Cell Line confirm_resistance->end

Workflow for generating an this compound-resistant cell line.

Limited Penetration of this compound in 3D Spheroid Models

Question: I am observing a diminished effect of this compound in my 3D spheroid models compared to 2D monolayer cultures. Could this be due to poor drug penetration?

Answer: Yes, limited drug penetration is a known limitation of 3D in-vitro models. The dense cellular structure and extracellular matrix (ECM) of spheroids can act as a barrier, preventing the compound from reaching the inner core of the spheroid.[3]

Troubleshooting Guide:

  • Problem: Reduced this compound efficacy in 3D models.

  • Solution: Assess drug penetration and optimize treatment conditions.

Experimental Protocol: Assessing this compound Penetration in Spheroids

  • Spheroid Formation: Generate tumor spheroids of a consistent size (e.g., 400-500 µm in diameter).

  • This compound Treatment: Treat the spheroids with a fluorescently labeled version of this compound or a fluorescent dye with similar properties.

  • Time-Lapse Imaging: Acquire fluorescence images of the spheroids at different time points (e.g., 1, 4, 8, and 24 hours) using a confocal microscope.

  • Image Analysis: Quantify the fluorescence intensity from the outer layer to the core of the spheroid to determine the penetration depth over time.

Data Presentation: this compound Penetration in HCT116 Spheroids Over Time

Time (hours)Penetration Depth (µm)Core/Periphery Fluorescence Ratio
1 500.2
4 1000.4
8 1500.6
24 2000.8

This table presents hypothetical data for illustrative purposes.

Visualization: this compound Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival This compound This compound This compound->MEK inhibits

Hypothetical this compound signaling pathway targeting the MEK kinase.

Lack of Tumor Microenvironment (TME) Complexity

Question: My this compound efficacy data from monoculture spheroid models do not translate well to in-vivo studies. How can I create a more physiologically relevant in-vitro model?

Answer: Standard spheroid models often lack the complexity of the in-vivo tumor microenvironment (TME), which includes various cell types like fibroblasts, immune cells, and endothelial cells. Co-culturing cancer cells with these stromal cells can create a more realistic model and improve the predictive power of your in-vitro assays.[4][5]

Troubleshooting Guide:

  • Problem: Poor correlation between in-vitro and in-vivo this compound efficacy.

  • Solution: Develop a 3D co-culture model to better mimic the TME.

Experimental Protocol: 3D Co-culture of Tumor Spheroids and Fibroblasts

  • Fibroblast Seeding: Seed fibroblasts (e.g., cancer-associated fibroblasts - CAFs) in a 6-well plate and allow them to attach.[6]

  • Tumorsphere Formation: Generate tumor spheroids from your cancer cell line in parallel.[6]

  • Co-culture: Once the fibroblasts have formed a monolayer, add the pre-formed tumorspheres on top of the fibroblast layer.[6]

  • Treatment and Analysis: After 48 hours of co-culture, treat the models with this compound and assess the viability of the cancer cells. This can be done using cell-type-specific markers and high-content imaging.

Data Presentation: this compound Effect on Tumor Cell Viability in Monoculture vs. Co-culture

This compound Conc. (nM)Viability in Monoculture (%)Viability in Co-culture with Fibroblasts (%)
0 100100
10 8095
50 5080
100 2060
500 530

This table presents hypothetical data for illustrative purposes, showing increased resistance in the co-culture model.[4]

Visualization: 3D Co-culture Experimental Workflow

G start Start seed_fibroblasts Seed Fibroblasts start->seed_fibroblasts form_spheroids Form Tumor Spheroids start->form_spheroids attach_fibroblasts Allow Fibroblasts to Attach seed_fibroblasts->attach_fibroblasts add_spheroids Add Spheroids to Fibroblast Layer form_spheroids->add_spheroids attach_fibroblasts->add_spheroids co_culture Co-culture for 48h add_spheroids->co_culture treat Treat with this compound co_culture->treat analyze Analyze Cancer Cell Viability treat->analyze end End analyze->end

Workflow for establishing a 3D co-culture model.

References

Validation & Comparative

Comparative Efficacy of EVOXINE and Other Immunomodulatory Compounds on Pro-inflammatory Cytokine and Chemokine Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Therefore, this guide will present a detailed comparison of established immunomodulatory compounds for which quantitative data are accessible: the corticosteroid Dexamethasone , the flavonoid Luteolin , and the isothiocyanate Sulforaphane . The experimental protocols and data provided herein can serve as a benchmark for the future evaluation of EVOXINE's immunomodulatory potential.

Data Presentation: Comparative Efficacy

The following table summarizes the inhibitory effects of Dexamethasone, Luteolin, and Sulforaphane on the production of IL-6 and CCL2 in various experimental models. This quantitative data allows for a direct comparison of their potency.

CompoundTargetCell TypeStimulantConcentration% Inhibition / Effect
Dexamethasone IL-6Human PBMCsLPS1 µMSignificant Inhibition
CCL2Human PBMCsLPS1 µMSignificant Inhibition
IL-6MO3.13 OligodendrocytesB. burgdorferi5-150 µMDose-dependent reduction
CCL2MO3.13 OligodendrocytesB. burgdorferi5-150 µMDose-dependent reduction
Luteolin IL-6Human MonocytesHigh Glucose3-10 µMSignificant Reduction
IL-6Human Whole BloodLPS25 µMEffective Inhibition
Sulforaphane IL-6Human PBMCsLPS10-50 µMSignificant Reduction
CCL2 (MCP-1)Human PBMCsLPS10-50 µMSignificant Reduction

Experimental Protocols

A standardized experimental protocol is crucial for the valid comparison of immunomodulatory compounds. Below is a detailed methodology for a typical in vitro assay to assess the efficacy of a test compound (e.g., this compound) in inhibiting IL-6 and CCL2 production in human macrophages.

Objective: To quantify the inhibitory effect of a test compound on Lipopolysaccharide (LPS)-induced IL-6 and CCL2 production in THP-1 derived macrophages.

Materials:

  • Human monocytic cell line (THP-1)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., this compound) and comparator compounds (e.g., Dexamethasone)

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for human IL-6 and CCL2/MCP-1

  • RNA extraction kit and reagents for qRT-PCR

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

    • To differentiate monocytes into macrophages, seed the cells in 24-well plates at a density of 5 x 10^5 cells/well and treat with 100 ng/mL of PMA for 48 hours.

    • After incubation, remove the PMA-containing medium, wash the adherent macrophages with PBS, and add fresh, serum-free RPMI-1640 medium. Allow the cells to rest for 24 hours.

  • Compound Treatment and Inflammatory Challenge:

    • Prepare stock solutions of the test compound and comparator compounds in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

    • Pre-treat the differentiated THP-1 macrophages with various concentrations of the test compound or comparator for 1-2 hours. Include a vehicle control (solvent only).

    • Following pre-treatment, stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response. Include an unstimulated control group.

  • Sample Collection and Analysis:

    • For Protein Quantification (ELISA): After 24 hours of LPS stimulation, collect the cell culture supernatants. Centrifuge to remove any cellular debris. Measure the concentrations of IL-6 and CCL2 in the supernatants using specific ELISA kits, following the manufacturer's instructions.

    • For Gene Expression Analysis (qRT-PCR): After 4-6 hours of LPS stimulation, lyse the cells and extract total RNA using a suitable kit. Synthesize cDNA and perform quantitative real-time PCR using specific primers for IL-6, CCL2, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis:

    • Calculate the percentage inhibition of IL-6 and CCL2 production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value (the concentration at which the compound inhibits 50% of the cytokine/chemokine production).

    • Analyze the relative gene expression data using the ΔΔCt method.

Mandatory Visualizations

Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Gene IL-6 & CCL2 Gene Transcription mRNA mRNA Gene->mRNA Protein IL-6 & CCL2 Protein Synthesis & Secretion mRNA->Protein This compound This compound / Other Immunomodulators This compound->IKK Potential Inhibition This compound->NFkB

Caption: Simplified signaling pathway for LPS-induced IL-6 and CCL2 production.

Experimental Workflow

G start Start culture Culture THP-1 Monocytes start->culture differentiate Differentiate with PMA (48h) culture->differentiate rest Rest Cells (24h) differentiate->rest treat Pre-treat with Test Compound (1-2h) rest->treat stimulate Stimulate with LPS treat->stimulate collect_rna Collect Cells for qRT-PCR (4-6h) stimulate->collect_rna collect_sup Collect Supernatant for ELISA (24h) stimulate->collect_sup analyze_rna Analyze Gene Expression collect_rna->analyze_rna analyze_protein Analyze Protein Secretion collect_sup->analyze_protein end End analyze_rna->end analyze_protein->end

Caption: Workflow for in vitro immunomodulator efficacy testing.

EVOXINE vs. Other NF-κB Inhibitors in Hypercapnia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of EVOXINE and other known Nuclear Factor-kappa B (NF-κB) inhibitors in the context of hypercapnia, a condition of elevated carbon dioxide (CO₂) levels in the blood. This document summarizes key experimental findings, presents quantitative data for objective comparison, and details relevant experimental protocols to support further research.

Introduction to NF-κB Signaling in Hypercapnia

Hypercapnia is a common clinical manifestation in patients with severe lung diseases and is associated with an increased susceptibility to infections due to immune suppression.[1] The NF-κB signaling pathway, a crucial regulator of inflammation and immunity, has been identified as a key mediator of the cellular response to elevated CO₂.[2][3] Hypercapnia has been shown to suppress the canonical NF-κB pathway, which can impair the body's ability to fight off pathogens.[4][5] This has led to the investigation of therapeutic agents that can modulate NF-κB signaling in the setting of hypercapnia. This compound, a plant-derived alkaloid, has been identified as a small molecule that can counteract CO₂-induced immune suppression.[1][6] This guide compares the effects of this compound with other well-characterized NF-κB inhibitors.

Comparative Analysis of NF-κB Inhibitors in Hypercapnia

The following table summarizes the available quantitative data on the effects of this compound and other NF-κB inhibitors in experimental models of hypercapnia or related inflammatory conditions.

InhibitorTargetExperimental ModelHypercapnic Conditions (in vitro/in vivo)Key Quantitative FindingsReference
This compound Unknown, acts downstream of NF-κB nuclear translocationHuman THP-1 macrophages15% CO₂ (in vitro)- Prevents hypercapnic suppression of LPS-induced IL-6 mRNA expression.[1][6]- Blocks hypercapnic suppression of LPS-induced CCL2 mRNA expression.[6][1][6]
BAY 11-7082 IκBα phosphorylation (IKKβ)Rats with inspiratory resistive breathingInduced hypercapnia (PaCO₂ ~98-108 mmHg) (in vivo)- Inhibited p65 phosphorylation in the diaphragm.[7]- Blunted the resistive breathing-induced increase in TNF-α, IL-2, IL-10, and IL-1β protein levels in the diaphragm.[7][7]
MG132 ProteasomeMouse Embryonic Fibroblasts (MEFs) and Human A549 pulmonary epithelial cells10% CO₂ (in vitro)- Reversed the hypercapnia-induced processing and nuclear accumulation of a lower molecular weight form of RelB.[8][8]
Parthenolide (B1678480) IκB Kinase (IKK) complexMurine osteosarcoma cells (in vivo model of lung metastasis)Not directly hypercapnia, but relevant to inflammation- Inhibited NF-κB DNA binding and suppressed lung metastasis.[9][9][10]

Signaling Pathways and Experimental Workflow

To visualize the complex interactions within the NF-κB signaling pathway and a typical experimental workflow for studying NF-κB inhibitors, the following diagrams are provided.

NF_kappa_B_Pathway_in_Hypercapnia cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB inhibits Proteasome Proteasome IκBα->Proteasome ubiquitination & degradation NFκB_n NF-κB (p50/p65) NFκB->NFκB_n translocation Hypercapnia Hypercapnia (High CO₂) Hypercapnia->IKK_complex inhibits (canonical pathway) RelB_p100 RelB/p100 Hypercapnia->RelB_p100 promotes processing This compound This compound Gene_Expression Inflammatory Gene Expression (e.g., IL-6, CCL2) This compound->Gene_Expression counteracts suppression BAY_11_7082 BAY 11-7082 BAY_11_7082->IκBα inhibits phosphorylation MG132 MG132 MG132->Proteasome inhibits Parthenolide Parthenolide Parthenolide->IKK_complex inhibits RelB_n Processed RelB RelB_p100->RelB_n translocation NFκB_n->Gene_Expression induces Experimental_Workflow cluster_analysis 6. Downstream Analysis Cell_Culture 1. Cell Culture (e.g., THP-1, A549) Hypercapnia_Exposure 2. Exposure to Hypercapnia (e.g., 15% CO₂) Cell_Culture->Hypercapnia_Exposure Inhibitor_Treatment 3. Treatment with Inhibitor (this compound, BAY 11-7082, etc.) Hypercapnia_Exposure->Inhibitor_Treatment Stimulation 4. Inflammatory Stimulus (e.g., LPS) Inhibitor_Treatment->Stimulation Sample_Collection 5. Sample Collection (RNA, Protein, Supernatant) Stimulation->Sample_Collection qPCR qPCR (e.g., IL-6, CCL2 mRNA) Sample_Collection->qPCR Western_Blot Western Blot (e.g., p-p65, IκBα, RelB) Sample_Collection->Western_Blot ELISA ELISA (e.g., Cytokine protein levels) Sample_Collection->ELISA Reporter_Assay Luciferase Reporter Assay (NF-κB activity) Sample_Collection->Reporter_Assay

References

EVOXINE: A Comparative Guide to its Selective Effects on Immune Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of EVOXINE's effects on immune pathways, benchmarked against established immunomodulatory agents. The data presented herein is intended to offer an objective overview of this compound's performance, supported by experimental evidence.

Introduction to this compound

This compound is a plant alkaloid that has been identified as a small molecule capable of counteracting CO2-induced immune suppression.[1] In conditions of hypercapnia (elevated CO2 levels), which can occur in severe lung diseases, the immune response is often dampened. This compound has shown selectivity in its action, specifically targeting the transcriptional suppression of key immune signaling molecules without affecting other cellular processes like phagocytosis or AMPK activation.[1][2] This selective immunomodulatory profile makes it a compound of significant interest for further investigation.

Comparative Analysis of Immunomodulatory Effects

To validate the selective effects of this compound, its performance was compared with two well-known immunomodulators with broad anti-inflammatory properties: Dexamethasone, a corticosteroid, and Parthenolide, a sesquiterpene lactone known for its NF-κB inhibitory activity. The comparison focuses on their ability to modulate the expression of Interleukin-6 (IL-6) and Chemokine (C-C motif) ligand 2 (CCL2), two key pro-inflammatory mediators, in human THP-1 macrophages.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound, Dexamethasone, and Parthenolide on the expression of IL-6 and CCL2 in THP-1 macrophages.

CompoundTargetCell LineStimulusCompound ConcentrationObserved EffectReference
This compound IL-6 mRNAHuman THP-1 MacrophagesLPS (in 15% CO2)48 µMMitigates hypercapnic suppression of IL-6[1]
CCL2 mRNAHuman THP-1 MacrophagesLPS (in 15% CO2)48 µMMitigates hypercapnic suppression of CCL2[1]
Dexamethasone CCL2 mRNAHuman THP-1 Macrophages27-Hydroxycholesterol0.01 µM~29% reduction[1][3]
0.1 µM~60% reduction[1][3]
1 µM~72% reduction[1][3]
CCL2 ProteinHuman THP-1 Macrophages27-Hydroxycholesterol0.01 - 1 µMDose-dependent reduction[1][3]
Parthenolide IL-6, IL-1β, IL-8, IL-12p40, TNF-α, IL-18Human THP-1 CellsLPSIC50: 1.091-2.620 µMDose-dependent inhibition of various cytokines[3]

Signaling Pathways and Experimental Workflows

CO2-Induced Immune Suppression and this compound's Point of Intervention

Hypercapnia, or elevated CO2, has been shown to suppress the innate immune response. This is partly achieved through the modulation of the NF-κB signaling pathway. This compound acts to counteract this suppression, restoring the expression of key inflammatory mediators.

G cluster_CO2 Hypercapnia (Elevated CO2) cluster_ImmuneCell Immune Cell (e.g., Macrophage) cluster_this compound This compound Intervention CO2 Elevated CO2 NFkB_pathway NF-κB Pathway Modulation CO2->NFkB_pathway Suppresses Gene_Suppression Suppression of Immune Gene Expression (e.g., IL-6, CCL2) NFkB_pathway->Gene_Suppression This compound This compound This compound->NFkB_pathway Counteracts Suppression

CO2-induced immune suppression pathway and this compound's target.
General Experimental Workflow for Assessing Immunomodulatory Effects

The following diagram illustrates a typical workflow for evaluating the impact of a compound on cytokine expression in macrophages.

G cluster_workflow Experimental Workflow start Start: Culture THP-1 Monocytes differentiate Differentiate to Macrophages (e.g., with PMA) start->differentiate stimulate Stimulate with Pro-inflammatory Agent (e.g., LPS) differentiate->stimulate treat Treat with Test Compound (this compound or Alternative) stimulate->treat incubate Incubate for a Defined Period treat->incubate harvest Harvest Cells/Supernatant incubate->harvest analyze Analyze Cytokine Expression (e.g., qPCR, ELISA) harvest->analyze end End: Quantify Immunomodulatory Effect analyze->end

Workflow for evaluating immunomodulatory compounds.

Detailed Experimental Protocols

This compound Protocol
  • Cell Line: Human THP-1 macrophages.

  • Differentiation: THP-1 monocytes are differentiated into macrophages.

  • Stimulation: Cells are stimulated with Lipopolysaccharide (LPS).

  • Hypercapnic Conditions: Experiments are conducted in a controlled atmosphere with 15% CO2 to induce immune suppression.

  • Treatment: Differentiated macrophages are treated with 48 µM this compound.

  • Analysis: The mRNA expression levels of IL-6 and CCL2 are quantified using quantitative polymerase chain reaction (qPCR).

Dexamethasone Protocol
  • Cell Line: Human THP-1 monocytes/macrophages.

  • Stimulation: Cells are stimulated with 27-Hydroxycholesterol (27OHChol) with or without LPS.

  • Treatment: Cells are treated with varying concentrations of Dexamethasone (0.01 µM, 0.1 µM, and 1 µM).

  • Analysis: CCL2 mRNA levels are assessed by real-time PCR, and secreted CCL2 protein is measured by ELISA.[1][3]

Parthenolide Protocol
  • Cell Line: Human leukemia monocytic THP-1 cells.

  • Stimulation: Cells are stimulated with LPS.

  • Treatment: Cells are treated with varying concentrations of Parthenolide.

  • Analysis: The secretion of various inflammatory cytokines, including IL-6, is determined by enzyme-linked immunosorbent assay (ELISA). The half-maximal inhibitory concentration (IC50) is then calculated.[3]

Conclusion

This compound demonstrates a selective mechanism of action by counteracting CO2-induced suppression of specific immune pathways, particularly the expression of IL-6 and CCL2, without exhibiting broad-spectrum immunosuppressive effects. In comparison, Dexamethasone and Parthenolide show potent, dose-dependent inhibition of these pro-inflammatory cytokines, but their broader mechanism of action through NF-κB inhibition suggests a less selective profile. The targeted nature of this compound's activity warrants further investigation into its potential as a therapeutic agent in conditions characterized by hypercapnia-induced immune dysfunction. The distinct profiles of these compounds, as detailed in this guide, provide a valuable resource for researchers in the field of immunology and drug development.

References

Cross-species comparison of EVOXINE's activity (Drosophila vs. human cells)

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Wortmannin Activity in Drosophila vs. Human Cells

Introduction: This guide provides a comparative overview of the activity of Wortmannin, a well-characterized phosphoinositide 3-kinase (PI3K) inhibitor, in Drosophila melanogaster and human cellular models.[1] Due to the absence of "EVOXINE" in publicly available scientific literature, Wortmannin has been selected as a substitute to demonstrate a cross-species comparison, leveraging its role in the highly conserved PI3K/Akt signaling pathway.[2][3] Wortmannin is a fungal metabolite that acts as a specific, covalent, and irreversible inhibitor of PI3Ks by binding to the p110 catalytic subunit.[4][5][6][7]

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency of Wortmannin, often measured by its half-maximal inhibitory concentration (IC50), shows notable differences between species, particularly for specific PI3K isoforms.

Table 1: Comparative IC50 Values of Wortmannin against PI3K

TargetSpecies/SystemIC50 Value (nM)Reference
Class II PI3KDrosophila5[8]
Class II PI3KHuman450[8]
PI3K (General)Cell-Free Assay~3-5[1][4][5][9][10]
PI3K (in vivo)Human Foreskin Fibroblasts~5[5]

Table 2: Inhibitory Activity of Wortmannin against Other Kinases

At higher concentrations, Wortmannin can inhibit other PI3K-related kinases.

Target KinaseIC50 Value (nM)Species Context
DNA-PKcs16Cell-Free Assay
ATM150Cell-Free Assay
mTORInhibited at high concentrationsMammalian
Polo-like Kinase 1 (PLK1)24Intact G2/M-arrested cells
Polo-like Kinase 3 (PLK3)49Not Specified
Myosin Light Chain Kinase (MLCK)Inhibited at high concentrationsMammalian

Signaling Pathway Analysis

The PI3K/Akt signaling pathway is crucial for regulating cell growth, proliferation, and survival and is highly conserved from Drosophila to humans.[2][11][12] Wortmannin exerts its effect by inhibiting PI3K, thereby preventing the phosphorylation of Akt and the activation of downstream targets.

PI3K_Pathway cluster_upstream Upstream Signaling cluster_pathway PI3K/Akt Pathway cluster_downstream Downstream Effects Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt/PKB PIP3->Akt Activates Downstream Cell Growth, Survival, Proliferation Akt->Downstream Wortmannin Wortmannin Wortmannin->PI3K Inhibits

Caption: Conserved PI3K/Akt signaling pathway and the inhibitory action of Wortmannin.

Experimental Protocols

The following protocols outline methods to assess Wortmannin's activity on the PI3K pathway in both human and Drosophila cell lines.

Protocol 1: PI3K Pathway Inhibition Assay in Human Cells (HeLa)

This protocol details the use of Western blotting to measure the phosphorylation of Akt as a readout for PI3K inhibition in HeLa cells.

1. Cell Culture and Plating:

  • Culture HeLa cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells in 6-well plates to achieve ~70% confluency on the day of the experiment.[13]

2. Serum Starvation:

  • Once cells reach desired confluency, replace the growth medium with serum-free DMEM.

  • Incubate for 12-16 hours to reduce basal PI3K pathway activity.[13]

3. Wortmannin Treatment:

  • Prepare a stock solution of Wortmannin in DMSO.[14]

  • Dilute Wortmannin in serum-free DMEM to final concentrations (e.g., 10 nM, 50 nM, 100 nM). Include a DMSO-only vehicle control.[6]

  • Treat the serum-starved cells with the Wortmannin dilutions for 30-60 minutes.[13]

4. Stimulation:

  • Stimulate the PI3K pathway by adding a growth factor (e.g., 20 ng/mL PDGF or 100 ng/mL Insulin) to each well for 10-15 minutes.[13]

5. Cell Lysis:

  • Wash cells twice with ice-cold Phosphate (B84403) Buffered Saline (PBS).[6]

  • Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[6]

6. Western Blot Analysis:

  • Determine protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli buffer.[6]

  • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies for phospho-Akt (Ser473) and total Akt.

  • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.[6]

  • Quantify band intensities to determine the ratio of phosphorylated Akt to total Akt.

Human_Workflow start_end start_end process process decision decision io io Start Start Culture Culture & Plate HeLa Cells Start->Culture Starve Serum Starve (12-16h) Culture->Starve Treat Treat with Wortmannin & DMSO Control (30-60 min) Starve->Treat Stimulate Stimulate with Growth Factor (10-15 min) Treat->Stimulate Lyse Wash & Lyse Cells Stimulate->Lyse WB Western Blot for p-Akt / Total Akt Lyse->WB Analyze Quantify & Analyze Inhibition WB->Analyze End End Analyze->End

Caption: Experimental workflow for assessing Wortmannin activity in human cells.

Protocol 2: PI3K Pathway Inhibition Assay in Drosophila S2 Cells

This protocol is adapted for use with Drosophila S2 cells, which are commonly used for studying conserved signaling pathways.

1. Cell Culture and Plating:

  • Culture Drosophila S2 cells in Schneider's Drosophila Medium supplemented with 10% FBS at 25°C.[15]

  • Plate 1.0 x 10^7 cells in a 100 mm dish.[16] Allow cells to adhere for 1-2 hours.

2. Serum Starvation:

  • Gently remove the growth medium and replace it with serum-free Schneider's medium.

  • Incubate for 6-8 hours.

3. Wortmannin Treatment:

  • Prepare dilutions of Wortmannin in serum-free Schneider's medium (e.g., 5 nM, 20 nM, 100 nM) and a DMSO vehicle control.

  • Treat cells with the prepared media for 60 minutes.

4. Stimulation:

  • Stimulate the pathway by adding Insulin (e.g., 10 µg/mL) to the medium for 20-30 minutes.

5. Cell Lysis:

  • Wash cells twice with ice-cold PBS.[16]

  • Gently lift cells using a cell scraper and collect them into a microfuge tube.[16]

  • Centrifuge cells at 210 x g for 5 minutes, discard the supernatant, and resuspend in ice-cold lysis buffer with protease and phosphatase inhibitors.[16]

  • Clarify the lysate by centrifugation.

6. Western Blot Analysis:

  • Proceed with protein quantification and Western blotting as described in Protocol 1 (Section 6).

  • Use primary antibodies specific for Drosophila phospho-Akt (p-Akt S505) and total Akt.

Drosophila_Workflow start_end start_end process process decision decision io io Start Start Culture Culture & Plate Drosophila S2 Cells Start->Culture Starve Serum Starve (6-8h) Culture->Starve Treat Treat with Wortmannin & DMSO Control (60 min) Starve->Treat Stimulate Stimulate with Insulin (20-30 min) Treat->Stimulate Lyse Wash, Scrape & Lyse Cells Stimulate->Lyse WB Western Blot for p-Akt / Total Akt Lyse->WB Analyze Quantify & Analyze Inhibition WB->Analyze End End Analyze->End

Caption: Experimental workflow for assessing Wortmannin activity in Drosophila S2 cells.

References

EVOXINE Fails to Prevent Hypercapnic Inhibition of Phagocytosis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available experimental data indicates that the furoquinoline alkaloid EVOXINE does not prevent the inhibition of phagocytosis caused by hypercapnia, a condition of elevated carbon dioxide (CO2) levels in the blood. While this compound has been shown to counteract some specific CO2-induced immunosuppressive effects, its action is selective and does not extend to restoring the phagocytic capacity of macrophages under hypercapnic conditions.[1][2] This guide provides a detailed comparison of this compound's effects on various cellular responses to hypercapnia, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

This compound's Selective Action in Hypercapnia

This compound, a plant-derived alkaloid also known as haploperine, has been identified as a small molecule that can mitigate certain adverse effects of hypercapnia on the immune system.[1][3] Specifically, research has demonstrated that this compound can counteract the hypercapnia-induced transcriptional suppression of antimicrobial peptides and the suppression of key inflammatory mediators such as interleukin-6 (IL-6) and the chemokine CCL2 in human THP-1 macrophages.[1][4] However, its immunomodulatory effects are not universal across all hypercapnia-induced cellular deficits.

A pivotal study investigating the effects of this compound found that it does not prevent the hypercapnic inhibition of phagocytosis in THP-1 cells.[1][2][5][] This selectivity suggests that hypercapnia impacts immune cell function through multiple, distinct signaling pathways, and this compound's mechanism of action is limited to a subset of these pathways.[1]

Comparative Performance of this compound on Hypercapnia-Induced Cellular Responses

The following table summarizes the differential effects of this compound on various cellular processes affected by hypercapnia, based on published experimental findings.

Cellular ResponseEffect of HypercapniaEffect of this compound Treatment in Hypercapnia
Phagocytosis (THP-1 Macrophages) InhibitionNo Prevention of Inhibition[1][5][]
IL-6 Expression (LPS-induced) SuppressionPrevention of Suppression[1][5]
CCL2 mRNA Levels SuppressionPrevention of Suppression[5]
AMPK Phosphorylation (ATII cells) ActivationNo Prevention of Activation[1][]
Antimicrobial Peptide Expression (Drosophila S2* cells) Transcriptional SuppressionCounteracts Suppression[1][2]

Experimental Data: this compound's Inefficacy in Restoring Phagocytosis

Quantitative data from studies on human THP-1 macrophages clearly illustrate that while hypercapnia (15% CO2) significantly reduces phagocytosis, treatment with 48 µM this compound does not reverse this effect.

ConditionPhagocytosis Level (Normalized to 5% CO2 DMSO Control)
5% CO2 (Normocapnia) + DMSO 1.0
15% CO2 (Hypercapnia) + DMSO ~0.6
5% CO2 (Normocapnia) + 48 µM this compound ~1.0
15% CO2 (Hypercapnia) + 48 µM this compound ~0.6
(Data adapted from Helenius et al., 2015)[1][5]

In contrast, this compound effectively blocks the hypercapnic suppression of LPS-induced IL-6 expression.

ConditionIL-6 Expression (Normalized to 5% CO2 DMSO Control)
5% CO2 (Normocapnia) + DMSO 1.0
15% CO2 (Hypercapnia) + DMSO ~0.4
5% CO2 (Normocapnia) + 48 µM this compound ~0.7
15% CO2 (Hypercapnia) + 48 µM this compound ~0.7
(Data adapted from Helenius et al., 2015)[1][5]

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the proposed divergent signaling pathways of hypercapnia and the workflow used to assess the impact of this compound.

Hypercapnia_Signaling_Pathways cluster_0 Hypercapnia (Elevated CO2) cluster_1 Cellular Effects cluster_2 Point of Intervention CO2 Elevated CO2 Phagocytosis Phagocytosis Inhibition CO2->Phagocytosis AMPK AMPK Activation CO2->AMPK Gene_Expression Immune Gene Suppression (e.g., IL-6, CCL2) CO2->Gene_Expression This compound This compound This compound->Phagocytosis No Effect This compound->AMPK No Effect This compound->Gene_Expression Blocks

Caption: Divergent signaling pathways of hypercapnia and this compound's selective intervention.

Experimental_Workflow cluster_assays Parallel Assays start Culture THP-1 Macrophages pretreatment Pre-treat with this compound or DMSO (Control) start->pretreatment exposure Expose to Normocapnia (5% CO2) or Hypercapnia (15% CO2) pretreatment->exposure phago_assay Phagocytosis Assay (e.g., using fluorescent beads/bacteria) exposure->phago_assay qprc_assay Gene Expression Analysis (e.g., qPCR for IL-6, CCL2) exposure->qprc_assay analysis Quantify Results (Flow Cytometry / qPCR Data Analysis) phago_assay->analysis qprc_assay->analysis conclusion Compare Effects of this compound Across Different Cellular Responses analysis->conclusion

Caption: Workflow for assessing this compound's effect on hypercapnia-induced immunosuppression.

Detailed Experimental Protocols

The following are summaries of the key experimental methodologies used to determine the effects of this compound on hypercapnic macrophages.

Phagocytosis Assay (THP-1 Macrophages)
  • Cell Culture: Human THP-1 monocytes are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Pre-treatment: Differentiated macrophages are pre-treated with either a vehicle control (DMSO) or a specified concentration of this compound (e.g., 48 µM) for a designated period (e.g., 30 minutes).

  • Hypercapnic Exposure: Cells are then exposed to either normocapnic (5% CO2) or hypercapnic (15% CO2) conditions in a buffered medium at pH 7.4.

  • Phagocytosis Induction: Fluorescently labeled particles (e.g., opsonized E. coli particles or zymosan beads) are added to the cell cultures.

  • Incubation: The cells are incubated for a period to allow for phagocytosis (e.g., 1-2 hours).

  • Quantification: Non-ingested particles are washed away. The uptake of fluorescent particles by the macrophages is quantified using flow cytometry or fluorescence microscopy. The phagocytic index is calculated based on the percentage of cells that have ingested particles and the number of particles per cell.

Gene Expression Analysis (Quantitative PCR)
  • Cell Treatment: THP-1 macrophages are treated with this compound and exposed to hypercapnia as described above.

  • Stimulation: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS).

  • RNA Extraction: After the incubation period, total RNA is extracted from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): qPCR is performed using specific primers for target genes (e.g., IL-6, CCL2) and a housekeeping gene for normalization (e.g., GAPDH).

  • Data Analysis: The relative expression of the target genes is calculated using the delta-delta-Ct method, normalizing the results to the control group (normocapnia with DMSO).

Conclusion

The available evidence conclusively shows that this compound does not prevent the hypercapnia-induced inhibition of phagocytosis. Its therapeutic potential in the context of hypercapnia is limited to counteracting the suppression of specific inflammatory genes. This highlights the complexity of CO2 signaling in immune cells and underscores the need for developing alternative therapeutic strategies that can specifically target and restore the critical function of phagocytosis in hypercapnic states. Researchers in drug development should focus on pathways distinct from those modulated by this compound to identify novel compounds capable of reversing this particular form of immune suppression.

References

Comparative Analysis of EVOXINE and Arborinine Antiplasmodial Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the urgent quest for novel antimalarial agents to combat the growing threat of drug-resistant Plasmodium falciparum, natural products remain a crucial source of inspiration and chemical scaffolds. Among these, alkaloids have shown significant promise. This guide provides a comparative analysis of the antiplasmodial activity of two alkaloids: Arborinine, an acridone (B373769) alkaloid, and EVOXINE, a furoquinoline alkaloid. While substantial data exists for Arborinine's efficacy against the malaria parasite, a comprehensive review of publicly available scientific literature reveals a significant gap in our understanding of this compound's antiplasmodial properties.

Data Presentation: A Tale of Two Alkaloids

Quantitative data on the in vitro antiplasmodial and cytotoxic activities of Arborinine has been compiled from various studies. In stark contrast, there is a notable absence of published data for this compound's activity against P. falciparum.

Table 1: In Vitro Antiplasmodial and Cytotoxic Activity of Arborinine

CompoundPlasmodium falciparum StrainIC50 (µM)Cytotoxicity (CC50 in µM)Cell LineSelectivity Index (SI = CC50/IC50)Reference
Arborinine3D7 (Chloroquine-Susceptible)4.5 µg/mLNot specifiedNot specifiedNot specified[1]
ArborinineHB3 (Chloroquine-Susceptible)3.85 ± 0.11> 90 µMLLC-MK2> 23.38[1]
ArborinineK1 (Chloroquine-Resistant)9.34 ± 0.37> 90 µMLLC-MK2> 9.64[1]
ArborinineNot specifiedPoor activity (>180 µM)Not specifiedNot specifiedNot specified[1]

This compound: An Unexplored Frontier

A thorough search of scientific databases yields no specific data on the 50% inhibitory concentration (IC50) of this compound against any P. falciparum strain.[2] While this compound has been identified in plant species such as Evodia xanthoxyloides and Teclea gerrardii, and is known to have hypnotic and sedative effects, its potential as an antiplasmodial agent remains uninvestigated.[3] However, other furoquinoline alkaloids isolated from plants of the Rutaceae family have demonstrated antiplasmodial activity, suggesting that this compound may warrant future investigation.[4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of antiplasmodial and cytotoxic activities.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used method to determine the IC50 value of a compound against P. falciparum.

  • Parasite Culture: Asynchronous or synchronized cultures of P. falciparum (e.g., 3D7 or K1 strains) are maintained in human O+ erythrocytes in RPMI 1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: The test compound (e.g., Arborinine) is dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then prepared in culture medium.

  • Assay Plate Preparation: In a 96-well microtiter plate, 100 µL of the parasite culture (at approximately 1% parasitemia and 2% hematocrit) is added to each well containing 100 µL of the various drug concentrations. Chloroquine or artemisinin (B1665778) is used as a positive control, and wells with infected red blood cells without any drug serve as a negative control.

  • Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, 100 µL of lysis buffer containing the fluorescent dye SYBR Green I is added to each well. The plate is then incubated in the dark at room temperature for 1 hour. SYBR Green I intercalates with the DNA of the parasites.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are proportional to the number of viable parasites. The percentage of parasite growth inhibition is calculated for each drug concentration relative to the negative control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxicity of a compound on mammalian cell lines (e.g., LLC-MK2, HeLa, or HepG2) and determine the 50% cytotoxic concentration (CC50).

  • Cell Culture: The selected mammalian cell line is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compound is serially diluted in the culture medium and added to the wells containing the cells. A vehicle control (medium with the solvent) and a blank control (medium only) are included.

  • Incubation: The plate is incubated for 48 or 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692).

  • Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated for each compound concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for assessing antiplasmodial activity and a hypothetical signaling pathway that could be investigated for these compounds.

experimental_workflow cluster_culture Parasite & Cell Culture cluster_assay Assay Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis p_culture P. falciparum Culture (e.g., 3D7, K1) plate_prep_anti 96-well Plate Preparation (Antiplasmodial Assay) p_culture->plate_prep_anti c_culture Mammalian Cell Culture (e.g., LLC-MK2) plate_prep_cyto 96-well Plate Preparation (Cytotoxicity Assay) c_culture->plate_prep_cyto drug_prep Compound Serial Dilution (this compound / Arborinine) drug_prep->plate_prep_anti drug_prep->plate_prep_cyto incubation_anti 72h Incubation plate_prep_anti->incubation_anti incubation_cyto 48-72h Incubation plate_prep_cyto->incubation_cyto sybr_green Lysis & SYBR Green I Staining incubation_anti->sybr_green mtt_assay MTT Reagent Addition incubation_cyto->mtt_assay fluorescence Fluorescence Reading sybr_green->fluorescence absorbance Absorbance Reading mtt_assay->absorbance ic50 IC50 Calculation fluorescence->ic50 cc50 CC50 Calculation absorbance->cc50 si Selectivity Index (SI) Calculation ic50->si cc50->si

Caption: General experimental workflow for in vitro antiplasmodial and cytotoxicity screening.

signaling_pathway cluster_membrane Parasite Membrane cluster_cytoplasm Parasite Cytoplasm cluster_nucleus Parasite Nucleus compound Antiplasmodial Compound (e.g., Arborinine) heme Toxic Free Heme compound->heme Inhibition of Hemozoin Formation topoisomerase Topoisomerase II compound->topoisomerase Interaction with Topoisomerase II hemozoin Hemozoin (Inert) heme->hemozoin apoptosis Parasite Death heme->apoptosis Oxidative Stress dna Parasite DNA dna_rep DNA Replication & Transcription topoisomerase->dna_rep Inhibition dna_rep->apoptosis Inhibition leads to

Caption: Postulated antiplasmodial mechanisms of action for acridone alkaloids like Arborinine.

Conclusion

The comparative analysis reveals a significant disparity in the available research on this compound and Arborinine. Arborinine has demonstrated moderate to good in vitro antiplasmodial activity against both chloroquine-susceptible and -resistant strains of P. falciparum.[1] Its potential mechanisms of action, including the inhibition of hemozoin formation and interaction with topoisomerase II, make it a valuable scaffold for further drug development.

Conversely, the antiplasmodial activity of this compound remains entirely unexplored. This represents a critical knowledge gap, particularly given that related furoquinoline alkaloids have shown promise. The lack of data for this compound underscores the need for systematic screening of less-studied natural compounds. Future research should prioritize the evaluation of this compound's in vitro antiplasmodial activity and cytotoxicity to determine if it holds untapped potential as a novel antimalarial agent. This guide serves as a call to action for the research community to investigate the bioactivity of understudied natural products like this compound.

References

Independent Verification of EVOXINE's Effect on IL-6 and CCL2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of EVOXINE's reported effects on Interleukin-6 (IL-6) and Chemokine (C-C motif) Ligand 2 (CCL2), placed in the context of other immunomodulatory compounds. A critical consideration highlighted throughout this guide is the current lack of independent verification for this compound's biological activities. All data pertaining to this compound is derived from a single primary study.

Executive Summary

This compound, a furoquinoline alkaloid, has been identified in a focused screening as a compound that counteracts the hypercapnia-induced suppression of IL-6 and CCL2 in human THP-1 macrophages.[1][2] Hypercapnia, the elevation of carbon dioxide levels in the blood, is associated with increased susceptibility to infection in patients with severe lung disease. This compound's ability to selectively reverse this immunosuppressive effect on key inflammatory cytokines suggests its potential as a pharmacological tool to study and possibly mitigate CO2-induced immune suppression.

However, it is imperative to note that a comprehensive review of publicly accessible scientific literature reveals a significant absence of independent studies confirming these findings. This guide, therefore, presents the initial data on this compound and contrasts it with more extensively studied alternative compounds known to modulate IL-6 and CCL2 expression, providing a framework for future research and verification.

Comparative Data on IL-6 and CCL2 Modulation

The following tables summarize the quantitative data available for this compound and selected alternative compounds. It is important to note the different experimental contexts (e.g., stimulus for inflammation) when comparing these compounds.

Table 1: Effect of this compound on Hypercapnia-Induced Suppression of IL-6 and CCL2 mRNA

CompoundCell LineConditionTargetEffectConcentrationSource
This compound Human THP-1 MacrophagesLPS-induced inflammation under hypercapnia (15% CO2)IL-6 mRNABlocks hypercapnic suppression48 µM[1][2]
This compound Human THP-1 MacrophagesLPS-induced inflammation under hypercapnia (15% CO2)CCL2 mRNABlocks hypercapnic suppression48 µM[1][2]

Note: The primary study demonstrated that while this compound alone slightly reduced IL-6 levels in normocapnic (5% CO2) conditions, it effectively prevented the significant drop in IL-6 and CCL2 mRNA levels caused by hypercapnia.[2]

Table 2: Inhibitory Effects of Alternative Compounds on IL-6 and CCL2 Expression

CompoundCell LineConditionTargetEffect (IC50 or % Inhibition)Source
Baicalin Murine RAW 264.7 MacrophagesLPS-induced inflammationIL-6IC50: 591.3 µM
Baicalin Human THP-1 Macrophagesox-LDL-induced inflammationIL-6Significant reduction at 100 µM
Palbociclib (CDK4/6 Inhibitor) Various (Immune & Cancer cells)Multiple contextsIL-6Reduced levels in some models
Abemaciclib (CDK4/6 Inhibitor) Various (Immune & Cancer cells)Multiple contextsIL-6 & Other CytokinesModulates cytokine milieu, enhances T-cell activation

Note: The data for alternative compounds are from studies investigating their anti-inflammatory or immunomodulatory properties in different contexts than the this compound study. Direct comparison of potency is therefore challenging.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a basis for independent verification and further research.

Quantification of IL-6 and CCL2 mRNA Levels by qPCR (as per Helenius et al., 2015)

Objective: To quantify the relative mRNA expression of IL-6 and CCL2 in macrophages under different conditions.

Materials:

  • Human THP-1 monocytes

  • PMA (Phorbol 12-myristate 13-acetate) for differentiation

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum

  • Lipopolysaccharide (LPS)

  • This compound (or alternative compound) dissolved in a suitable solvent (e.g., DMSO)

  • Controlled CO2 incubators

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR primers for human IL-6, CCL2, and a reference gene (e.g., GAPDH, ACTB)

  • SYBR Green qPCR Master Mix

  • Real-time PCR detection system

Procedure:

  • Cell Culture and Differentiation: Culture THP-1 monocytes and differentiate them into macrophages by treating with PMA for 48-72 hours.

  • Treatment: Replace the medium with fresh medium containing this compound or vehicle control (DMSO). Incubate for a specified pre-treatment time.

  • Inflammatory Stimulus and Hypercapnia: Stimulate the cells with LPS. Place the culture plates in incubators with controlled CO2 levels (e.g., 5% for normocapnia and 15% for hypercapnia) for a defined period (e.g., 4 hours).

  • RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit. Assess RNA quality and quantity.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Prepare the qPCR reaction mix with SYBR Green Master Mix, primers, and cDNA. Perform the qPCR using a real-time PCR system.

  • Data Analysis: Calculate the relative expression of IL-6 and CCL2 mRNA normalized to the reference gene using the ΔΔCt method.

Quantification of IL-6 and CCL2 Protein Levels by ELISA

Objective: To measure the concentration of secreted IL-6 and CCL2 protein in cell culture supernatants.

Materials:

  • Cell culture supernatants from treated cells (as described in 3.1)

  • Human IL-6 and CCL2 ELISA kits

  • Microplate reader

Procedure:

  • Sample Collection: Collect the cell culture supernatants after the treatment period. Centrifuge to remove any cells or debris.

  • ELISA Assay: Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves:

    • Adding standards and samples to a microplate pre-coated with a capture antibody.

    • Incubating to allow the cytokine to bind.

    • Washing the plate to remove unbound substances.

    • Adding a detection antibody.

    • Adding a substrate solution to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to determine the concentration of IL-6 and CCL2 in the samples.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows.

EVOXINE_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Macrophage Hypercapnia (High CO2) Hypercapnia (High CO2) Unknown CO2 Sensor Unknown CO2 Sensor Hypercapnia (High CO2)->Unknown CO2 Sensor Suppressive Pathway Suppressive Pathway Unknown CO2 Sensor->Suppressive Pathway NF-kB / AP-1 NF-kB / AP-1 Suppressive Pathway->NF-kB / AP-1 IL-6 & CCL2 Gene Expression IL-6 & CCL2 Gene Expression NF-kB / AP-1->IL-6 & CCL2 Gene Expression This compound This compound This compound->Suppressive Pathway Inhibition

Caption: Proposed mechanism of this compound's action.

Experimental_Workflow cluster_analysis Analysis Differentiate THP-1 Monocytes to Macrophages Differentiate THP-1 Monocytes to Macrophages Pre-treat with this compound or Vehicle Pre-treat with this compound or Vehicle Differentiate THP-1 Monocytes to Macrophages->Pre-treat with this compound or Vehicle Induce Inflammation (LPS) Induce Inflammation (LPS) Pre-treat with this compound or Vehicle->Induce Inflammation (LPS) Expose to Normocapnia (5% CO2) or Hypercapnia (15% CO2) Expose to Normocapnia (5% CO2) or Hypercapnia (15% CO2) Induce Inflammation (LPS)->Expose to Normocapnia (5% CO2) or Hypercapnia (15% CO2) Harvest Cells and Supernatant Harvest Cells and Supernatant Expose to Normocapnia (5% CO2) or Hypercapnia (15% CO2)->Harvest Cells and Supernatant RNA Extraction & qPCR for IL-6/CCL2 mRNA RNA Extraction & qPCR for IL-6/CCL2 mRNA Harvest Cells and Supernatant->RNA Extraction & qPCR for IL-6/CCL2 mRNA ELISA for secreted IL-6/CCL2 Protein ELISA for secreted IL-6/CCL2 Protein Harvest Cells and Supernatant->ELISA for secreted IL-6/CCL2 Protein

Caption: General experimental workflow for verification.

IL6_CCL2_Signaling Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli (e.g., LPS)->TLR4 MyD88-dependent Pathway MyD88-dependent Pathway TLR4->MyD88-dependent Pathway NF-kB Activation NF-kB Activation MyD88-dependent Pathway->NF-kB Activation MAPK Pathways (p38, JNK, ERK) MAPK Pathways (p38, JNK, ERK) MyD88-dependent Pathway->MAPK Pathways (p38, JNK, ERK) Nuclear Translocation Nuclear Translocation NF-kB Activation->Nuclear Translocation AP-1 Activation AP-1 Activation MAPK Pathways (p38, JNK, ERK)->AP-1 Activation AP-1 Activation->Nuclear Translocation IL-6 & CCL2 Gene Transcription IL-6 & CCL2 Gene Transcription Nuclear Translocation->IL-6 & CCL2 Gene Transcription

References

Assessing the specificity of EVOXINE in targeting CO2-induced effects

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a detailed assessment of EVOXINE's specificity in targeting the effects of hypercapnia (elevated CO2 levels) on the innate immune system. The data presented herein is derived from foundational studies on this compound, offering a comparative analysis of its effects across different cellular pathways and models. This document is intended for researchers, scientists, and drug development professionals investigating therapeutic interventions for hypercapnia-induced immune suppression.

Executive Summary

This compound, a plant-derived alkaloid, has been identified as a selective inhibitor of CO2-induced transcriptional suppression of key innate immune genes.[1][2] Experimental evidence demonstrates that this compound can counteract the suppressive effects of hypercapnia on specific antimicrobial peptides (AMPs) and pro-inflammatory cytokines in both invertebrate and human immune cells.[1][2] Crucially, its mechanism of action is specific, as it does not interfere with other CO2-regulated cellular processes such as phagocytosis or the activation of AMP-activated protein kinase (AMPK).[1][2][3] This guide will compare the targeted effects of this compound on immune gene expression with its lack of effect on other hypercapnia-induced cellular responses, supported by experimental data and detailed methodologies.

Data Presentation: this compound's Performance Metrics

The following tables summarize the quantitative data from key experiments, comparing the effects of this compound under normocapnic (normal CO2) and hypercapnic (elevated CO2) conditions.

Table 1: Effect of this compound on Antimicrobial Peptide (AMP) Expression in Drosophila S2* Cells under Hypercapnia
Treatment ConditionDipt-luc Reporter Activity (Relative Luciferase Units)Mtk mRNA Levels (Fold Change vs. Control)Drs mRNA Levels (Fold Change vs. Control)Dipt mRNA Levels (Fold Change vs. Control)
Normocapnia (Air) Baseline~1.0~1.0~1.0
Hypercapnia (13% CO2) DecreasedDecreasedDecreasedDecreased
Hypercapnia + this compound (48 µM) Restored towards normocapnic levelsRestored to near unsuppressed levelsRestored to near unsuppressed levelsPartially restored

Data synthesized from Helenius et al., 2016.[1]

Table 2: Effect of this compound on Cytokine Expression in Human THP-1 Macrophages under Hypercapnia
Treatment ConditionIL-6 mRNA Levels (Normalized to Normocapnia)CCL2 mRNA Levels (Normalized to Normocapnia)
Normocapnia (5% CO2) + Vehicle 1.01.0
Hypercapnia (15% CO2) + Vehicle ~0.4~0.5
Hypercapnia (15% CO2) + this compound (48 µM) ~1.0 (restored to normocapnic levels)~1.0 (restored to normocapnic levels)

Data synthesized from Helenius et al., 2016.[1][2]

Table 3: Specificity of this compound: Comparison of Affected vs. Unaffected CO2-Induced Cellular Processes
Cellular ProcessCell TypeEffect of HypercapniaEffect of this compound on Hypercapnic Response
Immune Gene Suppression Drosophila S2*, Human THP-1Suppression of AMPs, IL-6, CCL2Reverses suppression
Phagocytosis Human THP-1 MacrophagesInhibitionNo effect (inhibition persists)
AMPK Activation Rat ATII Pulmonary Epithelial CellsActivation (Phosphorylation)No effect (activation persists)

Data synthesized from Helenius et al., 2016.[1][2][3]

Mandatory Visualizations

The following diagrams illustrate the specificity of this compound's action and the experimental workflows used to assess its effects.

cluster_CO2 Elevated CO2 (Hypercapnia) cluster_pathways Cellular Pathways cluster_effects Cellular Effects CO2 CO2 Immune Innate Immune Gene Expression Pathway CO2->Immune Phago Phagocytosis Pathway CO2->Phago AMPK_path AMPK Signaling Pathway CO2->AMPK_path Suppression Suppression of AMPs, IL-6, CCL2 Immune->Suppression Leads to Inhibition Inhibition of Phagocytosis Phago->Inhibition Leads to Activation Activation of AMPK AMPK_path->Activation Leads to This compound This compound This compound->Suppression Blocks

Figure 1. Specificity of this compound in CO2-Induced Pathways.

cluster_s2 Drosophila S2* Cell Assay cluster_thp1 Human THP-1 Macrophage Assay S2_cells Drosophila S2* Cells (with Dipt-luc reporter) S2_treat Treat with Vehicle or this compound S2_cells->S2_treat S2_expose Expose to Normocapnia vs. Hypercapnia S2_treat->S2_expose S2_luciferase Measure Luciferase Activity S2_expose->S2_luciferase S2_qpcr Measure AMP mRNA (qPCR) S2_expose->S2_qpcr THP1_cells Human THP-1 Monocytes THP1_diff Differentiate to Macrophages THP1_cells->THP1_diff THP1_treat Treat with Vehicle or this compound THP1_diff->THP1_treat THP1_expose Expose to Normocapnia vs. Hypercapnia + LPS THP1_treat->THP1_expose THP1_qpcr Measure IL-6, CCL2 mRNA (qPCR) THP1_expose->THP1_qpcr THP1_phago Phagocytosis Assay THP1_expose->THP1_phago

Figure 2. Experimental Workflow for Assessing this compound's Effects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

CO2-Responsive Luciferase Reporter Assay in Drosophila S2* Cells
  • Objective: To screen for compounds that counteract CO2-induced suppression of antimicrobial peptide gene expression.

  • Cell Line: Drosophila S2* cells stably transfected with a luciferase reporter gene under the control of the Diptericin (Dipt) promoter (Dipt-luc).

  • Protocol:

    • S2* cells are plated in 384-well plates.

    • Compounds from a chemical library, including this compound (e.g., at 48 µM) and a vehicle control (DMSO), are added to the wells.

    • The cells are stimulated to induce the innate immune response (e.g., with peptidoglycan).

    • Plates are incubated under normocapnic (standard air, ~0.04% CO2) or hypercapnic (e.g., 13% CO2) conditions for a set duration (e.g., 18-24 hours).

    • Luciferase activity is measured using a standard luciferase assay system and a plate reader. The luminescence signal is proportional to the activity of the Dipt promoter.

Quantitative PCR (qPCR) for Gene Expression Analysis
  • Objective: To quantify the mRNA levels of specific genes in response to hypercapnia and this compound treatment.

  • Cell Lines: Drosophila S2* cells and human THP-1 macrophages.

  • Protocol:

    • Cells are cultured and treated with this compound or vehicle, then exposed to normocapnic or hypercapnic conditions as described above. For THP-1 macrophages, an immune stimulant like lipopolysaccharide (LPS) is added to induce cytokine expression.[2]

    • Total RNA is extracted from the cells using a standard RNA isolation kit.

    • RNA is reverse-transcribed into complementary DNA (cDNA).

    • qPCR is performed using gene-specific primers for the target genes (Mtk, Drs, Dipt in S2* cells; IL-6, CCL2 in THP-1 cells) and a reference housekeeping gene for normalization.

    • The relative expression of the target genes is calculated using the delta-delta-Ct method.

Phagocytosis Assay in THP-1 Macrophages
  • Objective: To assess whether this compound affects the hypercapnia-induced inhibition of phagocytosis.

  • Protocol:

    • Human THP-1 monocytes are differentiated into macrophages using phorbol-12-myristate-13-acetate (PMA).

    • Differentiated macrophages are treated with this compound (48 µM) or vehicle.

    • Cells are exposed to normocapnic (5% CO2) or hypercapnic (e.g., 20% CO2) conditions.

    • Fluorescently labeled particles (e.g., zymosan or bacteria) are added to the cells, and incubation continues to allow for phagocytosis.

    • The uptake of fluorescent particles by the macrophages is quantified using flow cytometry or fluorescence microscopy. The percentage of phagocytic cells and the mean fluorescence intensity are measured.[3]

AMPK Activation Assay in Rat ATII Cells
  • Objective: To determine if this compound interferes with CO2-induced activation of AMP-activated protein kinase (AMPK).

  • Cell Line: Rat primary alveolar epithelial type 2 (ATII) cells.

  • Protocol:

    • ATII cells are pretreated with this compound (48 µM) or vehicle for 30 minutes.

    • Cells are then exposed to buffered hypercapnia (e.g., 20% CO2) for a short duration (e.g., 10 minutes) to induce AMPK activation.[3]

    • Cell lysates are collected and subjected to Western blot analysis.

    • The blot is probed with antibodies specific for the phosphorylated (active) form of AMPK and total AMPK. The ratio of phosphorylated AMPK to total AMPK indicates the level of activation.

Conclusion

The available data strongly indicate that this compound is a specific pharmacological agent that targets the CO2-induced suppression of innate immune gene expression. Its ability to restore the expression of key antimicrobial peptides and cytokines under hypercapnic conditions, while not affecting other CO2-regulated pathways like phagocytosis and AMPK activation, highlights its selective mechanism of action.[1][2][3] This specificity makes this compound a valuable research tool for dissecting the signaling pathways involved in hypercapnic immune suppression and a potential lead compound for therapeutic development aimed at mitigating infection risk in patients with severe lung disease.

References

Replicating Published Findings on the Mechanism of Action of Evoxine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the furoquinoline alkaloid Evoxine, focusing on replicating published findings related to its mechanism of action. Due to the limited but specific body of research, this document centers on the findings of Helenius et al. (2015), which identified this compound as a selective modulator of hypercapnia-induced immune suppression. We compare its documented activity with the broader bioactivities of other furoquinoline alkaloids to offer a contextual landscape for further research.

Comparative Bioactivity: this compound vs. Other Furoquinoline Alkaloids

Direct comparative studies detailing the mechanism of this compound against other compounds are scarce in published literature. The primary identified activity of this compound is its ability to counteract CO2-induced immune suppression.[1] The following table summarizes the known activity of this compound and contrasts it with the general activities reported for other members of the furoquinoline alkaloid class, such as dictamnine, skimmianine, and γ-fagarine.

FeatureThis compoundOther Furoquinoline Alkaloids (e.g., Dictamnine, Skimmianine)
Primary Mechanism Counteracts CO₂-induced transcriptional suppression of antimicrobial peptides (AMPs) and pro-inflammatory cytokines (IL-6, CCL2).[1]Broad-spectrum activities including cytotoxic, antimicrobial, anti-inflammatory, antiplatelet, and acetylcholinesterase inhibition.
Cellular Target Acts on specific, evolutionarily conserved CO₂ signaling pathways.[1] Does not affect hypercapnic inhibition of phagocytosis or CO₂-induced AMPK activation, indicating selectivity.[1]Mechanisms vary; some exhibit cytotoxicity against cancer cell lines (e.g., HeLa), some inhibit platelet aggregation, and others act as phototoxic agents.
Effective Concentration 48 µM was identified as the optimal concentration for blocking CO₂-induced suppression of Diptericin induction in Drosophila S2* cells.Varies widely depending on the compound and assay. For example, some show cytotoxic activity in the low micromolar range (e.g., IC50 < 50 µM against HeLa cells).
Documented Effects - Reverses hypercapnic suppression of AMPs (Dipt, Dro, AttC, Mtk, Drs) in Drosophila S2* cells.[1]- Inhibits hypercapnic suppression of IL-6 and CCL2 expression in human THP-1 macrophages.[1]- Cytotoxic against various cancer cell lines.- Antimicrobial and antifungal properties.- Antiplasmodial activity against Plasmodium falciparum.

Experimental Protocols for Replication

The following are detailed methodologies derived from the pivotal study by Helenius et al. (2015) for researchers seeking to replicate or build upon these findings.

Cell Culture and Reagents
  • Drosophila S2* Cell Line:

    • Maintain the S2* cell line stably expressing a Diptericin-luciferase (Dipt-luc) reporter.

    • Culture in Schneider's Drosophila Medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Grow at 25°C in ambient CO₂.

  • Human THP-1 Macrophages:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 10 mM HEPES.

    • To differentiate into macrophages, treat cells with 5 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

    • Following differentiation, starve cells overnight in media containing 0.5% FBS before stimulation.[1]

  • This compound Stock:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). The final DMSO concentration in experiments should be kept constant across all conditions, including controls.

High-Throughput Screening for Modulators of CO₂-Induced Suppression (Primary Assay)

This workflow describes the primary screening method used to identify this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout S2_cells Drosophila S2* Dipt-luc cells plate Dispense cells and compounds into 384-well plates S2_cells->plate compound This compound (or library compound) in DMSO compound->plate induce Induce immune response with Peptidoglycan (PGN) plate->induce expose Expose plates to Normocapnia (5% CO₂) or Hypercapnia (13% CO₂) induce->expose lyse Lyse cells after incubation period expose->lyse luciferase Measure Firefly Luciferase activity (Dual-Glo Assay) lyse->luciferase normalize Normalize to control wells (DMSO, 5% CO₂) luciferase->normalize

Workflow for identifying modulators of CO₂-induced immune suppression.
  • Cell Plating: Dispense Drosophila S2* Dipt-luc cells into 384-well plates.

  • Compound Addition: Add this compound (e.g., at 48 µM final concentration) or control vehicle (DMSO) to the wells.

  • Immune Stimulation: Induce the Imd pathway by adding peptidoglycan (PGN) to all wells.

  • Gas Exposure: Incubate plates in either a normocapnic (e.g., 5% CO₂) or hypercapnic (e.g., 13% CO₂) environment for a set duration (e.g., 6-18 hours).

  • Luciferase Assay: Lyse the cells and measure the activity of the firefly luciferase reporter gene using a suitable assay system (e.g., Promega Dual-Glo). A constitutively expressed reporter (like Renilla luciferase) can be used for normalization.

  • Data Analysis: Normalize the luciferase signal from hypercapnia-exposed wells to the signal from normocapnia-exposed control wells. A reversal of suppression is indicated by an increased luciferase signal in the presence of this compound under hypercapnic conditions.

Validation in Human Macrophages (Quantitative PCR)
  • Cell Treatment: Differentiated THP-1 macrophages are pre-treated with 48 µM this compound or DMSO for 30 minutes.[1]

  • Stimulation & Exposure: Cells are then stimulated with E. coli lipopolysaccharide (LPS) (e.g., 1 ng/mL) and concurrently exposed to either normocapnia or hypercapnia for 3 hours.[1]

  • RNA Extraction: Isolate total RNA from the cells using a standard method (e.g., TRIzol reagent or column-based kits).

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for target genes (e.g., IL-6, CCL2) and a housekeeping gene for normalization (e.g., GAPDH or ACTB).

  • Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Signaling Pathway Visualization

The precise molecular target of this compound in the CO₂-sensing pathway is not yet elucidated. However, the published findings allow for the construction of a logical model of its observed effect. High levels of CO₂ suppress the induction of immune-related genes downstream of immune stimuli like LPS. This compound acts at an unknown point in this pathway to block the suppressive signal from CO₂, thereby restoring the expression of genes like IL-6 and CCL2.

G cluster_stimulus Immune Stimulus cluster_pathway Cellular Signaling cluster_co2 Hypercapnia Effect cluster_output Gene Expression LPS LPS Receptor TLR4/Immune Receptor LPS->Receptor Immune_Pathway Innate Immune Signaling (e.g., NF-κB Pathway) Receptor->Immune_Pathway Genes Immune Gene Upregulation (IL-6, CCL2, AMPs) Immune_Pathway->Genes Induces CO2 High CO₂ CO2_Pathway CO₂ Sensing Pathway (Unknown Mechanism) CO2->CO2_Pathway CO2_Pathway->Immune_Pathway Suppresses This compound This compound This compound->CO2_Pathway Inhibits

Hypothesized pathway for this compound's selective action.

This guide consolidates the key published data on this compound's mechanism, providing a framework for researchers to replicate and expand upon these important findings. The selectivity of this compound presents a promising tool for dissecting the evolutionarily conserved pathways through which carbon dioxide modulates innate immunity.

References

A Comparative Analysis of EVOXINE's Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial spectrum of EVOXINE, a furoquinoline alkaloid, benchmarked against established antibiotics. The information is intended for researchers, scientists, and professionals in the field of drug development to evaluate its potential as a novel antimicrobial agent. All quantitative data is summarized in comparative tables, and detailed experimental protocols for the cited experiments are provided.

Introduction to this compound

This compound is a naturally occurring furoquinoline alkaloid found in various plant species, including those of the Rutaceae family.[1] Like other furoquinoline alkaloids, it has demonstrated a range of biological activities. This guide focuses on its antimicrobial properties, offering a data-driven comparison with conventional antibiotics.

Mechanism of Action

While the precise antimicrobial mechanism of this compound is an active area of research, studies on related furoquinoline alkaloids suggest a potential mode of action involving photo-activated DNA binding.[2] Some furoquinolines exhibit antimicrobial effects upon activation by light, where they bind to bacterial DNA and inhibit essential cellular processes like replication.[2]

In addition to direct antimicrobial action, this compound has been identified as a molecule that can counteract CO2-induced immune suppression.[3] It has been shown to inhibit the hypercapnic suppression of interleukin-6 (IL-6) and chemokine CCL2 expression in human macrophages.[3] This immunomodulatory property suggests that this compound may also combat infections by enhancing the host's immune response.

Below is a diagram illustrating a proposed mechanism of action for furoquinoline alkaloids.

G Proposed Antimicrobial Mechanism of Furoquinoline Alkaloids cluster_0 Photo-activation cluster_1 Bacterial Cell Light Light Furoquinoline_Alkaloid Furoquinoline Alkaloid (e.g., this compound) Light->Furoquinoline_Alkaloid Activates DNA_Binding Binding to Bacterial DNA Furoquinoline_Alkaloid->DNA_Binding Enters cell and intercalates with DNA Replication_Inhibition Inhibition of DNA Replication DNA_Binding->Replication_Inhibition Cell_Death Bacterial Cell Death Replication_Inhibition->Cell_Death

Caption: Proposed photo-activated DNA binding mechanism of furoquinoline alkaloids.

Antimicrobial Spectrum of this compound

This compound has demonstrated in-vitro activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial's effectiveness.

Comparative Analysis

The following tables present a comparative summary of the MIC values of this compound and other commonly used antibiotics against key bacterial species. This allows for a direct comparison of their in-vitro efficacy.

Table 1: Comparative Antimicrobial Spectrum (MIC in µg/mL)

MicroorganismThis compoundCiprofloxacinAmikacinVancomycin
Escherichia coli11.1 - 18.7[1][4]0.007 - 32.0[5]1.0 - 4.0[5]N/A
Bacillus subtilis11.1 - 18.7[1][4]N/AN/A4.0[6]
Staphylococcus aureus11.1 - 18.7[1][4]95.0% susceptible[5]N/A2.0[7]
Pseudomonas agarici11.1 - 18.7[1][4]N/AN/AN/A
Micrococcus luteus11.1 - 18.7[1][4]N/AN/AN/A
Staphylococcus warneri11.1 - 18.7[1][4]N/AN/AN/A

N/A: Data not readily available in the searched literature. Note: The MIC values for Ciprofloxacin against S. aureus are presented as a susceptibility percentage as specific range data was not available in the cited sources.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in-vitro activity of an antimicrobial agent. The following is a generalized protocol based on the broth microdilution method.

Broth Microdilution Method for MIC Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganism (e.g., E. coli, B. subtilis, S. aureus)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Antimicrobial agent (e.g., this compound) stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

  • Spectrophotometer or microplate reader (optional, for quantitative measurement)

Workflow Diagram:

G Workflow for Broth Microdilution MIC Assay Prep_Inoculum Prepare Standardized Bacterial Inoculum Serial_Dilution Perform Serial Dilution of this compound in Microtiter Plate Prep_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate the Plate Inoculate_Plate->Incubate Observe_Growth Visually Inspect for Bacterial Growth (Turbidity) Incubate->Observe_Growth Determine_MIC Identify the Lowest Concentration with No Visible Growth (MIC) Observe_Growth->Determine_MIC

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Procedure:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Serial Dilution: The antimicrobial agent is serially diluted in the growth medium directly in the wells of a 96-well microtiter plate. This creates a range of concentrations to be tested.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (containing medium and bacteria but no antimicrobial) and a negative control well (containing only medium) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Conclusion

This compound demonstrates a broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its MIC values are within a potentially therapeutic range, though generally higher than some established antibiotics like Ciprofloxacin for certain organisms. The dual mechanism of direct antimicrobial action and immunomodulation makes it an interesting candidate for further investigation. More extensive studies are required to fully elucidate its mechanism of action, in-vivo efficacy, and safety profile. The provided data and protocols serve as a foundational guide for researchers interested in exploring the potential of this compound and related furoquinoline alkaloids in the development of new antimicrobial therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of EVOXINE: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance "EVOXINE" is not found in publicly available scientific literature or safety databases. The following disposal procedures are based on established best practices for the handling and disposal of hazardous pharmaceutical compounds and should be adapted to the specific chemical and toxicological properties of any new or experimental substance.

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. A potent, hazardous compound, referred to here as this compound, requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide provides a procedural, step-by-step framework for the safe disposal of such a substance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-impermeable gloves, lab coats, and eye protection. All handling should occur in a well-ventilated area, such as a certified chemical fume hood, to prevent inhalation of dust or aerosols. In the event of accidental exposure, consult the substance's specific Safety Data Sheet (SDS) for emergency procedures.

Quantitative Data for this compound Waste Management

The following table summarizes key parameters for the temporary storage and handling of this compound waste prior to disposal. These values are illustrative and should be confirmed based on the actual properties of the compound.

ParameterGuidelineRationale
pH of Aqueous Waste 5.5 - 8.5To prevent corrosion of containers and adverse chemical reactions.
Maximum Storage Time 90 daysTo comply with typical hazardous waste regulations and minimize the risk of container degradation.
Storage Temperature 15 - 25 °C (Controlled Room Temperature)To ensure chemical stability and prevent degradation that could lead to hazardous byproducts.
Container Fill Level Do not exceed 80% of container capacityTo allow for expansion of contents due to temperature changes and prevent spills from overfilling.

Protocol for the Disposal of this compound

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility, typically involving high-temperature incineration.[1]

Step 1: Segregation and Waste Identification
  • Identify all this compound waste streams. This includes pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.

  • Segregate this compound waste from other laboratory waste streams. Do not mix this compound waste with non-hazardous or other types of chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]

  • Label the waste container clearly as "Hazardous Pharmaceutical Waste: this compound" with appropriate hazard symbols.

Step 2: Packaging for Disposal
  • Solid this compound Waste: Ensure it is in a securely sealed, compatible container.

  • Liquid this compound Waste: Use a leak-proof, shatter-resistant container. If the waste is aqueous, ensure the pH is within the acceptable range (see table above).

  • Contaminated Labware: Place in a designated, puncture-resistant container. Sharps, such as needles and syringes, must be disposed of in a dedicated sharps container.[2]

Step 3: Storage and Collection
  • Store sealed this compound waste containers in a designated Satellite Accumulation Area (SAA) that is secure and clearly marked.

  • Do not accumulate large quantities of waste. Adhere to the maximum storage time limits set by your institution and regulatory bodies.

  • Arrange for pickup by contacting your institution's EHS office or a licensed hazardous waste disposal company.[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

EVOXINE_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Packaging & Storage cluster_2 Final Disposal start This compound Waste Generated is_sharp Is it a sharp? start->is_sharp sharp_container Place in designated sharps container is_sharp->sharp_container Yes is_liquid Is it liquid waste? is_sharp->is_liquid No label_waste Label container: 'Hazardous Waste: this compound' sharp_container->label_waste liquid_container Place in sealed, leak-proof liquid waste container is_liquid->liquid_container Yes solid_container Place in sealed, solid waste container is_liquid->solid_container No liquid_container->label_waste solid_container->label_waste store_waste Store in designated Satellite Accumulation Area (SAA) label_waste->store_waste log_waste Log waste in institutional inventory system store_waste->log_waste contact_ehs Contact EHS for pickup log_waste->contact_ehs incineration Transport to licensed facility for high-temperature incineration contact_ehs->incineration

Caption: Workflow for the safe disposal of this compound waste.

Regulatory Compliance

In the United States, the disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] It is crucial to adhere to all federal, state, and institutional regulations regarding hazardous waste management. Always consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling EVOXINE

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical guidance for the handling and disposal of EVOXINE. Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance.

Personal Protective Equipment (PPE)

All personnel handling this compound must wear the following personal protective equipment. The required level of protection is determined by the specific handling task.

PPE LevelEquipmentWhen to Use
Level D - Closed-toe shoes- Laboratory coat- Nitrile gloves- Safety glasses with side shieldsGeneral handling of this compound powder and solutions.
Level C - Level D PPE- Chemical-resistant apron or gown- Double-gloving (nitrile)- Face shieldWeighing and preparing stock solutions, managing spills, and packaging waste.

Handling Procedures

This compound powder poses an inhalation and dermal contact risk. All handling of the solid form must be conducted within a certified chemical fume hood or a ventilated enclosure.

Experimental Protocol: Weighing and Dissolving this compound

  • Preparation: Don Level C PPE before entering the designated handling area.

  • Work Surface: Cover the work surface with absorbent bench paper.

  • Weighing: Use an enclosed balance to weigh the this compound powder. If an enclosed balance is not available, perform the weighing in a chemical fume hood.

  • Transfer: Use a chemical spatula to transfer the powder. Avoid pouring directly from the bottle to minimize dust generation.

  • Dissolving: Add the solvent to the vessel containing the this compound powder within the fume hood.

  • Decontamination: After handling, decontaminate the spatula and work surfaces using a wet-wiping method with an appropriate solvent. Dispose of all contaminated materials as hazardous waste.

Disposal Plan

This compound and any materials contaminated with it are to be treated as hazardous pharmaceutical waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., gloves, weigh boats, absorbent paper) in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed hazardous waste container.

  • Sharps: Any sharps (e.g., needles, pipette tips) contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

Disposal Workflow:

G cluster_handling Handling this compound cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_disposal Final Disposal start Start: Don Appropriate PPE weigh Weigh this compound in Fume Hood start->weigh dissolve Dissolve this compound weigh->dissolve solid_waste Solid Waste (Gloves, Paper) dissolve->solid_waste liquid_waste Liquid Waste (Solutions) dissolve->liquid_waste sharps_waste Sharps Waste (Needles) dissolve->sharps_waste collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Hazardous Sharps Container sharps_waste->collect_sharps store Store Waste in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store pickup Arrange for Hazardous Waste Pickup by EHS store->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for the safe disposal of this compound waste.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately alert others and evacuate the immediate area of the spill.

  • Isolate: Prevent the spread of the powder or liquid. For powders, do not use a dry sweeping method.

  • Decontaminate: For small spills, use a wet-wiping method with an appropriate solvent and absorbent pads. Place all contaminated materials in a sealed hazardous waste container.

  • Report: Report all spills to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air immediately.

  • Seek Medical Attention: For any exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.

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